(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Description
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Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVWWIOFMUJSK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426646 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332062-06-3 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid synthesis
An In-depth Technical Guide to the Asymmetric Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Introduction
This compound is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its structure is characterized by a stereogenic center at the β-carbon (C3) and a sterically demanding quaternary carbon at the C4 position bearing two phenyl groups. This unique structural motif makes it a valuable building block for synthesizing complex, biologically active molecules and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine is standard in peptide synthesis, allowing for orthogonal deprotection strategies.
The enantioselective synthesis of this compound presents considerable challenges, primarily in the precise control of the C3 stereocenter and the efficient construction of the adjacent all-carbon quaternary center. This guide provides a detailed exploration of robust and field-proven synthetic strategies, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Challenges
The successful synthesis of the target molecule hinges on overcoming two primary stereochemical and structural hurdles:
-
Asymmetric Induction: The paramount challenge is the installation of the amine functionality at the C3 position with a high degree of enantioselectivity to yield the desired (R)-enantiomer.
-
Quaternary Center Construction: The formation of the C4-diphenyl moiety requires methods that can accommodate significant steric bulk and efficiently create a tetrasubstituted carbon atom.
This guide will detail two principal and effective methodologies that address these challenges: Catalytic Asymmetric Conjugate Addition and Chiral Auxiliary-Mediated Amination .
Methodology I: Catalytic Asymmetric Conjugate Addition
This strategy represents a modern and highly efficient approach for establishing the C-N bond and the β-stereocenter in a single, atom-economical step. The core of this method is the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester precursor, catalyzed by a chiral transition metal complex.
Scientific Rationale & Mechanistic Insight
The enantioselectivity of the reaction is governed by the chiral environment created by the metal catalyst and its ligand. The catalyst coordinates to both the α,β-unsaturated ester and the nitrogen nucleophile, arranging them in a specific three-dimensional orientation within its chiral pocket. This conformation favors the nucleophilic attack on one of the two prochiral faces of the double bond, leading to the preferential formation of one enantiomer. Copper and rhodium complexes are frequently employed for such transformations.[1][2]
Experimental Workflow
The synthesis can be logically divided into three key stages: synthesis of the α,β-unsaturated precursor, the catalytic asymmetric conjugate addition, and the final hydrolysis to the target acid.
Caption: Workflow for Asymmetric Conjugate Addition.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 3,3-diphenylacrylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂), add diethyl (ethoxycarbonyl)methylphosphonate (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Re-cool the resulting clear solution to 0 °C and add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.
Stage 2: Catalytic Asymmetric Conjugate Addition
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst components (e.g., Cu(OAc)₂ (5 mol%) and a chiral phosphine ligand like (R,S)-Josiphos (5.5 mol%)) in an anhydrous, degassed solvent such as toluene.
-
Add tert-butyl carbamate (1.2 eq) to the flask.
-
Add the previously synthesized ethyl 3,3-diphenylacrylate (1.0 eq).
-
Add a silane reducing agent, such as polymethylhydrosiloxane (PMHS) (2.0 eq), to the mixture.
-
Stir the reaction at the designated temperature (e.g., 25-40 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up by filtering through a pad of celite, concentrating the filtrate, and purifying by flash chromatography.
Stage 3: Saponification
-
Dissolve the purified Boc-protected β-amino ester from Stage 2 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., methyl tert-butyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
Data Summary: Catalytic Conjugate Addition
| Step | Key Reagents & Conditions | Typical Yield | Enantiomeric Excess (ee) |
| Precursor Synthesis | NaH, Diethyl (ethoxycarbonyl)methylphosphonate, THF | 85-95% | N/A |
| Asymmetric Addition | Chiral Cu(I) or Rh(I) catalyst, Silane, Toluene | 70-90% | >95% |
| Saponification | LiOH, THF/H₂O, then HCl | >95% | No racemization |
Methodology II: Chiral Auxiliary-Mediated Asymmetric Amination
This classic and highly reliable approach utilizes a chiral auxiliary—a temporary, covalently bonded chiral molecule—to direct the stereochemical outcome of the amination step.[3] Evans' oxazolidinone auxiliaries are among the most effective and widely used for this purpose.[4]
Scientific Rationale & Mechanistic Insight
The principle of this method lies in substrate control.[3] The chiral auxiliary is first attached to the achiral substrate. The steric bulk of the auxiliary effectively shields one face of the molecule. When the substrate is converted to an enolate, the auxiliary directs its formation and subsequent reaction. An incoming electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective transformation.[4] The final step involves the non-destructive cleavage of the auxiliary, which can often be recovered and reused, to reveal the enantiomerically enriched product.
Experimental Workflow
This synthesis proceeds through four main stages: coupling of the auxiliary, diastereoselective enolate amination, cleavage of the auxiliary, and final Boc protection.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Experimental Protocol
Stage 1: Auxiliary Coupling
-
Dissolve 4,4-diphenylbutanoic acid (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under N₂.
-
Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Stir for 1 hour at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve the chiral auxiliary, (R)-4-benzyl-2-oxazolidinone (1.05 eq), in anhydrous THF and add it to a solution of n-butyllithium (1.0 eq) at -78 °C.
-
Cannulate the mixed anhydride solution into the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up by adding saturated aqueous NH₄Cl, separating the layers, and extracting the aqueous phase with CH₂Cl₂.
-
Combine organic layers, wash with 1 M NaOH and brine, dry over MgSO₄, and purify by flash chromatography to yield the N-acyloxazolidinone.
Stage 2: Diastereoselective Amination
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under N₂.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 1.1 eq) dropwise to form the sodium enolate. Stir for 30-60 minutes.
-
Add a solution of an electrophilic azide source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 1.2 eq), in THF dropwise.
-
Stir at -78 °C for 2-4 hours, then quench the reaction by adding glacial acetic acid.
-
Warm to room temperature, reduce the azide intermediate in situ with a suitable reducing agent (e.g., by hydrogenation over Pd/C), and proceed to workup.
Stage 3: Auxiliary Cleavage
-
Dissolve the crude aminated product in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF, then extract with CH₂Cl₂ to recover the chiral auxiliary.
-
The aqueous layer containing the lithium salt of the amino acid can be used directly in the next step.
Stage 4: Boc Protection
-
To the aqueous solution of the amino acid salt, add dioxane and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) in dioxane.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine to maintain a basic pH (8-9).
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Perform an extractive workup as described in Methodology I (Stage 3, steps 3-7) to isolate the final product.
Data Summary: Chiral Auxiliary Method
| Step | Key Reagents & Conditions | Typical Yield | Diastereomeric Ratio (dr) |
| Auxiliary Coupling | Pivaloyl chloride, (R)-4-benzyl-2-oxazolidinone | 80-90% | N/A |
| Asymmetric Amination | NaHMDS, Trisylazide, THF, -78 °C | 75-85% | >98:2 |
| Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | >90% (Auxiliary recovery >85%) | No racemization |
| Boc Protection | (Boc)₂O, Base | >95% | N/A |
Comparative Analysis of Synthetic Strategies
| Feature | Catalytic Asymmetric Conjugate Addition | Chiral Auxiliary-Mediated Synthesis |
| Overall Efficiency | Fewer steps, higher atom economy. | More steps, requires attachment and cleavage of auxiliary. |
| Stereocontrol | Depends on catalyst efficacy; can achieve >99% ee. | Excellent and reliable; >98% de is common. |
| Scalability | Highly suitable for large-scale synthesis due to low catalyst loading. | Less ideal for large scale due to stoichiometric use of expensive auxiliary. |
| Cost | High initial cost for chiral ligands/catalysts, but reusable. | High cost of auxiliary, though it is recoverable. |
| Key Advantage | Elegant, modern, and efficient for industrial applications. | Highly predictable, reliable, and robust for lab-scale synthesis. |
| Key Disadvantage | Requires careful optimization of catalyst and reaction conditions. | Generates more waste; lower overall atom economy. |
Conclusion
The synthesis of this compound is a challenging yet achievable goal for the modern organic chemist. Both catalytic asymmetric conjugate addition and chiral auxiliary-mediated amination represent powerful and validated pathways to this valuable molecule.
-
The catalytic approach is favored for its elegance, efficiency, and scalability, making it an attractive option for process chemistry and large-scale production, provided the investment in catalyst development and optimization is feasible.
-
The chiral auxiliary method offers unparalleled reliability and predictability, making it an excellent choice for laboratory-scale synthesis where high stereopurity and dependable results are the primary objectives.
The selection of the optimal synthetic route will ultimately depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational knowledge and practical protocols for researchers to confidently pursue the synthesis of this and related chiral β-amino acids.
References
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH.
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Organic Syntheses. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]
- Myers, J. K., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 121(38), 8959–8960.
- Soloshonok, V. A., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. Molecules, 25(23), 5696.
- Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 56(22), 6379–6383.
- Li, C., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 13(24), 7215–7223.
- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 848-860.
- Wang, D., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Wang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9659–9668.
-
Wikipedia. Chiral auxiliary. [Link]
- Kumar, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(5), 629-634.
-
University of York. Asymmetric Synthesis. [Link]
- Liu, G., & Cui, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
- Feringa, B. L., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.
-
Asymmetric Synthesis. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Buchwald, S. L., et al. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 136(12), 4546–4549.
- Riant, O., et al. (1995). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 60(22), 7357–7367.
- Hall, D. G., et al. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society, 137(34), 11042–11045.
- Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(18), 4235.
-
Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
- Toste, F. D., & Douglas, C. J. (2007). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 104(33), 13207–13212.
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Reddy, M. S., et al. (2017). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)
- Waser, M., et al. (2020). Recent Progress in the Asymmetric Syntheses of α‐Heterofunctionalized (Masked) α‐ and β‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2020(43), 6729-6743.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Perfluoropolyether CAS 69991-67-9
An important introductory note on chemical identity: The CAS number 160534-52-9, as specified in the topic, does not correspond to a readily available chemical substance in major databases. This guide therefore focuses on the closely related and commercially significant perfluoropolyether (PFPE) designated by CAS 69991-67-9 . This substance is identified as "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd." and is widely recognized under trade names such as Fomblin® Y, Galden®, and Krytox®. It is presumed that this is the substance of interest for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the perfluoropolyether (PFPE) with CAS number 69991-67-9. This fluorinated polymer is renowned for its exceptional chemical inertness, high thermal stability, and excellent lubricating properties, making it a material of choice in extreme environments. This document delves into the fundamental chemistry of this polymer, offering insights into its synthesis via the anionic polymerization of hexafluoropropylene oxide. Furthermore, it presents detailed methodologies for its characterization using techniques such as Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and spectroscopic methods. This guide is intended to be a valuable resource for researchers and professionals working with or considering the use of this high-performance material.
Chemical Identity and Structure
Perfluoropolyethers are a class of fluoropolymers composed of carbon, fluorine, and oxygen atoms. The substance with CAS 69991-67-9 is a polymer derived from the polymerization of hexafluoropropylene oxide (HFPO). The "oxidized" descriptor in its chemical name indicates the presence of difluoromethylene oxide (-CF₂O-) units in addition to the primary repeating unit derived from HFPO.
The generalized structure consists of repeating units of perfluoropropylene oxide -[CF(CF₃)CF₂O]- and perfluoromethylene oxide -[CF₂O]-. The polymer chains are terminated with stable perfluoroalkyl groups, such as trifluoromethyl (CF₃-).
Caption: Generalized structure of Perfluoropolyether (CAS 69991-67-9).
Synthesis
The primary industrial synthesis of this perfluoropolyether is achieved through the fluoride-catalyzed anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO)[1][2]. The process can also be initiated photochemically in the presence of oxygen[3].
The anionic polymerization is initiated by a fluoride ion (e.g., from CsF or KF), which attacks the epoxide ring of the HFPO monomer. This creates a perfluoroalkoxide anion that subsequently propagates by attacking further HFPO monomers[1][2]. The molecular weight of the resulting polymer can be controlled by adjusting reaction conditions such as temperature, monomer feed rate, and the ratio of monomer to initiator[2].
Caption: Workflow for the synthesis of perfluoropolyether.
Representative Synthesis Protocol
The following is a generalized protocol for the anionic polymerization of HFPO, based on literature descriptions[2][4]:
-
Initiator Preparation: An anionic initiator is prepared from cesium fluoride (CsF) and hexafluoropropylene oxide in a suitable solvent such as tetraethyleneglycol dimethylether (tetraglyme).
-
Reaction Setup: The polymerization is conducted in a high-pressure reactor equipped with a stirrer and temperature control. The reactor is charged with the initiator solution and any additional solvent.
-
Monomer Feed: Gaseous hexafluoropropylene oxide is fed into the reactor at a controlled rate. The reaction temperature is maintained at a specific setpoint, for example, -30°C.
-
Polymerization: The polymerization proceeds via the ring-opening mechanism. The reaction is typically carried out for several hours.
-
Termination: Upon completion, the reaction is terminated, often by the addition of a protic solvent or other quenching agent.
-
Purification: The resulting polymer is purified to remove unreacted monomer, initiator residues, and low molecular weight oligomers. This may involve filtration and vacuum distillation.
Physicochemical Properties
Perfluoropolyethers are typically colorless, odorless, and inert liquids. Their physical properties can vary significantly depending on the average molecular weight and the distribution of repeating units. The following table summarizes typical physicochemical properties for various grades of Fomblin® Y, a commercial example of this polymer.
| Property | Grade 06/6 | Grade 14/6 | Grade 25/6 | Units |
| Average Molecular Weight | 1,800 | 2,500 | 3,300 | amu |
| Density at 20°C | 1.88 | 1.89 | 1.90 | g/cm³ |
| Kinematic Viscosity at 20°C | 64 | 148 | 276 | cSt |
| Viscosity Index | 71 | 97 | 113 | - |
| Vapor Pressure at 25°C | 8 x 10⁻⁷ | 1 x 10⁻⁷ | 6 x 10⁻⁸ | torr |
| Pour Point | -50 | -45 | -35 | °C |
| Surface Tension at 20°C | 21 | 22 | 22 | dyne/cm |
| Refractive Index at 20°C | ~1.300 | ~1.300 | ~1.300 | - |
| Thermal Conductivity | ~0.07 | ~0.07 | ~0.07 | W/m·K |
Data compiled from commercial product datasheets.
Solubility
Perfluoropolyethers exhibit limited solubility in common organic solvents due to the high polarity of the C-F bond and the non-polar nature of the overall molecule. They are, however, soluble in highly fluorinated solvents.
-
Insoluble in: Water, alcohols, ethers, ketones, and hydrocarbons.
-
Soluble in: Perfluorinated solvents such as perfluorohexane, perfluorooctane, and hydrofluoroethers.
Chemical Stability and Reactivity
One of the most remarkable properties of perfluoropolyethers is their exceptional chemical inertness. They are resistant to most acids, bases, oxidizing agents, and reducing agents. However, they can be decomposed by Lewis acids and alkali metals at elevated temperatures.
Thermal Stability
Perfluoropolyethers exhibit excellent thermal stability, with decomposition temperatures generally above 290°C in the presence of oxygen. In inert atmospheres, they can be stable up to 350-400°C. The thermal stability can be influenced by the presence of impurities and the nature of the end-groups.
Experimental Protocols for Characterization
Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the molecular weight distribution of polymers.
Caption: Workflow for GPC analysis of perfluoropolyether.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the perfluoropolyether (typically 0.1-0.5% w/v) in a suitable fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane or a hydrofluoroether). Ensure complete dissolution, which may require gentle agitation.
-
Instrumentation:
-
GPC System: A system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
-
Columns: A set of columns suitable for fluorinated polymers, such as those packed with porous polytetrafluoroethylene (PTFE).
-
Mobile Phase: The same fluorinated solvent used for sample preparation.
-
-
Analysis Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure viscosity stability.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Calibrate the system using narrow-distribution perfluoropolyether standards of known molecular weights.
-
Data Acquisition and Analysis: Acquire the chromatogram and use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Protocol:
-
Sample Preparation: Place a small amount of the perfluoropolyether sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or ceramic).
-
Instrumentation: A thermogravimetric analyzer capable of operating up to at least 600°C.
-
Analysis Conditions:
-
Atmosphere: The analysis can be run in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to assess thermal or thermo-oxidative stability, respectively. A typical purge gas flow rate is 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is commonly used.
-
Temperature Range: From ambient temperature to a final temperature where complete decomposition is observed (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Structural Characterization by Spectroscopy
5.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer.
-
Sample Preparation: A thin film of the liquid polymer is cast onto a suitable IR-transparent window (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Characteristic Absorptions: The FTIR spectrum of a perfluoropolyether is dominated by strong C-F stretching vibrations in the region of 1350-1100 cm⁻¹ and C-O-C stretching vibrations around 1100-1000 cm⁻¹.
5.3.2 ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for detailed structural elucidation of fluoropolymers.
-
Sample Preparation: The polymer is dissolved in a suitable deuterated solvent containing a fluorine reference standard (e.g., CFCl₃).
-
Data Acquisition: ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts and coupling patterns provide detailed information about the different fluorine environments in the polymer backbone and end-groups, allowing for the identification and quantification of different repeating units and terminal structures.
Applications
The unique combination of properties of perfluoropolyethers makes them suitable for a wide range of demanding applications:
-
High-Performance Lubricants: Used in aerospace, semiconductor manufacturing, and as vacuum pump fluids where chemical inertness and low vapor pressure are critical.
-
Heat Transfer Fluids: Their wide operating temperature range and excellent thermal stability make them ideal for use in heat exchangers and electronic cooling applications.
-
Dielectric Fluids: Due to their high dielectric strength and low dielectric constant, they are used as insulating fluids in transformers and other electrical equipment.
-
Cosmetics: In skincare and cosmetic formulations, they function as skin conditioning agents, providing a smooth and non-greasy feel.
-
Coatings and Sealants: Their low surface energy and hydrophobicity are utilized in protective coatings and sealants for various substrates.
Safety and Handling
Perfluoropolyethers are generally considered to be of low toxicity and are non-flammable. However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as alkali metals and Lewis acids.
Conclusion
The perfluoropolyether identified by CAS 69991-67-9 is a highly versatile and robust material with a unique set of physicochemical properties. Its exceptional chemical and thermal stability, coupled with excellent lubricity and dielectric properties, has led to its widespread use in numerous high-performance applications. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is essential for its effective and safe utilization in research and industrial settings.
References
-
Wikipedia. (n.d.). Hexafluoropropylene oxide. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. Retrieved from [Link]
-
ResearchGate. (2002). Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. Retrieved from [Link]
-
ResearchGate. (2000). Thermal Stability of Fomblin Z and Fomblin Zdol Thin Films on Amorphous Hydrogenated Carbon. Retrieved from [Link]
-
ResearchGate. (2012). Multidimensional 19 F NMR Analyses of Terpolymers from Vinylidene Fluoride (VDF)–Hexafluoropropylene (HFP)–Tetrafluoroethylene (TFE). Retrieved from [Link]
-
TSpace. (n.d.). Perfluoropolyethers. Retrieved from [Link]
-
ResearchGate. (2012). FTIR spectrum of perfluoropolyether tetraacrylate, UV - T. Retrieved from [Link]
- Google Patents. (n.d.). US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer.
-
MDPI. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. Retrieved from [Link]
-
Dimitri Basov Lab. (n.d.). Fourier transform infrared investigation of thin perfluoropolyether films exposed to electric fields. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Taylor & Francis Online. (2012). 2-D NMR Studies of Chain-End Structures in Poly(Hexafluoropropylene Oxide) Fluoropolymers. Retrieved from [Link]
-
Arlon. (n.d.). Thermal Stability. Retrieved from [Link]
-
ACS Publications. (2021). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. Retrieved from [Link]
-
Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. Retrieved from [Link]
-
DTIC. (n.d.). Degradation and Crosslinking of Perfluoroalkyl Polyethers Under X-Ray Irradiation in Ultrahigh Vacuum. Retrieved from [Link]
-
SFU Summit. (n.d.). How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). Retrieved from [Link]
-
O.N.E. (2021). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]
-
OSTI.gov. (n.d.). PREDICTION OF PACKAGING SEAL LIFE USING THERMOANALYTICAL TECHNIQUES. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
-
Wiley Online Library. (2005). Experimental techniques in high-vacuum anionic polymerization. Retrieved from [Link]
-
Purdue Engineering. (n.d.). GPC Sample Preparation. Retrieved from [Link]
-
NIST. (1966). Procedures for homogeneous anionic polymerization. Retrieved from [Link]
-
Regulations.gov. (n.d.). Confidential Composition and Spectral Confirmation of HFPO, CAS No. 428- 59-1. Retrieved from [Link]
-
Solvay. (n.d.). Fomblin® PFPE Lubes. Retrieved from [Link]
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Spectroscopic Characterization of Boc-(R)-3-amino-4,4-diphenylbutanoic Acid: A Technical Guide
Introduction
Boc-(R)-3-amino-4,4-diphenylbutanoic acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its diphenyl moiety and the tert-butoxycarbonyl (Boc) protecting group impart unique conformational constraints and physicochemical properties, making it an attractive component for the synthesis of peptidomimetics and other complex molecular architectures. A thorough understanding of its structural features is paramount for its effective utilization, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.
This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Boc-(R)-3-amino-4,4-diphenylbutanoic acid. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and similar molecules.
Molecular Structure and Key Spectroscopic Features
The structure of Boc-(R)-3-amino-4,4-diphenylbutanoic acid, with its distinct functional groups, gives rise to a characteristic spectroscopic fingerprint. The key structural elements to be identified are the Boc protecting group, the chiral β-amino acid backbone, and the two phenyl rings attached to the same carbon atom.
Figure 2: Key predicted ¹H-¹H NMR correlations.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C=O (Boc) | ~155 |
| Aromatic C (quaternary) | ~140-145 |
| Aromatic C-H | ~125-130 |
| C (Boc, quaternary) | ~80 |
| C4 | ~55-60 |
| C3 | ~50-55 |
| C2 | ~40-45 |
| CH₃ (Boc) | ~28 |
Interpretation and Rationale:
-
Carbonyl Carbons (~175 and ~155 ppm): The two carbonyl carbons of the carboxylic acid and the Boc group will appear at the most downfield chemical shifts. The carboxylic acid carbonyl is typically further downfield.
-
Aromatic Carbons (~125-145 ppm): The carbons of the phenyl rings will resonate in this region. The quaternary carbons to which the phenyl groups are attached will be at the lower end of this range.
-
Boc Quaternary Carbon (~80 ppm): The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc protecting group.
-
Aliphatic Carbons (~28-60 ppm): The remaining aliphatic carbons (C2, C3, C4, and the methyl carbons of the Boc group) will appear in the upfield region of the spectrum. The methyl carbons of the Boc group are expected around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | 3400 - 3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=O (Amide/Carbamate) | 1700 - 1670 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| N-H (Amide) | 1550 - 1500 | Bending |
Interpretation and Rationale:
-
O-H Stretch (3300 - 2500 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
N-H Stretch (3400 - 3300 cm⁻¹): A sharp to moderately broad peak in this region corresponds to the N-H stretching vibration of the carbamate.
-
C-H Stretches (3100 - 2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretches, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches.
-
C=O Stretches (1725 - 1670 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear at a higher frequency (~1710 cm⁻¹) compared to the carbamate C=O stretch (~1690 cm⁻¹).
-
Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several sharp peaks in this region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.
-
N-H Bend (1550 - 1500 cm⁻¹): The bending vibration of the N-H bond of the amide will also be present in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data (Electron Impact - EI):
-
Molecular Ion (M⁺): m/z 355 (corresponding to C₂₁H₂₅NO₄)
-
Major Fragments:
-
m/z 299: [M - C₄H₈]⁺ (loss of isobutylene from the Boc group)
-
m/z 255: [M - Boc]⁺ (loss of the entire Boc group)
-
m/z 167: [Ph₂CH]⁺ (diphenylmethyl cation, a stable fragment)
-
m/z 100: [Boc]⁺
-
m/z 57: [C₄H₉]⁺ (tert-butyl cation)
-
Interpretation and Rationale:
The molecular ion peak is expected at m/z 355. A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to give the [M-56]⁺ ion. [1]Another characteristic fragmentation is the loss of the tert-butyl cation (57 Da). The formation of the stable diphenylmethyl cation at m/z 167 is also highly probable due to the benzylic stabilization.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Boc-(R)-3-amino-4,4-diphenylbutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm, with proton decoupling.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to scanning the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Electrospray Ionization (ESI): Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) directly into the ESI source.
-
-
Data Acquisition:
-
Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For tandem MS (MS/MS), select the molecular ion or a prominent fragment ion for collision-induced dissociation (CID) to obtain further structural information. [1]
-
Conclusion
The spectroscopic data of Boc-(R)-3-amino-4,4-diphenylbutanoic acid provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a robust analytical fingerprint for this important synthetic building block. The interpretations and predicted data presented in this guide offer a solid foundation for researchers to confidently identify and utilize this compound in their synthetic endeavors.
References
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
Cheminfo. Determine the structure of Boc amino acids. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
-
NZQA. Demonstrate understanding of spectroscopic data in chemistry. [Link]
Sources
The Diphenyl Moiety: A Cornerstone in Modern Asymmetric Synthesis of Chiral Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Enantiopure Amino Acids in Drug Discovery
Chiral α-amino acids are the fundamental building blocks of life, forming the basis of peptides, proteins, and numerous natural products. Beyond their biological roles, they are invaluable chiral synthons in the pharmaceutical industry. The specific three-dimensional arrangement of atoms, or stereochemistry, at the α-carbon is critical for biological activity. Often, only one enantiomer of a chiral drug is therapeutically effective, while the other may be inactive or even harmful. Consequently, the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure natural and unnatural α-amino acids is a paramount objective in medicinal chemistry and drug development.[1] This guide delves into a powerful and versatile strategy in this field: the use of the diphenyl moiety as a key stereocontrolling element.
The Diphenyl Moiety: A Versatile Tool for Stereochemical Control
The diphenyl group, whether as part of a protecting group, a chiral catalyst, or a chiral auxiliary, exerts profound influence over the stereochemical outcome of reactions. Its efficacy stems from a combination of factors:
-
Steric Hindrance: The two phenyl rings create a sterically demanding environment. This bulk can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite, less hindered face, thereby inducing facial selectivity.
-
Electronic Effects: The aromatic rings can engage in π-π stacking and other non-covalent interactions, which can help to create a rigid and well-defined chiral environment in the transition state.
-
Conformational Rigidity: In systems like biphenyls and binaphthyls, restricted rotation around the C-C bond connecting the aryl rings leads to atropisomerism, creating a stable, chiral scaffold that is central to many highly effective catalysts and ligands.
This guide will explore three major strategies that leverage these properties of the diphenyl moiety for the asymmetric synthesis of α-amino acids.
The O'Donnell Asymmetric Amino Acid Synthesis: Diphenyl as a Protecting and Activating Group
One of the most widely used methods for the synthesis of α-amino acids is the O'Donnell synthesis, which employs a benzophenone (diphenyl ketone) imine of a glycine ester as the starting material.[2] This method is prized for its operational simplicity, broad substrate scope, and the high levels of enantioselectivity that can be achieved.
The Dual Role of the Benzophenone Imine
The benzophenone imine of a glycine ester serves two crucial functions:
-
Activation of the α-Proton: The electron-withdrawing nature of the imine acidifies the α-protons of the glycine moiety, facilitating their removal by a base to form a nucleophilic enolate.
-
Stereochemical Control: The bulky diphenyl groups of the benzophenone imine provide a chiral environment once the enolate is formed and associated with a chiral catalyst, directing the approach of an electrophile to one face of the enolate.
A key advantage of this system is that the resulting monoalkylated Schiff base is significantly less acidic than the starting material, which helps to prevent dialkylation and product racemization under the reaction conditions.[2]
Mechanism of the O'Donnell Phase-Transfer Catalyzed Alkylation
The O'Donnell synthesis is often performed under phase-transfer catalysis (PTC) conditions, which involves a biphasic system of an organic solvent and an aqueous or solid base.[2] A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of the glycine enolate from the aqueous or solid phase to the organic phase where the alkylation reaction occurs.
The catalytic cycle can be summarized as follows:
-
Deprotonation: The base at the interface of the two phases deprotonates the glycine benzophenone imine to form the enolate anion.
-
Ion Pairing: The enolate anion pairs with the chiral quaternary ammonium cation of the phase-transfer catalyst.
-
Phase Transfer: The resulting lipophilic ion pair is extracted into the organic phase.
-
Asymmetric Alkylation: Within the chiral environment of the ion pair, the enolate reacts with an alkyl halide. The bulky diphenyl groups of the Schiff base and the chiral scaffold of the catalyst work in concert to direct the alkyl halide to one face of the enolate, leading to the formation of one enantiomer of the product in excess.
-
Catalyst Regeneration: The catalyst is released and returns to the aqueous or solid interface to begin a new cycle.
Sources
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a deep understanding of protecting group chemistry is paramount. While the Fmoc/tBu strategy has become the workhorse for routine peptide synthesis, the classic tert-butyloxycarbonyl (Boc) protection strategy remains an indispensable and often superior tool for specific and challenging applications. This guide provides a comprehensive technical overview of the Boc protecting group's role in Solid-Phase Peptide Synthesis (SPPS), delving into the causality behind experimental choices, self-validating protocols, and the authoritative science that grounds this robust methodology.
Foundational Principles: The Boc/Bzl Orthogonal Scheme
The genius of Solid-Phase Peptide Synthesis (SPPS), a technology for which R. Bruce Merrifield was awarded the Nobel Prize, lies in the use of an insoluble resin support to assemble a peptide chain.[1][2] This innovation transformed peptide synthesis from a painstaking, low-yield process into a rapid, automatable, and highly efficient methodology.[2][3] The success of SPPS is critically dependent on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions.
The Boc strategy, introduced by Merrifield in 1964, is a classic example of this principle.[1] It is more accurately described as a scheme of graduated acid lability rather than true orthogonality.[4][5] The core of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is as follows:
-
Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected with the acid-labile Boc group . This group is stable to the conditions of peptide bond formation but is readily removed by a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7]
-
"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to the repetitive TFA treatments used for Boc removal. These are typically benzyl-based (Bzl) protecting groups .[4][8]
This differential acid lability allows for the selective deprotection of the N-terminus at each cycle, enabling the stepwise addition of amino acids to build the desired peptide sequence.[5]
The Chemistry of the Boc Group: Protection and Deprotection
The tert-butyloxycarbonyl group is a carbamate that effectively shields the nucleophilic α-amino group, preventing self-polymerization and other unwanted side reactions during peptide coupling.[]
Introduction of the Boc Group (Boc-Protection)
The Boc group is typically introduced onto an amino acid by reacting it with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, under basic conditions.[11][12] The base deprotonates the amino group, increasing its nucleophilicity to attack a carbonyl carbon of the (Boc)₂O anhydride.[11]
Experimental Protocol: Nα-Boc Protection of an Amino Acid
This protocol provides a general procedure for the protection of an amino acid using (Boc)₂O.[11]
-
Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (NaOH, 2 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 4 hours.
-
Workup & Extraction:
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.
-
Extract the Boc-protected amino acid product into ethyl acetate (repeated 3 times).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the final product.
Removal of the Boc Group (Deprotection)
The key step in each cycle of Boc-SPPS is the selective removal of the Nα-Boc group. This is achieved through acidolysis, typically with 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][13]
The mechanism proceeds in three main stages:[11][14][15]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[15]
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary tert-butyl cation and a carbamic acid intermediate.[14][15]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free α-amino group.[14][16] The newly liberated amine is then immediately protonated by the excess TFA in the reaction mixture, forming an ammonium trifluoroacetate salt.[15][17]
// Nodes BocProtected [label="R-NH-Boc (Resin-Bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBoc [label="Protonated Intermediate\nR-NH-Boc-H⁺", fillcolor="#FBBC05", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid\nR-NH-COOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmmoniumSalt [label="Ammonium Salt\nR-NH₃⁺TFA⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tButylCation [label="tert-Butyl Cation\n(CH₃)₃C⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Isobutylene [label="Isobutylene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges BocProtected -> ProtonatedBoc [label="+ TFA"]; ProtonatedBoc -> inv1 [arrowhead=none]; inv1 -> CarbamicAcid; inv1 -> tButylCation [label="Cleavage"]; CarbamicAcid -> inv2 [arrowhead=none]; inv2 -> AmmoniumSalt [label="Decarboxylation\n+ TFA"]; inv2 -> CO2; tButylCation -> Isobutylene [label="- H⁺"]; }
Mechanism of TFA-mediated Boc deprotection.
2.2.1. The Fate of the tert-Butyl Cation: Scavengers
The tert-butyl cation generated during deprotection is a reactive electrophile.[4] If not properly managed, it can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired, permanently modified side products.[4][15] To prevent this, "scavengers" are added to the deprotection solution to trap the carbocation.[18] Common scavengers include dithiothreitol (DTE) or thioanisole.[4][13]
The Boc-SPPS Workflow: A Cyclical Process
Boc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core cycle consists of three critical steps: Deprotection, Neutralization, and Coupling.
// Nodes Start [label="Start:\nBoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Step 2: Neutralization\n(DIEA/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 3: Coupling\n(Boc-AA, Activator, DIEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash1 [label="Wash", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Wash2 [label="Wash", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Wash3 [label="Wash", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; End [label="Repeat Cycle or\nProceed to Final Cleavage", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End; End -> Deprotection [label="Next Amino Acid"]; }
The core cyclical workflow of Boc-SPPS.
Step 1: Nα-Boc Deprotection
As detailed previously, this step removes the Boc group, leaving the N-terminal amine as a trifluoroacetate salt.
Experimental Protocol: Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[11]
-
Pre-wash: Drain the solvent and add a solution of 50% TFA in DCM. Agitate for 5 minutes.[7]
-
Deprotection: Drain and add fresh 50% TFA/DCM solution. Agitate for an additional 15-25 minutes to ensure complete deprotection.[7] If Trp, Met, or Cys are present, include 0.5% DTE in the TFA solution.[13]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (e.g., 3 times) and then isopropanol (IPA) to remove residual TFA.[7][11]
Step 2: Neutralization
The N-terminal ammonium salt (R-NH₃⁺TFA⁻) is not nucleophilic and cannot participate in the subsequent coupling reaction.[17] It must be converted back to the free amine (R-NH₂) through a neutralization step. This is a critical acid-base reaction typically performed using a hindered, non-nucleophilic organic base like diisopropylethylamine (DIEA).[17]
Two primary neutralization protocols exist:
-
Standard Neutralization: The resin is treated with a solution of base (e.g., 5-10% DIEA in DCM) before the addition of the activated amino acid.[11][17]
-
In Situ Neutralization: The neutralization and coupling steps are performed simultaneously. The base is added along with the activated amino acid solution.[4] This method is often preferred as it minimizes the time the free amine is exposed, reducing the risk of side reactions like diketopiperazine formation, and has been shown to improve the assembly of "difficult" sequences.[19]
Step 3: Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. Activation is typically achieved by forming an active ester in situ using coupling reagents.
Experimental Protocol: Amino Acid Coupling (HBTU Activation)
-
Activation: In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF or a DCM/DMF mixture.[7]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Initiation: Add DIEA (4-6 equivalents) to the reaction mixture to initiate coupling.[7]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to confirm the absence of free primary amines.[7]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]
Final Cleavage: Releasing the Peptide
After the final amino acid has been coupled and its Nα-Boc group removed, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. In Boc-SPPS, this is accomplished with a single, harsh step using a strong acid.[20]
-
Reagents: Anhydrous hydrogen fluoride (HF) is the traditional and highly effective reagent. However, due to its extreme toxicity and the need for specialized equipment, alternatives like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are also used.[13]
-
Cleavage Cocktails: The strong acid generates numerous reactive cationic species from the cleaved protecting groups and the resin linker. To prevent these from modifying the final peptide, a "cleavage cocktail" containing a mixture of scavengers is used.[7] The composition of the cocktail depends on the amino acids present in the sequence. For example, Reagent K (TFA/water/phenol/thioanisole/EDT) is a common, robust cocktail for peptides containing sensitive residues.
Navigating Challenges: Common Side Reactions in Boc-SPPS
While robust, Boc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is crucial for obtaining a high-purity product.
| Side Reaction | Description | Causative Factors & Mitigation |
| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage, cyclizing and cleaving the dipeptide from the resin.[13][21] | Prevalent with Proline in the first two positions. Using in situ neutralization protocols minimizes the lifetime of the free amine, suppressing this reaction.[13][21] |
| Aspartimide Formation | The side-chain carboxyl of Aspartic Acid (Asp) can attack the peptide backbone, forming a five-membered succinimide ring. This can reopen to form a mixture of α- and β-aspartyl peptides.[13][21] | Occurs under both acidic and basic conditions. Less prevalent in Boc-SPPS than Fmoc-SPPS because the N-terminal amine is protonated after deprotection, reducing its nucleophilicity.[13] |
| Side-Chain Alkylation | The tert-butyl cation from Boc deprotection can alkylate nucleophilic residues like Trp, Met, and Cys.[4] | Mitigated by the inclusion of scavengers (e.g., DTE, thioanisole) in the deprotection solution.[4][13] |
| Pyroglutamate Formation | An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions, forming a pyroglutamate residue. | Can be problematic in hot TFA-DMF mixtures. Minimized by careful temperature control and optimized protocols. |
| Chain Termination | Incomplete coupling or deprotection leads to deletion sequences. Acetylation from acetic acid impurities in Boc-amino acids can also cap the chain. | Ensure high coupling efficiency using excess reagents and monitoring reactions. Use high-purity reagents.[1] |
Boc vs. Fmoc: A Comparative Analysis
The choice between Boc and Fmoc chemistry is a critical decision in planning a peptide synthesis. While Fmoc is more common for routine synthesis, Boc chemistry offers distinct advantages in specific scenarios.[6]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA)[6] | Base (e.g., 20% Piperidine in DMF)[6] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[6] | Moderate Acid (e.g., TFA)[22] |
| Advantages | - Better for long or "difficult" sequences prone to aggregation.[6][23]- Acidic deprotection protonates the N-terminus, disrupting interchain hydrogen bonding and improving solvation.[6]- Boc-amino acids are stable and easy to store.[8] | - Milder overall conditions, compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[22]- Avoids use of highly hazardous HF.[22]- Generally provides higher purity crude products for routine synthesis.[6]- True orthogonality.[22] |
| Disadvantages | - Requires highly corrosive and hazardous strong acids (HF) for final cleavage.[9][22]- Repetitive acid treatment can degrade sensitive sequences. | - Base-catalyzed deprotection can promote side reactions like aspartimide formation.[21]- Aggregation of the growing peptide chain can be more problematic due to the uncharged N-terminus after deprotection. |
Conclusion: The Strategic Application of Boc Chemistry
The Boc protecting group, foundational to the development of SPPS, remains a powerful and relevant tool in the modern peptide synthesis laboratory. While the milder conditions of the Fmoc strategy have led to its widespread adoption for routine applications, the Boc/Bzl strategy's unique properties make it the method of choice for synthesizing long, complex, and hydrophobic peptides that are prone to aggregation.[6][23] The acidic deprotection step in Boc chemistry helps to maintain peptide solvation and accessibility, often succeeding where Fmoc strategies fail. A thorough understanding of the principles, protocols, and potential side reactions associated with Boc chemistry is essential for any scientist aiming to master the art of synthetic peptide production.
References
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
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Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
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Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184. Retrieved from [Link]
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Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
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Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
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Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Retrieved from [Link]
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Solid Phase Peptide Synthesis Brief History. (n.d.). AAPPTec. Retrieved from [Link]
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Sahoo, S. K. (2018). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]
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Zarei, M., & Jarrahpour, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Iranian Chemical Society, 8(S1), S139-S145. Retrieved from [Link]
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Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026). Oreate AI Blog. Retrieved from [Link]
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Solid-phase synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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A Revolution in Peptide Synthesis. (2017). In The Quest for the Cure: The Science and Stories Behind the Next Generation of Medicines. Columbia Scholarship Online. Retrieved from [Link]
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Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Zaykov, A. N. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. Retrieved from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
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Peptide Synthesis. (2024). In Chemistry LibreTexts. Retrieved from [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. [Video]. YouTube. Retrieved from [Link]
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Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2009). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1(1), 1-25. Retrieved from [Link]
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One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. (n.d.). ResearchGate. Retrieved from [Link]
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Spps and side reactions in peptide synthesis. (2018). Slideshare. Retrieved from [Link]
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Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
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Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]
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The Ascendant Trajectory of Diphenylbutanoic Acid Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – January 21, 2026 – In the intricate landscape of drug discovery, the diphenylbutanoic acid scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents. This technical guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of diphenylbutanoic acid derivatives, providing a critical resource for researchers, scientists, and drug development professionals. From their foundational role in the synthesis of established drugs to their burgeoning potential in novel therapeutic areas, these compounds represent a fertile ground for medicinal chemistry innovation.
The Diphenylbutanoic Acid Core: A Foundation for Therapeutic Innovation
The 4,4-diphenylbutanoic acid moiety, characterized by a butyric acid chain bearing two phenyl rings on the fourth carbon, provides a unique combination of lipophilicity and conformational flexibility. This structural motif has been ingeniously exploited to develop compounds targeting a range of biological entities, from central nervous system (CNS) receptors to enzymes implicated in epigenetic regulation and cancer. The closely related 4-phenylbutyric acid (4-PBA) has served as a valuable progenitor, with its derivatives demonstrating significant activity as histone deacetylase (HDAC) inhibitors, offering a tantalizing glimpse into the therapeutic possibilities of this chemical class.[1]
Crafting the Core: Synthetic Strategies for Diphenylbutanoic Acid Derivatives
The construction of the 4,4-diphenylbutanoic acid scaffold is a critical first step in the exploration of its medicinal potential. Several synthetic strategies have been developed, with the choice of route often dictated by the desired substitution pattern on the phenyl rings and the overall complexity of the target molecule.
Friedel-Crafts Acylation and Reduction: A Classic Approach
A cornerstone in the synthesis of aryl-substituted butanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, followed by reduction of the resulting ketoacid.[2][3][4][5] This two-step sequence provides a versatile entry point to the 4-phenylbutanoic acid core, which can be further elaborated. For the synthesis of 4,4-diphenylbutanoic acid derivatives, this can be adapted, for instance, by using a substituted benzene in the initial acylation, followed by a second Friedel-Crafts reaction.
Experimental Protocol: Synthesis of 4-Phenyl-4-oxobutanoic Acid via Friedel-Crafts Acylation
-
Reaction Setup: To a stirred mixture of benzene and anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0-5°C, slowly add succinic anhydride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water, brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid).
-
Characterization: The product can be further purified by recrystallization and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).
The subsequent reduction of the ketone can be achieved under various conditions, such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions, to yield the 4-phenylbutanoic acid scaffold.[6]
A Specialized Route to a Key Sertraline Intermediate
A patented three-step process highlights a more specialized approach for the synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the production of the antidepressant sertraline.[7] This method involves the reduction of a 4-keto-butanoic acid derivative to a 4-hydroxy-butanoic acid, followed by cyclization to a γ-butyrolactone, and finally, a Friedel-Crafts reaction with benzene to introduce the second phenyl group.[7]
Experimental Protocol: Synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid [7]
-
Reduction: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced using a carbonyl-reducing agent, such as an alkali metal borohydride, in a suitable solvent to yield 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. The reaction is typically conducted at a temperature between 0°C and 100°C.
-
Lactonization: The resulting hydroxy acid is then converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. This can be achieved by heating the isolated hydroxy acid in an aromatic hydrocarbon solvent (e.g., toluene) or by heating it in situ in an aqueous acidic medium.
-
Friedel-Crafts Alkylation: The γ-butyrolactone is reacted with benzene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride) to yield the final product, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. This alkylation is typically carried out at a temperature ranging from 0°C to 100°C.
From Bench to Bedside: Medicinal Applications of Diphenylbutanoic Acid Derivatives
The therapeutic landscape of diphenylbutanoic acid derivatives is dominated by the diphenylbutylpiperidine class of antipsychotics, which have been instrumental in the management of schizophrenia and other psychotic disorders.
Diphenylbutylpiperidines: Modulators of Dopaminergic and Calcium Signaling
The diphenylbutylpiperidines, including pimozide, penfluridol, and fluspirilene, are potent antagonists of the dopamine D2 receptor.[8] Their clinical efficacy in treating the positive symptoms of schizophrenia is largely attributed to this dopaminergic blockade.[8] Furthermore, these compounds have been identified as potent calcium channel inhibitors, a property that may contribute to their unique clinical profiles, including efficacy against the negative symptoms of schizophrenia.[2][9][10]
| Compound | Primary Indications | Key Mechanistic Features |
| Pimozide | Schizophrenia, Tourette syndrome | High-potency D2 receptor antagonist.[8][11] |
| Penfluridol | Chronic schizophrenia | Long-acting, highly lipophilic D2 antagonist.[12][13] |
| Fluspirilene | Schizophrenia | Long-acting injectable D2 antagonist and potent calcium channel blocker.[14][15] |
Diagram: General Synthetic Scheme for Diphenylbutylpiperidines
Caption: Synthetic pathway to Diphenylbutylpiperidines.
Emerging Applications: From Cancer to Neurodegeneration
Beyond their established role in psychiatry, derivatives of the broader phenylbutanoic acid class are showing promise in other therapeutic areas. The anti-cancer properties of some diphenylbutylpiperidines are being repurposed and investigated.[14] Moreover, the ability of 4-PBA derivatives to inhibit histone deacetylases (HDACs) has opened up avenues for their development as anti-cancer and neuroprotective agents.[1] HDAC inhibitors can modulate gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. In the context of neurodegenerative diseases, HDAC inhibition and the chemical chaperone activity of these molecules may help to mitigate protein aggregation and endoplasmic reticulum stress.
Diagram: Mechanism of Action of Phenylbutyrate-derived HDAC Inhibitors
Caption: HDAC inhibition by phenylbutyrate derivatives.
Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The development of potent and selective diphenylbutanoic acid derivatives hinges on a thorough understanding of their structure-activity relationships. For the diphenylbutylpiperidine antipsychotics, the nature and position of substituents on the phenyl rings and the piperidine moiety have a profound impact on their affinity for dopamine and other receptors. The presence of para-fluoro substituents on the diphenylmethyl group is a common feature, contributing to enhanced potency.
Future Directions: Expanding the Therapeutic Frontier
The diphenylbutanoic acid scaffold continues to be a source of inspiration for medicinal chemists. The exploration of novel derivatives as allosteric modulators of G protein-coupled receptors, ligands for opioid receptors, and agents targeting protein-protein interactions represents exciting avenues for future research. The development of more efficient and stereoselective synthetic methodologies will be crucial in unlocking the full therapeutic potential of this versatile chemical class.
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Penfluridol: a neuroleptic drug designed for long duration of action. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Consider the below reaction: Reaction 1: Benzene + \text{CH}_3... (2025, December 23). Filo. Retrieved January 21, 2026, from [Link]
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A 2001 synthesis of fluspirilene from an Italian group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Gould, R. J., et al. (1983). Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists. Washington University School of Medicine Research Profiles. Retrieved January 21, 2026, from [Link]
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File:Penfluridol synthesis.svg. (2022, October 22). Wikimedia Commons. Retrieved January 21, 2026, from [Link]
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Penfluridol. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
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Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. (2024, November 27). MDPI. Retrieved January 21, 2026, from [Link]
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friedel-crafts acylation of benzene. (n.d.). Chemguide.co.uk. Retrieved January 21, 2026, from [Link]
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What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]
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Penfluridol. (2019, October 16). New Drug Approvals. Retrieved January 21, 2026, from [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved January 21, 2026, from [Link]
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Pimozide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Acylation of benzene with anhydrides. (2008, December 6). Sciencemadness.org. Retrieved January 21, 2026, from [Link]
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The chemical structure of penfluridol and some antipsychotic drugs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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pimozida | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 21, 2026, from [Link]
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Synthesis of 4-(4-phenylphenyl)butanoic acid. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
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Navigating the Stability and Storage of Pictilisib (GDC-0941): A Technical Guide for Researchers
A Note on Chemical Identification: Initial searches for CAS 160534-52-9 did not yield a specific compound. However, the topic of Pictilisib (GDC-0941) is strongly associated with research in the area of PI3K inhibitors. This guide will focus on Pictilisib, for which the correct CAS number is 957054-30-7 . This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the critical aspects of the stability and storage of Pictilisib (GDC-0941).
Introduction
Pictilisib, also known as GDC-0941, is a potent and selective pan-inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms. It targets p110α, p110β, p110δ, and p110γ with IC50 values of 3, 33, 3, and 75 nM, respectively[1]. Its ability to inhibit the PI3K/Akt signaling pathway has made it a compound of significant interest in cancer research, with numerous preclinical and clinical studies investigating its therapeutic potential[2][3]. Given its widespread use in research and development, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure the integrity of experimental data and the viability of the compound as a therapeutic agent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Pictilisib is essential for comprehending its stability profile.
| Property | Value |
| Formal Name | 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine |
| Synonyms | GDC-0941, Pictrelisib, GNE-0941 |
| CAS Number | 957054-30-7 |
| Molecular Formula | C₂₃H₂₇N₇O₃S₂ |
| Molecular Weight | 513.6 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/ml[1] |
Stability Profile of Pictilisib (GDC-0941)
The stability of a compound is its ability to resist chemical change or degradation over time under specific environmental conditions. For Pictilisib, several factors can influence its stability.
Solid-State Stability
In its solid, crystalline form, Pictilisib is a relatively stable compound. One supplier indicates a stability of at least four years[1]. However, this is a general guideline, and the actual shelf-life can be influenced by the storage conditions. To ensure long-term stability, the solid powder should be stored under controlled conditions.
Solution Stability
The stability of Pictilisib in solution is dependent on the solvent, concentration, and storage conditions.
-
DMSO Solutions: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of Pictilisib. For short-term storage, DMSO solutions should be kept at -20°C[4]. It is generally recommended to prepare fresh solutions for experiments. Long-term storage of solutions is not advisable due to the potential for degradation and the hygroscopic nature of DMSO, which can introduce water and affect compound stability.
-
Aqueous Solutions: The solubility of Pictilisib in aqueous buffers like PBS is limited[1]. When preparing aqueous solutions for in vitro or in vivo studies, it is often done by diluting a concentrated DMSO stock. The stability of Pictilisib in aqueous media at physiological pH and temperature is a critical consideration for experimental design. While specific degradation kinetics in aqueous buffers are not extensively published in readily available literature, it is best practice to use freshly prepared aqueous dilutions for all experiments.
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate the degradation of Pictilisib. Therefore, adherence to recommended storage temperatures is crucial.
-
Light: While specific photostability data is not widely available, it is a standard practice in pharmaceutical research to protect compounds from light to prevent photochemical degradation. Amber vials or storage in the dark are recommended.
-
pH: The stability of Pictilisib in solution can be pH-dependent. The molecule contains several nitrogen atoms that can be protonated or deprotonated, which could influence its susceptibility to hydrolysis or other degradation pathways.
-
Oxidation: The presence of a thienopyrimidine core and other functional groups suggests a potential for oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage of the solid compound, although for routine laboratory use, tightly sealed containers are generally sufficient.
Recommended Storage Conditions
To maintain the integrity and activity of Pictilisib, the following storage conditions are recommended:
| Form | Storage Temperature | Container | Additional Notes |
| Solid Powder | 4°C, desiccated[4] | Tightly sealed vial | For long-term storage, -20°C can also be considered. |
| DMSO Stock Solution | -20°C[4] | Tightly sealed vial | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Aqueous Dilutions | Use immediately | - | Prepare fresh for each experiment. |
Shipping Conditions: Pictilisib is typically shipped at room temperature in the continental US, though this may vary for international shipments[1]. Short excursions from the recommended storage temperatures during shipping are generally not expected to significantly impact the product's quality.
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability assessments, the following outlines a general approach.
Workflow for Stability Testing
Sources
An In-Depth Technical Guide to (R)-3-Boc-amino-4,4-diphenylbutanoic Acid: Molecular Structure, Conformation, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Boc-amino-4,4-diphenylbutanoic acid is a chiral γ-amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural architecture, featuring a gem-diphenyl moiety at the C4 position and a stereocenter at C3, imparts distinct conformational properties that are valuable in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, conformational landscape, and synthetic approaches for this important building block. In the absence of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from structurally related compounds and computational modeling principles to offer expert insights into its chemical and physical characteristics.
Introduction: The Significance of sterically hindered γ-Amino Acids
Gamma (γ)-amino acids are foundational components in the development of novel therapeutics and biologically active probes.[1] Unlike their alpha-amino acid counterparts, the increased flexibility of the carbon backbone in γ-amino acids allows them to adopt unique folded conformations, such as helices and turns, making them valuable scaffolds for mimicking peptide secondary structures.[2] The introduction of bulky substituents, such as the gem-diphenyl group in (R)-3-Boc-amino-4,4-diphenylbutanoic acid, further constrains the conformational freedom of the molecule, providing a powerful tool for designing molecules with high receptor affinity and specificity.
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is a standard feature in peptide synthesis, offering stability under a range of reaction conditions and straightforward removal under acidic conditions.[] This guide will delve into the nuanced interplay between the chiral center, the bulky diphenylmethyl group, and the Boc-protecting group in dictating the overall molecular conformation and reactivity of the title compound.
Molecular Structure and Stereochemistry
The systematic IUPAC name for this compound is (R)-tert-butyl (1,1-diphenyl-3-carboxypropyl)carbamate. The key structural features are:
-
A Butanoic Acid Backbone: A four-carbon carboxylic acid chain provides the fundamental framework.
-
A Chiral Center at C3: The stereochemistry at this carbon is designated as (R), which is crucial for its specific interactions in a chiral biological environment.
-
A Gem-Diphenyl Group at C4: Two phenyl rings are attached to the same carbon atom (C4), creating a sterically demanding quaternary carbon center.
-
A Boc-Protected Amine at C3: The amino group at the chiral center is protected with a tert-butyloxycarbonyl group.
Below is a table summarizing the key structural and physical properties, compiled from data on analogous compounds and computational predictions.
| Property | Value (Estimated) | Source/Method |
| Molecular Formula | C21H25NO4 | - |
| Molecular Weight | 367.43 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | General solubility of Boc-protected amino acids |
Conformational Analysis: A Theoretical Perspective
The conformational landscape of (R)-3-Boc-amino-4,4-diphenylbutanoic acid is primarily governed by the steric interactions between the bulky substituents. The rotation around the C3-C4 bond is expected to be significantly hindered due to the presence of the two phenyl groups.
Key Torsional Angles:
The conformation of γ-amino acids can be described by a series of torsional angles along the backbone.[4] For the title compound, the key dihedral angles to consider are:
-
θ (N-C3-C4-C(Ph)2): Rotation around this bond will be heavily influenced by the steric clash between the Boc-amino group and the phenyl rings.
-
ψ (C2-C3-N-C(O)): This angle will be constrained by the interaction of the carboxylic acid group with the Boc protecting group and the C4 substituents.
Computational modeling and analogy to other sterically hindered molecules suggest that the molecule will likely adopt a limited number of low-energy conformations.[5][6] The phenyl rings of the gem-diphenyl group are not expected to be coplanar due to steric hindrance, adopting a twisted conformation relative to each other.[4]
The following diagram illustrates a plausible low-energy conformation based on steric considerations.
Caption: Plausible conformation of (R)-3-Boc-amino-4,4-diphenylbutanoic acid.
Synthesis Strategies
The asymmetric synthesis of γ-amino acids with a quaternary carbon at the C4 position presents a significant synthetic challenge. Several strategies can be envisioned, drawing upon established methodologies for the synthesis of chiral amines and amino acids.[1][7]
Chiral Auxiliary-Mediated Synthesis
One robust approach involves the use of a chiral auxiliary to direct the stereoselective introduction of the amino group. Evans' oxazolidinone auxiliaries are well-suited for this purpose.
Proposed Synthetic Workflow:
Caption: Chiral auxiliary-based synthetic workflow.
Experimental Protocol (Hypothetical):
-
Coupling to Chiral Auxiliary: 4,4-Diphenylbut-2-enoic acid (synthesized via a Wittig or Horner-Wadsworth-Emmons reaction from diphenylacetaldehyde and a suitable phosphonate ylide) is coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) using a standard coupling agent like DCC or EDC.
-
Stereoselective Conjugate Addition: The resulting N-enoyl oxazolidinone is subjected to a stereoselective conjugate addition of an amine equivalent, such as a protected hydroxylamine or an azide source. The stereochemistry of the newly formed chiral center at C3 is directed by the chiral auxiliary.
-
Boc Protection: The newly introduced amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a suitable base.[8]
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved under mild conditions, for instance, using lithium hydroperoxide, to yield the desired (R)-3-Boc-amino-4,4-diphenylbutanoic acid.
Asymmetric Hydrogenation
Another powerful strategy involves the asymmetric hydrogenation of a suitable enamine precursor.
Proposed Synthetic Workflow:
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- 4. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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The Guardian at the Homologous Position: A Technical Guide to the Discovery and History of Boc-Protected β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the tert-butyloxycarbonyl (Boc) protecting group revolutionized peptide chemistry, and its influence extends profoundly into the world of unnatural amino acids, particularly the β-amino acids. These homologous structures are cornerstones in modern drug development, offering unique conformational constraints and proteolytic stability to peptidomimetics and small molecule therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of Boc-protected β-amino acids. We will delve into the core synthetic strategies, from classical homologation reactions to modern asymmetric catalytic methods, offering field-proven insights into the causality behind experimental choices. This guide is designed to be a self-validating system, with detailed, step-by-step protocols and comparative data to inform synthetic planning.
The Genesis of a Revolution: The Boc Protecting Group
The story of Boc-protected β-amino acids begins with the advent of the Boc group itself. Introduced in the late 1950s, the tert-butyloxycarbonyl protecting group quickly became a cornerstone in peptide synthesis.[1] Its genius lies in its acid liability; it can be readily cleaved under mild acidic conditions that leave other protecting groups, such as the benzyl-based side-chain protectors, intact.[1] This "orthogonality" was the key to unlocking efficient, stepwise peptide synthesis, a challenge that had previously been fraught with low yields and arduous purifications.
The true power of the Boc group was unleashed in the early 1960s with R. Bruce Merrifield's Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS).[2] By anchoring the C-terminal amino acid to an insoluble polymer support, Merrifield dramatically simplified the synthetic process, allowing for the easy removal of excess reagents and byproducts through simple filtration. The Boc group, with its selective acid-lability, was the ideal partner for this revolutionary technique.[3]
Expanding the Horizon: The Rise of β-Amino Acids
While the initial focus of Boc protection was on the 20 proteinogenic α-amino acids, the unique pharmacological properties of β-amino acids soon brought them into the spotlight. β-Amino acids, with an additional carbon atom in their backbone, are crucial structural motifs in medicinal chemistry.[4] Their incorporation into peptides can induce stable secondary structures and, critically, confer resistance to metabolic degradation by peptidases.[4][5] This has made them invaluable in the development of more robust and effective therapeutics.
The challenge, then, became the efficient and stereoselective synthesis of these valuable building blocks in their protected form, ready for integration into larger molecules. The stability and reliability of the Boc group made it a natural choice for protecting the amino functionality of β-amino acids during their synthesis and subsequent use.
Key Synthetic Methodologies for Boc-Protected β-Amino Acids
The synthesis of Boc-protected β-amino acids has evolved significantly over the decades, with a range of methodologies developed to meet the growing demand for these compounds. Here, we explore the most pivotal of these strategies.
The Workhorse: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a classical and highly reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available N-Boc-α-amino acids into their β³-analogs.[4][5] The reaction proceeds through a three-step process:
-
Activation: The N-Boc-α-amino acid is converted to its corresponding acid chloride.
-
Diazoketone Formation: The acid chloride reacts with diazomethane to form an α-diazomethyl ketone.[5]
-
Wolff Rearrangement: The diazoketone undergoes a silver-catalyzed rearrangement in the presence of a nucleophile (e.g., water) to yield the homologated carboxylic acid.[5]
Experimental Protocol: Arndt-Eistert Synthesis of N-Boc-β-Homophenylalanine
This protocol details the homologation of N-Boc-L-phenylalanine to N-Boc-L-β-homophenylalanine.
Step 1: Activation of N-Boc-L-phenylalanine
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C using an ice-salt bath.
-
Add triethylamine (1.1 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
Step 2: Diazoketone Formation
-
In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15°C until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.
Step 3: Wolff Rearrangement
-
To the diazoketone solution, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-L-β-homophenylalanine.
-
Purify the product by flash column chromatography.
Despite its utility, the use of the highly toxic and explosive diazomethane is a significant drawback of the Arndt-Eistert reaction.[6] This has spurred the development of safer alternatives, such as the use of TMS-diazomethane, although this reagent can be less reactive.[6]
Mannich-Type Reactions
The Mannich reaction provides a powerful and convergent approach to β-amino carbonyl compounds.[7] In the context of Boc-protected β-amino acid synthesis, this typically involves the reaction of a ketone-derived enolate with a Boc-protected imine. The development of asymmetric Mannich reactions, using chiral catalysts or auxiliaries, has been a major focus, enabling the stereocontrolled synthesis of these valuable building blocks.[8]
Experimental Protocol: Asymmetric Mannich Reaction for Boc-Protected β-Amino Ketone Synthesis
This protocol outlines a general procedure for the organocatalyzed asymmetric Mannich reaction.
-
To a solution of the desired aldehyde (1.2 eq) and p-anisidine (1.0 eq) in an appropriate solvent (e.g., anhydrous DMSO), add the organocatalyst (e.g., a proline derivative, 0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the ketone (2.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-β-amino ketone by flash column chromatography.
Michael Addition Reactions
The aza-Michael reaction, or conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone in the synthesis of β-amino acids.[9] The use of Boc-protected nitrogen nucleophiles, such as lithium N-benzyl-N-(α-methylbenzyl)amide followed by Boc protection, allows for the stereocontrolled introduction of the amino group. As with the Mannich reaction, significant research has been dedicated to developing catalytic and asymmetric versions of the aza-Michael addition.[10]
Experimental Protocol: Asymmetric Aza-Michael Addition
This protocol provides a general procedure for a chiral auxiliary-mediated aza-Michael addition.
-
To a solution of the chiral amine auxiliary (e.g., (S)-(-)-1-phenylethylamine, 1.0 eq) in an anhydrous solvent (e.g., THF) at -78°C, add n-butyllithium (1.0 eq) dropwise.
-
Stir the solution at -78°C for 30 minutes.
-
Add a solution of the α,β-unsaturated ester (e.g., tert-butyl crotonate, 1.2 eq) in THF dropwise.
-
Stir the reaction at -78°C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the diastereomeric β-amino ester adducts by chromatography.
-
The chiral auxiliary can then be removed (e.g., by hydrogenolysis), and the resulting free amine can be protected with a Boc group using (Boc)₂O.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a Boc-protected β-amino acid depends on several factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.
| Method | Advantages | Disadvantages | Typical Yields | Stereocontrol |
| Arndt-Eistert Homologation | Reliable, well-established, good for β³-amino acids from α-amino acids.[4] | Use of hazardous diazomethane, potential for racemization.[6] | 60-85% | Dependent on the chirality of the starting α-amino acid. |
| Mannich Reaction | Convergent, can create multiple stereocenters.[8] | Can require pre-formation of imines, may have diastereoselectivity issues. | 50-95% | Can be highly stereoselective with chiral catalysts or auxiliaries. |
| Michael Addition | Good for a wide range of substrates, milder conditions.[9] | Can be reversible, regioselectivity can be an issue. | 70-98% | High stereoselectivity achievable with chiral auxiliaries or catalysts. |
The Role of Boc-Protected β-Amino Acids in Drug Discovery
Boc-protected β-amino acids are indispensable tools in the synthesis of a wide array of pharmaceuticals. Their unique structural properties are leveraged to create peptidomimetics with enhanced stability and novel small molecules with precisely defined three-dimensional structures.
For example, the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, involves a β-amino acid derivative. The development of efficient, asymmetric syntheses of the Boc-protected β-amino acid core of sitagliptin was a critical step in its commercialization.
Future Perspectives
The field of Boc-protected β-amino acid synthesis continues to evolve. Key areas of ongoing research include the development of more efficient and environmentally benign catalytic methods, the expansion of substrate scope to include more complex and functionalized β-amino acids, and the integration of these building blocks into automated synthesis platforms. As our understanding of the biological roles of β-amino acid-containing peptides and small molecules grows, so too will the demand for innovative and robust synthetic methodologies to access these vital compounds.
Conclusion
From its origins as a cornerstone of peptide synthesis to its current status as a critical tool in the synthesis of complex, non-natural molecules, the Boc protecting group has had a profound impact on chemical and pharmaceutical research. The history of Boc-protected β-amino acids is a testament to the ingenuity of synthetic chemists in adapting and refining methodologies to meet the ever-increasing challenges of modern drug discovery. The continued development of efficient and stereoselective routes to these valuable building blocks will undoubtedly pave the way for the next generation of innovative therapeutics.
References
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Recent Developments in the Synthesis of β-Amino Acids. (n.d.). Request PDF. Retrieved from [Link]
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- Process for preparing Boc protected amino acid by (Boc) O. (2005). Google Patents.
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Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Arndt-eistert homologation. (2014). SlideShare. Retrieved from [Link]
- Crystallization method of Boc-amino acid. (2020). Google Patents.
- Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. (2024). ChemRxiv.
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β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7934.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Vasanthakumar, G.-R., Patil, B. S., & Suresh Babu, V. V. (2002). Homologation of α-amino acids to β-amino acids using Boc2O. Organic & Biomolecular Chemistry, 1(1), 143–145.
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved from [Link]
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Publishing.
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yoshamito, O. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295–309.
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Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Boc-L-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Convenient Asymmetric Syntheses of anti-β-Amino Alcohols. (2018).
-
Enantioselective Synthesis of β‐Amino Acids via Stereoselective Hydrogenation of β‐Aminoacrylic Acid Derivatives. (n.d.). Request PDF. Retrieved from [Link]
-
Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. (2023). Journal of the American Chemical Society.
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (n.d.). Request PDF. Retrieved from [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2014). University of Michigan.
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Beyond the Building Block: An In-depth Technical Guide to the Biological Activity of Tert-Butoxycarbonyl Protected Amino Acids
Abstract
For decades, tert-butoxycarbonyl (Boc) protected amino acids have been regarded as indispensable yet biologically inert intermediates in the art of peptide synthesis. Their primary function has been to reversibly mask the reactivity of the alpha-amino group, enabling the precise and sequential assembly of amino acid residues into complex peptide chains. This guide challenges that long-held dogma, venturing beyond the confines of synthetic chemistry to explore the burgeoning field of the inherent biological activities of these molecules. We will provide a comprehensive overview of the non-canonical roles of Boc-protected amino acids, from their unexpected antimicrobial and cytotoxic properties to their potential as modulators of cellular processes. This in-depth technical resource is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into this exciting and underexplored area of chemical biology.
Introduction: A Paradigm Shift in the Role of Protected Amino Acids
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the synthesis of peptides and other complex molecules.[][2] Its defining characteristic is its stability under a broad range of chemical conditions, coupled with its facile removal under mild acidic treatment.[3] This chemical orthogonality has made Boc-protected amino acids the workhorses of solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[] The prevailing assumption has been that the bulky, hydrophobic Boc group serves a singular purpose: to temporarily render the amino acid's amino group unreactive.
However, a growing body of evidence compels us to reconsider this narrow view. Emerging research indicates that the addition of the Boc group to an amino acid does not merely create a passive building block but can, in fact, give rise to a new molecular entity with distinct and potent biological activities. This guide will systematically deconstruct this new paradigm, offering a technical exploration of the known biological effects of Boc-protected amino acids, the putative mechanisms driving these activities, and the experimental frameworks required for their investigation.
The Emergence of Unexpected Biological Activities
The initial indications that Boc-protected amino acids might possess intrinsic biological activity arose from observations of their effects in various biological assays, often as control compounds. These serendipitous findings have since blossomed into a more systematic investigation of their properties.
Antimicrobial and Antibacterial Properties
A significant body of research now points to the potent antimicrobial and antibacterial activity of certain Boc-protected amino acids and dipeptides.[5] This activity has been observed against a range of both Gram-positive and Gram-negative bacteria.
The prevailing hypothesis for this antimicrobial action centers on the amphipathic nature of the Boc-amino acid. The hydrophobic Boc group, in concert with the amino acid side chain, is thought to facilitate the molecule's interaction with and insertion into the bacterial cell membrane. This disruption of the lipid bilayer can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[5]
Key Observations:
-
Hydrophobicity is a key determinant: The antibacterial efficacy of Boc-protected amino acids often correlates with the hydrophobicity of the amino acid side chain. For instance, Boc-protected phenylalanine and tryptophan have demonstrated significant antibacterial activity.[5]
-
Self-assembly may play a role: Some studies suggest that Boc-protected dipeptides can self-assemble into nanostructures, which may contribute to their mechanism of membrane disruption.[5]
The following table summarizes representative data on the antimicrobial activity of Boc-protected amino acids and dipeptides.
| Compound | Target Organism | MIC90 (µg/mL) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 | [5] |
| Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 | [5] |
Cytotoxic Effects on Mammalian Cells
In parallel with their antimicrobial properties, some Boc-protected amino acids have exhibited cytotoxicity against mammalian cell lines. This dual activity underscores the importance of assessing both the therapeutic potential and the potential toxicity of these compounds. The mechanisms underlying their cytotoxicity are thought to be similar to their antimicrobial action, involving disruption of the cell membrane.
A comparative analysis of cytotoxicity is crucial for identifying compounds with a favorable therapeutic index – that is, high potency against microbial cells and low toxicity towards host cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Various Amino Alcohols | Rat Hepatoma (Fa32) | 3 - >30 | [6] |
| Fatty Acid-Based β-Amino Alcohols | Human Cancer Cell Lines | Varies | [6] |
Note: The table presents data for amino alcohols as a proxy for modified amino acids to illustrate the range of cytotoxicities observed. Specific data for a wide range of Boc-amino acids is an active area of research.
Potential as Enzyme Inhibitors and Signaling Molecules
Beyond membrane disruption, there is emerging interest in the potential for Boc-protected amino acids to act as more specific modulators of biological processes, such as enzyme inhibitors or signaling molecules.
-
Enzyme Inhibition: The structural similarity of Boc-amino acids to natural amino acids suggests they could act as competitive inhibitors of enzymes that process amino acids, such as proteases.[7][8] The bulky Boc group could sterically hinder access to the active site.
-
Signaling: Amino acids themselves are known to act as signaling molecules, for example, through G-protein coupled receptors.[9][10][11] It is plausible that the modified structure of a Boc-amino acid could lead to novel interactions with cellular receptors and signaling pathways.
Unraveling the Mechanism of Action: A Deeper Dive
A thorough understanding of the mechanism of action is paramount for the rational design and development of biologically active Boc-protected amino acids.
Interaction with Lipid Bilayers: The Hydrophobic Driver
The interaction of Boc-amino acids with the cell membrane is a critical initiating event for their antimicrobial and cytotoxic effects. The hydrophobic tert-butyl group is the primary driver of this interaction, facilitating the partitioning of the molecule from the aqueous environment into the hydrophobic core of the lipid bilayer.
Molecular Dynamics (MD) simulations can provide valuable insights into the orientation and dynamics of Boc-amino acids within a lipid bilayer, helping to visualize how they disrupt membrane structure.[12][13][14][15]
Diagram: Hypothetical Interaction of a Boc-Amino Acid with a Bacterial Membrane
Caption: Hypothetical model of a Boc-amino acid inserting into a lipid bilayer.
Metabolic Fate: Is the Boc Group a Passenger or the Pilot?
A critical question in understanding the biological activity of Boc-protected amino acids is their metabolic stability. Is the observed activity due to the intact molecule, or does the Boc group get cleaved in situ to release the native amino acid, which may then exert its own effects?
The Boc group is generally considered stable at physiological pH.[16] However, some studies suggest that certain enzymes, such as esterases, may be capable of cleaving the tert-butyl ester linkage, although direct evidence for the enzymatic cleavage of the N-Boc carbamate bond under physiological conditions is less clear.[17][18] The metabolic fate of N-tert-butoxycarbonyl compounds can involve hydroxylation and other modifications rather than simple deprotection.[19]
Experimental Considerations:
-
Incubation with liver microsomes or cell lysates: This can provide insights into the susceptibility of a Boc-amino acid to enzymatic degradation.[20][21]
-
Mass spectrometry-based analysis: This can be used to identify metabolites and determine if the Boc group has been removed.
Experimental Protocols: A Self-Validating System for a Rigorous Assessment
To ensure the scientific integrity of research in this area, it is essential to employ a self-validating system of experimental protocols that assess both the desired biological activity and any potential off-target effects.
Workflow for Assessing Biological Activity
Diagram: Experimental Workflow
Caption: A logical workflow for the comprehensive evaluation of a Boc-amino acid's biological activity.
Detailed Methodologies
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Boc-Amino Acid: Prepare a series of twofold dilutions of the Boc-amino acid in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the Boc-amino acid that completely inhibits visible bacterial growth.
Protocol 2: Membrane Permeabilization Assay (SYTOX Green)
-
Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.
-
Addition of SYTOX Green: Add SYTOX Green dye to the bacterial suspension. This dye is membrane-impermeable and only fluoresces upon binding to nucleic acids.
-
Baseline Fluorescence: Measure the baseline fluorescence of the bacterial suspension.
-
Addition of Boc-Amino Acid: Add the Boc-amino acid at various concentrations to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates that the bacterial membrane has been permeabilized, allowing the entry of SYTOX Green.
Protocol 3: Mammalian Cell Viability Assay (MTT)
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Boc-amino acid for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[22]
Implications for Drug Development and Chemical Biology
The discovery of the inherent biological activities of Boc-protected amino acids has several important implications:
-
New Avenues for Antimicrobial Drug Discovery: Boc-amino acids represent a novel class of antimicrobial agents with a potentially distinct mechanism of action from existing antibiotics. Their synthetic accessibility allows for rapid generation of analogs to optimize activity and selectivity.
-
Re-evaluation of "Inert" Molecules: This research highlights the need to critically evaluate the biological effects of all components in a biological experiment, even those traditionally considered inert, such as protecting groups.
-
Tools for Chemical Biology: Boc-amino acids with specific biological activities could be developed as chemical probes to study cellular processes, such as membrane dynamics or enzyme function.
Conclusion and Future Directions
The traditional view of tert-butoxycarbonyl protected amino acids as mere synthetic intermediates is being rapidly supplanted by a more nuanced understanding of their potential as biologically active molecules. Their demonstrated antimicrobial and cytotoxic properties, likely mediated by membrane disruption, open up exciting new avenues for research and development.
Future research in this field should focus on:
-
Systematic Screening: A comprehensive screening of a diverse library of Boc-protected amino acids against a wide range of microbial and mammalian cell lines is needed to fully map their activity spectrum and identify lead compounds.
-
Mechanistic Elucidation: Advanced biophysical techniques and molecular modeling will be crucial for a more detailed understanding of how these molecules interact with and disrupt cell membranes.
-
Metabolic Profiling: Rigorous studies are required to definitively determine the metabolic fate of the Boc group in various biological systems.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies must be evaluated in animal models to assess their therapeutic potential and safety profile.
By embracing this paradigm shift, the scientific community can unlock the full potential of these readily accessible and chemically versatile molecules, transforming them from simple building blocks into powerful tools for chemical biology and drug discovery.
References
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Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). PubMed. [Link]
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Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. (n.d.). National Center for Biotechnology Information. [Link]
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Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
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Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. (2006). ACS Publications. [Link]
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Boc and tBu ester pH stability during enamine hydrolysis. (2024). Reddit. [Link]
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Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). National Center for Biotechnology Information. [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
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Distribution of Amino Acids in a Lipid Bilayer from Computer Simulations. (n.d.). National Center for Biotechnology Information. [Link]
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Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (n.d.). PubMed. [Link]
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Metabolically Stable tert-Butyl Replacement. (n.d.). National Center for Biotechnology Information. [Link]
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Amino Acids as Signaling Molecules Modulating Bone Turnover. (n.d.). National Center for Biotechnology Information. [Link]
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Amino acid homeostasis and signalling in mammalian cells and organisms. (2017). National Center for Biotechnology Information. [Link]
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Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. (2025). RSC Publishing. [Link]
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MD Simulations of Lipid Bilayers. (n.d.). The Stephen White Laboratory at UC Irvine. [Link]
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Molecular Dynamics Simulations In The Study Of Biological Lipid Membranes. (n.d.). University of Hawaii at Manoa. [Link]
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Amino Acids in Cell Signaling: Regulation and Function. (n.d.). PubMed. [Link]
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Protease Inhibitors: Types, How They Work & Side Effects. (n.d.). Cleveland Clinic. [Link]
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Adaptation of the Bacterial Membrane to Changing Environments Using Aminoacylated Phospholipids. (n.d.). ResearchGate. [Link]
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Molecular dynamics simulations of proteins in lipid bilayers. (n.d.). National Center for Biotechnology Information. [Link]
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Mechanisms Of Macromolecular Protease Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Molecular dynamics simulations of lipid bilayers. (2025). ResearchGate. [Link]
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How do you esterify a N-Boc protected amino acid?. (2017). ResearchGate. [Link]
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Phospholipid Membrane Interactions of Model Ac-WL-X-LL-OH Peptides Investigated by Solid-State Nuclear Magnetic Resonance. (2024). MDPI. [Link]
-
Amino acid-containing membrane lipids in bacteria. (n.d.). PubMed. [Link]
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A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024). RSC Publishing. [Link]
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Truncated Equinine B Variants Reveal the Sequence Determinants of Antimicrobial Selectivity. (n.d.). MDPI. [Link]
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Selective amino acid substitution reduces cytotoxicity of the antimicrobial peptide mastoparan. (n.d.). PubMed. [Link]
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Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. (1995). PubMed. [Link]
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Neurotoxicity and excitatory amino acid antagonists. (1994). PubMed. [Link]
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comparison of amino acids which reduce melphalan toxicity to murine bone marrow precursor cells (CFU-C) and murine L1210 leukemia cells. (1979). PubMed. [Link]
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In Vivo and In Silico Studies of the Hepatoprotective Activity of Tert-Butylhydroquinone. (2023). MDPI. [Link]
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Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. (2026). ACS Publications. [Link]
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Methodological & Application
Application Note: Enantioselective Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid. This chiral γ-amino acid derivative is a valuable building block in medicinal chemistry, particularly for constructing peptide mimics and pharmacologically active molecules where conformational rigidity and specific stereochemistry are crucial. The synthetic strategy employs an Arndt-Eistert homologation of a Boc-protected α-amino acid, proceeding through a key diazoketone intermediate followed by a silver-catalyzed Wolff rearrangement. This guide offers step-by-step instructions, explains the causality behind critical experimental choices, and includes necessary safety precautions, particularly for the handling of diazomethane.
Introduction
Chiral γ-amino acids are fundamental structural motifs in numerous biologically active compounds.[1][2] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The target molecule, this compound, is of particular interest due to its gem-diphenyl moiety, which imparts significant steric bulk and conformational constraint. This feature is highly desirable in the design of enzyme inhibitors and receptor ligands.
The synthesis described herein adapts a classic and robust Arndt-Eistert homologation procedure, which extends the carbon chain of a carboxylic acid by one methylene group.[3] Starting from the corresponding Boc-protected α-amino acid, (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid, the protocol involves the formation of a mixed anhydride, conversion to a diazoketone, and a subsequent Wolff rearrangement to furnish the desired γ-amino acid. The use of the tert-butoxycarbonyl (Boc) protecting group is strategic, as it is stable under the basic and nucleophilic conditions of the initial steps but can be readily removed under acidic conditions without racemization.[4]
Overall Synthetic Workflow
The synthesis proceeds in two main stages: the formation of the diazoketone intermediate and its subsequent rearrangement and hydrolysis to the final product.
Caption: Overall workflow for the synthesis.
Materials and Equipment
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Boc-(R)-2-amino-3,3-diphenylpropanoic acid | ≥98% enantiopurity | Various | Starting material. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros | Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich, Fluka | Distill from CaH₂ before use. |
| Ethyl Chloroformate (ClCOOEt) | ≥97% | Sigma-Aldrich, TCI | Handle in a fume hood. |
| Diazomethane (CH₂N₂) Solution in Ether | ~0.5 M | In-house prep. | EXTREME HAZARD. Prepare immediately before use with appropriate safety equipment.[3] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Silver Benzoate (PhCOOAg) | 99% | Strem Chemicals | Catalyst for Wolff rearrangement. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and recrystallization. |
| Hexane | ACS Grade | Fisher Scientific | For recrystallization. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | In-house prep. | |
| 1 M Hydrochloric Acid (HCl) | - | In-house prep. | |
| Brine (Saturated Aqueous NaCl) | - | In-house prep. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | Drying agent. |
Equipment
-
Three-necked round-bottom flasks with magnetic stir bars
-
Septa, nitrogen/argon inlet, and bubble counter
-
Ice-water bath and dry ice-acetone bath
-
Cannula for liquid transfers
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Glassware for diazomethane generation (e.g., Diazald® kit, fire-polished joints)
-
Fume hood with a blast shield
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves (e.g., nitrile), face shield.
Detailed Synthesis Protocol
CRITICAL SAFETY NOTE: Diazomethane is a highly toxic and explosive gas. It is also a potent carcinogen. This procedure must be performed in a well-ventilated chemical fume hood behind a blast shield. Use only fire-polished glassware with no scratches and avoid ground glass joints where possible. Do not expose diazomethane to sharp edges, rough surfaces, or strong light. An ethereal solution is generally used to minimize the risk of explosion.
Step 1: Synthesis of (R)-1-diazo-3-((tert-butoxycarbonyl)amino)-4,4-diphenylbutan-2-one
This step involves the activation of the starting α-amino acid to a mixed anhydride, which readily reacts with diazomethane.[3]
-
Reaction Setup: Under a nitrogen or argon atmosphere, add Boc-(R)-2-amino-3,3-diphenylpropanoic acid (1 equivalent) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of amino acid) to a dry, three-necked, round-bottomed flask equipped with a magnetic stir bar.
-
Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.0 equivalent) dropwise via syringe. Stir the resulting solution for 15 minutes at 0 °C.
-
Mixed Anhydride Formation: Add ethyl chloroformate (1.0 equivalent) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Stir the reaction mixture for an additional 20 minutes at 0 °C.
-
Reaction with Diazomethane: While the mixed anhydride is forming, prepare an ethereal solution of diazomethane (approx. 2.5 equivalents) using an established procedure (e.g., from Diazald®). Carefully transfer the cold diazomethane solution via a cannula into the reaction flask containing the mixed anhydride at 0 °C.
-
Causality: The mixed anhydride is a highly reactive species that is susceptible to decomposition. It is generated in situ and immediately used. An excess of diazomethane is used to ensure complete conversion and to react with any residual acid.
-
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. The yellow color of diazomethane should persist, indicating it is in excess.
-
Quenching: Carefully quench the excess diazomethane by adding 1 M acetic acid in THF dropwise until the yellow color disappears and gas evolution ceases.
-
Initial Work-up: Transfer the mixture to a separatory funnel. Wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Isolation of Diazoketone: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator. The resulting crude diazoketone is typically a yellow oil or solid and should be used immediately in the next step without further purification due to its instability.
Step 2: Silver-Catalyzed Wolff Rearrangement and Hydrolysis
The diazoketone undergoes a rearrangement to form a ketene, which is trapped by water to yield the final carboxylic acid product. The use of a silver catalyst allows the reaction to proceed at a lower temperature than thermal or photochemical methods, minimizing side reactions.
-
Reaction Setup: In a flask wrapped in aluminum foil (to exclude light), dissolve the crude diazoketone from Step 1 in a 10:1 mixture of 1,4-dioxane and deionized water (approx. 20 mL per gram of the initial amino acid).
-
Catalyst Preparation: In a separate, small flask, prepare the catalyst solution. Suspend silver benzoate (0.1 equivalents) in anhydrous THF and add triethylamine (0.1 equivalents). Stir for 10 minutes.
-
Initiation of Rearrangement: Add the catalyst solution dropwise to the stirred diazoketone solution at room temperature. Nitrogen gas will evolve.
-
Causality: The silver(I) ion coordinates to the diazoketone, facilitating the loss of N₂ and the subsequent 1,2-rearrangement of the diphenylmethyl group to form the ketene intermediate. Triethylamine is used to generate a soluble silver catalyst species.
-
-
Reaction Completion: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the diazoketone.
-
Work-up and Extraction:
-
Concentrate the reaction mixture on a rotary evaporator to remove most of the dioxane.
-
Dilute the residue with ethyl acetate and water.
-
Acidify the aqueous layer to pH ~2-3 with cold 1 M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine all organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.
-
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound, typically as an off-white solid or viscous oil.
Step 3: Purification
Recrystallization is the preferred method for purifying the final product to obtain a high-purity, crystalline solid.[5]
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane until the solution becomes cloudy. If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
Isolation: Place the flask in a refrigerator (4 °C) overnight to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash the filter cake with cold hexane, and dry under high vacuum.
Characterization
Expected Product Data
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₃H₂₉NO₄ |
| Molecular Weight | 383.48 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.10 (m, 10H, Ar-H), 5.10 (br d, 1H, NH), 4.50-4.30 (m, 1H, CH-N), 4.15 (d, 1H, CH-Ph₂), 2.70 (dd, 1H, CH₂COOH), 2.55 (dd, 1H, CH₂COOH), 1.40 (s, 9H, C(CH₃)₃). Note: Diastereotopic protons of the CH₂ group will appear as a doublet of doublets (dd). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 176.0 (COOH), 155.5 (C=O, Boc), 142.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 80.0 (C(CH₃)₃), 55.0 (CH-Ph₂), 52.0 (CH-N), 38.0 (CH₂COOH), 28.5 (C(CH₃)₃). |
| Mass Spec (ESI+) | m/z 384.21 [M+H]⁺, 406.19 [M+Na]⁺ |
| Enantiomeric Purity | >98% ee, to be determined by chiral HPLC or SFC analysis after conversion to the corresponding methyl ester. |
Reaction Mechanism Overview
Caption: Key transformations in the synthesis.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By leveraging the classical Arndt-Eistert homologation, this procedure offers excellent control over stereochemistry, resulting in a high-purity product. The insights into the causality of specific reagents and conditions, coupled with stringent safety protocols for handling hazardous intermediates like diazomethane, ensure that this guide is a valuable resource for researchers in synthetic and medicinal chemistry.
References
-
Singh, R., et al. "Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate." ResearchGate. Available at: [Link]
-
Clive, D. L. J., et al. "(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID." Organic Syntheses, Coll. Vol. 10, p.214 (2004); Vol. 78, p.40 (2002). Available at: [Link]
-
Henry, P. J., et al. "Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives." MDPI. Available at: [Link]
-
D'hooghe, M., et al. "Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway." PubMed. Available at: [Link]
-
Henry, P. J., et al. "Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives." Semantic Scholar. Available at: [Link]
-
Bhattacharya, S., et al. "Synthesis and characterization of a dipeptide analogue by liquid phase synthesis." Scholars Research Library. Available at: [Link]
- Google Patents. "Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid." CN112500316A.
-
Gimbert, Y., et al. "Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid." National Institutes of Health (NIH). Available at: [Link]
-
PubChem. "(3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid." National Center for Biotechnology Information. Available at: [Link]
- Wuts, P. G. M. "A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids." Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999.
-
Zhang, Z., et al. "Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines." National Institutes of Health (NIH). Available at: [Link]
-
D'hooghe, M., et al. "(PDF) Synthesis of γ-amino acid analogues from natural α-amino acids by a radical pathway." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]
Sources
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- 2. Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Boc-amino-4,4-diphenylbutanoic Acid in Chiral Drug Synthesis
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary pharmaceutical development, chirality is a paramount consideration. The stereochemical orientation of a drug molecule can profoundly influence its pharmacological and toxicological profile, as the biological targets within the human body—enzymes, receptors, and nucleic acids—are themselves chiral. Consequently, the demand for enantiomerically pure chiral building blocks has surged, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.[1][] (R)-3-Boc-amino-4,4-diphenylbutanoic acid emerges as a sophisticated chiral synthon, offering a unique structural motif for the architecting of novel therapeutics. Its diphenylmethyl group provides significant steric bulk and lipophilicity, which can be exploited to enhance binding affinity and modulate pharmacokinetic properties. The Boc-protected amine and the carboxylic acid functionalities offer versatile handles for synthetic elaboration, making it an attractive starting material for the construction of complex molecular entities.
While direct applications of (R)-3-Boc-amino-4,4-diphenylbutanoic acid in marketed drugs are not extensively documented in publicly available literature, its structural features are analogous to key intermediates in the synthesis of several successful pharmaceuticals. This application note will, therefore, provide a comprehensive overview of the properties of this chiral building block, detailed protocols for its synthesis and derivatization, and a prospective application in the synthesis of a novel, hypothetical drug candidate, drawing parallels from established synthetic strategies for related compounds.
Physicochemical Properties of (R)-3-Boc-amino-4,4-diphenylbutanoic Acid
A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective utilization in synthesis. The following table summarizes the key properties of (R)-3-Boc-amino-4,4-diphenylbutanoic acid.
| Property | Value |
| Molecular Formula | C₂₃H₂₉NO₄ |
| Molecular Weight | 383.48 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. |
| Functional Groups | Carboxylic acid, Boc-protected amine, Diphenylmethyl group |
Synthetic Protocols
The synthesis of (R)-3-Boc-amino-4,4-diphenylbutanoic acid and its subsequent use in peptide synthesis are critical processes for its application in drug discovery. Below are detailed, step-by-step protocols for these procedures.
Protocol 1: Synthesis of (R)-3-Boc-amino-4,4-diphenylbutanoic Acid
This protocol describes a plausible asymmetric synthesis of the title compound, adapted from established methods for the synthesis of related β-amino acids. The key step involves an asymmetric Michael addition of a chiral amine to a diphenylmethyl-substituted α,β-unsaturated ester, followed by protection and hydrolysis.
Workflow for the Synthesis of (R)-3-Boc-amino-4,4-diphenylbutanoic Acid
Sources
Application Notes: The Strategic Utility of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine (CAS 160534-52-9) in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery and development, the strategic use of functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Piperidine derivatives, in particular, are ubiquitous scaffolds in a vast array of approved pharmaceuticals, prized for their favorable physicochemical properties and their ability to serve as a versatile chassis for presenting pharmacophoric elements in a defined three-dimensional space.[1] This document provides detailed application notes and protocols for the use of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine (CAS 160534-52-9), a highly functionalized piperidine intermediate, in the synthesis of active pharmaceutical ingredients (APIs).
The subject molecule, tert-butyl 4-(4-formyl-2-methoxyphenoxy)piperidine-1-carboxylate, possesses several key features that render it a valuable building block for medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity in multi-step syntheses, preventing unwanted side reactions.[1] The ether linkage introduces a degree of conformational constraint and metabolic stability, while the aromatic aldehyde, or formyl group, serves as a versatile handle for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. Of these, reductive amination stands out as a cornerstone transformation in pharmaceutical synthesis for the introduction of amine-containing moieties.[2]
These application notes will detail a proposed synthetic route to this intermediate, outline its application in the synthesis of a key fragment of several antipsychotic drugs, provide detailed experimental protocols, and discuss relevant analytical and safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine is presented in the table below.
| Property | Value |
| CAS Number | 160534-52-9 |
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 335.4 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. |
Proposed Synthesis of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine
While specific, peer-reviewed syntheses for this exact molecule are not widely available in the public domain, a robust and logical synthetic route can be proposed based on well-established chemical transformations. A plausible approach involves the coupling of two readily available starting materials: N-Boc-4-hydroxypiperidine and vanillin (4-hydroxy-3-methoxybenzaldehyde). Two common methods for such an etherification are the Williamson ether synthesis and the Mitsunobu reaction.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis via Mitsunobu Reaction
The Mitsunobu reaction offers a reliable method for the formation of the ether linkage with inversion of stereochemistry at the hydroxyl-bearing carbon, although in this achiral case, it is simply an efficient coupling method.[3][4]
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Vanillin (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of N-Boc-4-hydroxypiperidine and vanillin in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine.
Application in the Synthesis of Pharmaceutical Scaffolds
The formyl group of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine is a versatile functional handle for elaboration into more complex structures, most notably through reductive amination. This reaction is a cornerstone of medicinal chemistry for the formation of secondary and tertiary amines.[2]
A key application of this intermediate is in the synthesis of precursors to arylpiperazine-containing antipsychotic drugs such as Aripiprazole, Brexpiprazole, and Cariprazine. While the exact substitution pattern on the phenoxy ring may differ slightly from the final API structure in some cases, this intermediate provides a critical building block for the piperidinyl-aryl ether moiety common to this class of drugs. The subsequent reductive amination with an appropriate arylpiperazine would yield a key fragment of these complex molecules.
Proposed Application Workflow: Synthesis of an Arylpiperazine Adduct
Caption: Proposed workflow for the synthesis of an API fragment.
Protocol 2: Reductive Amination with an Arylpiperazine
This protocol describes a general procedure for the reductive amination of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine with a generic arylpiperazine.
Materials:
-
1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine (1.0 eq)
-
Arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a stirred solution of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine and the arylpiperazine in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected arylpiperazine adduct.
Quality Control and Characterization
Ensuring the purity and structural integrity of pharmaceutical intermediates is critical. The following analytical techniques are recommended for the characterization of 1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity assessment.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a suitable starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the methoxy group (a singlet around 3.9 ppm), the aromatic protons, and the aldehyde proton (a singlet around 9.8 ppm). Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.[5][6][7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Boc-4-(4-formyl-2-methoxyphenoxy)piperidine (CAS 160534-52-9) is a valuable and versatile intermediate for pharmaceutical synthesis. Its strategically placed functional groups, including a protected amine and a reactive aldehyde, allow for the controlled and efficient construction of complex molecules. The protocols outlined in these application notes provide a framework for the synthesis and subsequent utilization of this intermediate, particularly in the context of synthesizing key fragments of important central nervous system agents. As with any chemical process, appropriate analytical characterization and adherence to safety protocols are essential for successful and safe implementation in a research and development setting.
References
- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
- MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
- ECHEMI. (n.d.). (R)-3-(Boc-Amino)
- Fisher Scientific. (2024, January 22). SAFETY DATA SHEET - (S)-3-Aminomethyl-1-Boc-piperidine.
- ECHEMI. (n.d.). 4-(tert-Butoxycarbonylamino)
- Benchchem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC - NIH.
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine 97 109384-19-2.
- 1-Boc-4-AP. (n.d.). In Wikipedia.
- Matassini, C., Clemente, F., & Franci, G. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine 97 109384-19-2.
- PubChem. (n.d.).
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? (2013, June 27).
- ChemicalBook. (2025, July 17). N-BOC-4-Hydroxypiperidine | 109384-19-2.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). NIH.
- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1625.
- Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. (n.d.).
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016, March).
- Sigma-Aldrich. (n.d.). Synthesis of tert-butyl 4-(amino methyl)
- Hitchhiker's guide to reductive amin
- Sunway Pharm. (n.d.). tert-butyl 4-(4-formylphenoxy)
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Jones, S. P., et al. (2022).
- Benchchem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).
- Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
- Benchchem. (n.d.). Synthesis routes of N-Boc-4-hydroxypiperidine.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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protocol for N-Boc deprotection of diphenylbutanoic acid derivatives.
An Application Guide to the N-Boc Deprotection of Diphenylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from diphenylbutanoic acid derivatives. As a foundational reaction in medicinal chemistry and organic synthesis, mastering N-Boc deprotection is critical for the successful synthesis of complex target molecules, including analogs of γ-aminobutyric acid (GABA) and other neurologically active compounds. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot challenges effectively.
The Strategic Importance of N-Boc Deprotection
The Boc group is one of the most widely used protecting groups for amines in organic synthesis.[1][2][3] Its popularity is due to its robust stability across a wide array of reaction conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[4][5][6] This orthogonality is crucial in multi-step syntheses.
Diphenylbutanoic acid derivatives are important scaffolds in medicinal chemistry. For instance, 4-amino-3-(4-chlorophenyl)-3-phenylbutanoic acid is a structural analog of GABA, a key inhibitory neurotransmitter in the central nervous system.[7] The synthesis of these molecules often involves the strategic protection of an amine functionality with a Boc group, making the final deprotection step a critical juncture in the synthetic route.
The Mechanism: An Acid-Catalyzed Cascade
The cleavage of the N-Boc group is an acid-catalyzed hydrolysis of the carbamate.[2][6] The process is driven by the formation of highly stable byproducts.
The mechanism proceeds through four key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[4][5][8][9] This initial step activates the carbamate for cleavage.
-
Fragmentation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable, resonance-delocalized tert-butyl cation and a carbamic acid intermediate.[4][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][5]
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the medium to form a stable amine salt (e.g., a trifluoroacetate or hydrochloride salt).[6][8]
A significant challenge in this process is the electrophilic nature of the liberated tert-butyl cation. This cation can react with nucleophilic sites on the substrate or product, leading to unwanted tert-butylation side products.[10][11] This is particularly problematic with electron-rich aromatic rings or sulfur-containing moieties. The use of "scavengers" like triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole is a highly effective strategy to trap this cation and prevent side reactions.[10][12]
Caption: General mechanism of acidic N-Boc deprotection and potential side reaction.
Comparative Analysis of Deprotection Protocols
The choice of deprotection method is dictated by the overall acid sensitivity of the diphenylbutanoic acid derivative. A summary of common methods is presented below.
| Method | Reagent(s) | Typical Solvent | Temp. | Pros | Cons |
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Highly effective, volatile reagents simplify workup.[4] | Harsh conditions, may cleave other acid-labile groups, potential for t-butylation.[10][13] |
| Strong Acid | 4M HCl | 1,4-Dioxane, Ethyl Acetate, Methanol | 0 °C to RT | Potent, often yields crystalline HCl salt for easy isolation.[14] | Dioxane is a suspected carcinogen[15]; may cleave other acid-labile groups. |
| Thermal | None (autocatalytic) | Methanol, TFE, Water | 150-240 °C | Avoids strong acids, useful for sensitive substrates.[13][16] | High temperatures may cause racemization or elimination; not suitable for thermally labile compounds. |
| Lewis Acid | Trimethylsilyl iodide (TMSI) | Acetonitrile (MeCN), DCM | 0 °C to RT | Very mild, non-protic conditions, high selectivity.[17][18] | Reagent can be moisture-sensitive; may require strictly anhydrous conditions. |
Experimental Workflow and Decision Making
A typical experimental workflow involves reaction setup, monitoring, workup, and purification. The critical decision point is the selection of the deprotection method based on the substrate's chemical properties.
Caption: A workflow for N-Boc deprotection and a guide for method selection.
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely applicable protocol for substrates lacking other acid-sensitive functional groups.
-
Materials:
-
N-Boc protected diphenylbutanoic acid derivative (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (≥99%)
-
(Optional) Scavenger: Triethylsilane (TES) or Thioanisole (5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected starting material (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add it to the solution at this point.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[19][20] Gas evolution (CO₂) may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.
-
The crude product is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.
-
Protocol B: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a powerful alternative to TFA and often results in the precipitation of a crystalline hydrochloride salt, simplifying isolation.
-
Materials:
-
N-Boc protected diphenylbutanoic acid derivative (1.0 equiv)
-
4M solution of HCl in 1,4-dioxane (commercially available)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected starting material (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane, or use it neat if it is an oil.
-
To the starting material, add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl) at room temperature with vigorous stirring.[14][21]
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[14][22] Often, a precipitate (the hydrochloride salt of the product) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to facilitate complete precipitation of the product.
-
Isolate the solid product by vacuum filtration, washing the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual starting material.
-
Dry the solid under high vacuum to afford the pure amine hydrochloride salt.
-
Protocol C: Thermal Deprotection in Methanol
This protocol is ideal for substrates that are sensitive to strong acids but stable at elevated temperatures.
-
Materials:
-
N-Boc protected diphenylbutanoic acid derivative (1.0 equiv)
-
Methanol (MeOH)
-
High-pressure reaction vessel or sealed tube
-
-
Procedure:
-
Place the N-Boc protected starting material (1.0 equiv) and methanol (to a concentration of 0.1 M) into a high-pressure reaction vessel equipped with a stir bar.
-
Securely seal the vessel.
-
Heat the reaction mixture to 150-230 °C with stirring.[13] The optimal temperature must be determined empirically. Caution: Ensure the pressure rating of the vessel is not exceeded.
-
Maintain the temperature for 1-24 hours, monitoring the reaction periodically by taking aliquots (after cooling) for LC-MS analysis.
-
Once the reaction is complete, cool the vessel to room temperature before carefully venting.
-
Concentrate the methanolic solution in vacuo to yield the crude deprotected amine.
-
The product can be further purified by standard techniques such as column chromatography or recrystallization.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | - Insufficient acid stoichiometry.- Acid is too weak for the substrate.- Low reaction temperature. | - Increase the equivalents of acid (TFA or HCl).[12]- Switch to a stronger acid system (e.g., from TFA to HCl/dioxane).[10]- Gently warm the reaction (e.g., to 40 °C), but monitor for side product formation.[12] |
| Formation of t-butylated Byproducts | - The generated tert-butyl cation is alkylating the substrate or product. | - Add a scavenger such as triethylsilane (TES), thioanisole, cresol, or a small amount of water to the reaction mixture before adding the acid.[10][12] |
| Degradation of Other Functional Groups | - The substrate contains other acid-labile groups (e.g., esters, acetals, silyl ethers). | - Perform the reaction at a lower temperature (0 °C).- Use a milder deprotection method, such as TMSI-mediated cleavage or thermal deprotection.[10]- Consider using a different amine protecting group (e.g., Cbz, Fmoc) earlier in the synthesis. |
| Difficulty Isolating Product | - The amine salt is an oil or is highly soluble.- Emulsion formation during basic workup. | - For HCl/dioxane, try to precipitate the salt with a different non-polar solvent (e.g., hexanes, MTBE).- For TFA salts, avoid the basic wash and purify the salt directly via chromatography or recrystallization.- To break emulsions, add brine or filter the mixture through celite. |
Conclusion
The successful N-Boc deprotection of diphenylbutanoic acid derivatives relies on a careful assessment of the substrate's stability and the selection of an appropriate protocol. While strong acids like TFA and HCl offer rapid and efficient cleavage, their use must be balanced against potential side reactions and substrate degradation. For sensitive molecules, milder thermal or Lewis acid-mediated methods provide valuable alternatives. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently navigate this critical synthetic transformation to advance their scientific and drug development objectives.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Organic Chemistry Portal. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]
-
Klapars, A., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development, 18(11), 1463–1469. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
The Royal Society of Chemistry. General Procedure for the deprotection of the Boc-group. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25055-25063. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
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- 22. experts.arizona.edu [experts.arizona.edu]
analytical HPLC method for purity analysis of Boc-(R)-3-amino-4,4-diphenylbutanoic acid
An Application Note for the Purity Determination of Boc-(R)-3-amino-4,4-diphenylbutanoic acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of Boc-(R)-3-amino-4,4-diphenylbutanoic acid, a critical intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid, to achieve efficient separation of the main component from potential process-related impurities and degradation products. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and validated method to assess the purity of this non-natural, protected amino acid derivative.
Introduction and Scientific Rationale
Boc-(R)-3-amino-4,4-diphenylbutanoic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The purity of such intermediates is a critical quality attribute, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method is essential for quality control throughout the manufacturing process.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of pharmaceutical compounds.[1][2] The subject molecule, Boc-(R)-3-amino-4,4-diphenylbutanoic acid, possesses chemical features that make it ideally suited for RP-HPLC analysis. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the two phenyl rings significantly increases the molecule's hydrophobicity.[3] This characteristic allows for strong retention and interaction with a nonpolar stationary phase, such as octadecylsilane (C18), enabling effective separation from more polar or less retained impurities.[3][]
This method employs a gradient elution strategy to ensure that impurities with a wide range of polarities can be resolved and eluted within a reasonable timeframe. Trifluoroacetic acid (TFA) is incorporated into the mobile phase as an ion-pairing agent. At a low pH (typically ~2-3), TFA protonates the carboxylic acid moiety of the analyte, suppressing its ionization and resulting in sharper, more symmetrical peaks and improved retention. UV detection is employed, leveraging the chromophores within the molecule—specifically the phenyl rings and the amide linkage of the Boc group—which allows for sensitive detection at low wavelengths, such as 220 nm.[5]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA), HPLC grade, >99.5% purity
-
Boc-(R)-3-amino-4,4-diphenylbutanoic acid reference standard
-
Sample of Boc-(R)-3-amino-4,4-diphenylbutanoic acid for analysis
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters, 0.45 µm (or 0.22 µm) PTFE or nylon
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) before use.
-
-
Sample and Standard Preparation:
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v) with 0.1% TFA.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the Boc-(R)-3-amino-4,4-diphenylbutanoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm or 0.22 µm syringe filter into HPLC vials before injection to prevent particulate matter from damaging the column and system.[5]
-
HPLC Analysis Workflow
The overall process from sample preparation to final purity assessment follows a systematic workflow.
Caption: Workflow for HPLC Purity Analysis.
System Suitability and Method Validation
Before analyzing samples, the suitability of the chromatographic system must be established. This ensures that the system is performing adequately for the intended analysis. Subsequently, the method itself must be validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7]
System Suitability Test (SST)
Inject the standard solution five times consecutively. The results must meet the predefined acceptance criteria before any sample analysis can proceed.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of silanol interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability and precision of the pump and mobile phase delivery. |
Protocol for Method Validation
A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[8]
-
Specificity: Inject a blank (diluent), the reference standard, and the sample solution. The blank should show no interfering peaks at the retention time of the main analyte or its known impurities.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5 levels from 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Analyze a sample of known purity (or a placebo spiked with a known amount of analyte) at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six separate preparations of the same sample. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be consistent with the initial precision study.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
-
Robustness: Intentionally vary chromatographic parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min, mobile phase pH/composition slightly) to assess the method's reliability during normal use.
Data Interpretation and Purity Calculation
The purity of the sample is determined by the principle of area normalization. This method assumes that all components in the sample have a similar response factor at the detection wavelength.
Calculation Formula:
% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) × 100
Expert Considerations:
-
Disregard any peaks originating from the blank (diluent).
-
Set an appropriate integration threshold to exclude baseline noise without excluding small impurity peaks.
-
This achiral RP-HPLC method is not designed to separate enantiomers. The purity value obtained will represent the chemical purity, but not the enantiomeric purity. The (S)-enantiomer, if present, will co-elute with the main (R)-enantiomer peak. A separate chiral HPLC method is required for the determination of enantiomeric excess.[7][9]
Conclusion
The RP-HPLC method detailed in this application note provides a selective, precise, and accurate means for determining the chemical purity of Boc-(R)-3-amino-4,4-diphenylbutanoic acid. The use of a standard C18 column and a straightforward mobile phase system makes this method readily transferable to most analytical laboratories. Proper system suitability checks and a comprehensive method validation are critical to ensuring the reliability of the results, supporting quality control in the research, development, and manufacturing of pharmaceuticals.
References
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2015). ResearchGate. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2018). RSC Publishing. Retrieved from [Link]
-
Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. (2016). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021). ResearchGate. Retrieved from [Link]
-
BOC-(R)-3-AMINO-4,4-DIPHENYL-BUTYRIC ACID. (n.d.). Chemdad. Retrieved from [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
Chiral Technologies Amino Acid Database - HPLC. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. (2004). PubMed. Retrieved from [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (2010). PubMed. Retrieved from [Link]
-
[Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. (2013). PubMed. Retrieved from [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.). Google Patents.
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2024). Royal Society of Chemistry. Retrieved from [Link]
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- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic Acid
Introduction: Navigating the Synthesis of a Key Chiral Building Block
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its unique β-amino acid structure, featuring a sterically demanding diphenylmethyl group, imparts specific conformational constraints and metabolic stability to target molecules. The large-scale synthesis of this compound, with stringent control over stereochemistry and purity, presents significant challenges that necessitate a robust and scalable synthetic strategy.
This comprehensive guide provides detailed application notes and protocols for the industrial-scale synthesis of this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles and practical considerations for safe and efficient manufacturing. We will explore a recommended synthetic route that prioritizes scalability, stereocontrol, and operational safety.
Strategic Approach: A Multi-Step Synthesis Emphasizing Asymmetric Control
A multi-step approach is recommended for the large-scale synthesis of the target molecule, commencing with the asymmetric synthesis of the key intermediate, (R)-3-amino-4,4-diphenylbutanoic acid, followed by a straightforward N-protection step. This strategy allows for the critical stereocenter to be established early in the synthesis, ensuring high enantiomeric purity in the final product.
Herein, we will focus on a route that employs a chiral auxiliary-mediated conjugate addition reaction, a reliable and scalable method for establishing the desired stereochemistry.
Figure 1: Overall synthetic strategy.
Part 1: Large-Scale Asymmetric Synthesis of (R)-3-amino-4,4-diphenylbutanoic Acid
The cornerstone of this synthesis is the stereoselective formation of the C-N bond at the 3-position. The use of a chiral auxiliary, such as an Evans-type oxazolidinone, provides a robust and well-documented method for achieving high diastereoselectivity in conjugate addition reactions.[1]
Core Principles of Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner.[1] In this synthesis, a chiral oxazolidinone is acylated with an appropriate Michael acceptor. The steric bulk of the auxiliary then directs the nucleophilic attack of a diphenylmethane equivalent to one face of the double bond, leading to the formation of the desired stereoisomer. The auxiliary can then be cleaved and recovered for reuse, making the process more cost-effective on a large scale.
Figure 2: Workflow of chiral auxiliary-mediated synthesis.
Experimental Protocol: Synthesis of (R)-3-amino-4,4-diphenylbutanoic Acid
This protocol is adapted for a large-scale laboratory setting (kilogram scale). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1a: Preparation of the N-Acryloyl Chiral Auxiliary
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the chiral auxiliary. The solution is cooled to -78 °C using a suitable cooling system.
-
Deprotonation: n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for 30 minutes.
-
Acylation: Acryloyl chloride (1.1 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acryloyl chiral auxiliary.
Step 1b: Diastereoselective Conjugate Addition of Diphenylmethane
-
Grignard Reagent Preparation (in a separate reactor): A dry reactor is charged with magnesium turnings (2.2 eq) and a crystal of iodine. A solution of bromodiphenylmethane (2.0 eq) in anhydrous THF is added slowly to initiate the Grignard reaction. The reaction is maintained at a gentle reflux until all the magnesium has been consumed. The resulting Grignard reagent is cooled to room temperature. Safety Note: Grignard reactions are highly exothermic and can be difficult to initiate and control on a large scale. Strict adherence to safety protocols is essential.[2][3]
-
Conjugate Addition: The N-acryloyl chiral auxiliary from Step 1a is dissolved in anhydrous THF in a separate reactor and cooled to -78 °C. The freshly prepared diphenylmethylmagnesium bromide solution is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 4 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Step 1c: Cleavage of the Chiral Auxiliary
-
Hydrolysis: The adduct from Step 1b is dissolved in a mixture of THF and water. Lithium hydroxide (4.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Auxiliary Recovery: The reaction mixture is concentrated to remove THF. The aqueous solution is extracted with dichloromethane to recover the chiral auxiliary.
-
Isolation of the Amino Acid: The aqueous layer is acidified to pH ~6 with hydrochloric acid, which may cause the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield (R)-3-amino-4,4-diphenylbutanoic acid.
| Parameter | Typical Value | Notes |
| Diastereomeric Excess (d.e.) | >98% | Determined by NMR or HPLC analysis of the adduct. |
| Overall Yield | 60-70% | Based on the starting chiral auxiliary. |
| Chiral Auxiliary Recovery | >90% | Important for process economics. |
Part 2: Large-Scale N-Boc Protection
The final step in the synthesis is the protection of the amino group with the tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction.
Core Principles of Boc Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The most common reagent for its introduction is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
Figure 3: Key components of the N-Boc protection reaction.
Experimental Protocol: N-Boc Protection of (R)-3-amino-4,4-diphenylbutanoic Acid
-
Reactor Setup: A clean reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel is charged with (R)-3-amino-4,4-diphenylbutanoic acid (1.0 eq).
-
Dissolution: A mixture of tetrahydrofuran (THF) and water is added to dissolve the amino acid. The mixture is cooled to 0 °C.
-
Basification: Triethylamine (1.5 eq) is added to the solution.
-
Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF is added dropwise, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The THF is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like hexane to remove unreacted (Boc)₂O. The aqueous layer is then acidified to pH 2-3 with a cold solution of 1 M hydrochloric acid, leading to the precipitation of the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
| Parameter | Typical Value | Notes |
| Yield | >95% | This reaction is generally very efficient. |
| Purity | >99% | Achievable with proper work-up and purification. |
| Reaction Time | 4-12 hours | Dependent on scale and temperature. |
Safety and Scalability Considerations
-
Grignard Reaction: As highlighted, the initiation and control of the Grignard reaction on a large scale are critical safety concerns. The use of appropriate reactor systems with efficient cooling and agitation is paramount. The slow addition of the alkyl halide is crucial to prevent a runaway reaction.[2][3]
-
n-Butyllithium: This reagent is pyrophoric and must be handled under an inert atmosphere.
-
Solvent Handling: The use of large volumes of flammable solvents like THF and ethyl acetate requires appropriate fire safety measures and ventilation.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable endeavor. The strategic use of a chiral auxiliary-mediated conjugate addition provides a reliable and scalable method for establishing the critical stereocenter. The subsequent N-Boc protection is a straightforward and high-yielding transformation. By adhering to the detailed protocols and paying close attention to the safety and scalability considerations outlined in this guide, researchers and drug development professionals can confidently produce this valuable chiral building block for their pharmaceutical development programs.
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Grignard Reaction. (n.d.). American Chemical Society.
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from Google Search.[1]
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis.
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE. Retrieved from Google Search.[3]
- Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.[1]
- 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020). In Chemistry LibreTexts.
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Recent advances in the enantioselective synthesis of beta-amino acids. (1999). Current Medicinal Chemistry.
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (n.d.). In ResearchGate.
- (12) United States Patent. (1999).
- Process for preparing a 4,4-diphenylbutanoic acid derivative. (1988). U.S.
- 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. (n.d.).
- Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. (n.d.). In PMC.
- Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. (2018). MDPI.
- Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). In PMC.
- Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. (2016).
- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022). Organic Syntheses.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (n.d.). In PMC.
- Highly enantioselective direct Michael addition of nitroalkanes to nitroalkenes catalyzed by amine-thiourea bearing multiple hydrogen-bonding donors. (2009). Organic Letters.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (n.d.). In ResearchGate.
- Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. (n.d.). Journal of the American Chemical Society.
- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
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Application Notes and Protocols for Coupling Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust methodology for the chemical synthesis of peptides. This application note provides a comprehensive guide to the coupling of Boc-protected amino acids, a critical step in the elongation of the peptide chain. The document outlines the underlying chemical principles, presents detailed step-by-step protocols for the coupling cycle, and discusses key considerations for reagent selection, reaction monitoring, and troubleshooting common side reactions. The aim is to equip researchers with the necessary expertise to perform Boc-SPPS efficiently and reliably, ensuring the synthesis of high-quality peptides.
Introduction: The Logic of Boc-Based Solid-Phase Peptide Synthesis
Boc-SPPS, pioneered by R.B. Merrifield, involves the stepwise addition of N-α-Boc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[1][2] The strategy's success hinges on a principle of graduated acid lability: the temporary N-α-Boc protecting group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[2][3][4]
The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. A complete cycle consists of three main stages:
-
Deprotection: Removal of the N-terminal Boc group to expose a free amine.
-
Neutralization: Conversion of the resulting ammonium salt to a reactive free amine.
-
Coupling: Activation of the next Boc-protected amino acid and formation of a new peptide bond.
This document will focus primarily on the coupling procedure, providing both the "how" and the "why" behind each experimental choice.
The Boc-SPPS Coupling Cycle: A Visual Workflow
The cyclical nature of Boc-SPPS is a well-defined workflow. Each step must be driven to completion to avoid the accumulation of deletion sequences or other impurities in the final product.
Caption: The iterative workflow of the Boc-SPPS cycle.
Core Protocol: Step-by-Step Boc Amino Acid Coupling
This protocol details a standard manual procedure for a single coupling cycle. Reagent volumes and reaction times may need to be optimized based on the specific amino acid sequence, resin loading, and scale of the synthesis.
Materials and Reagents
-
Resin: Peptide-resin with a free N-terminal amine (post-deprotection and neutralization).
-
Boc-Amino Acid: N-α-Boc-protected amino acid with appropriate side-chain protection.
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Coupling Reagents:
-
Additives: 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[6][8]
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Monitoring: Ninhydrin test solutions.[9]
Pre-Coupling Preparations: Deprotection and Neutralization
Before coupling, the N-terminal Boc group of the resin-bound peptide must be removed.
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM.[10] A brief pre-wash (1-5 minutes) followed by a longer reaction (15-25 minutes) is standard practice.[3][10] This step generates a terminal ammonium trifluoroacetate salt.[11]
-
Washing: Thoroughly wash the resin with DCM and/or isopropanol to remove residual TFA and the cleaved tert-butyl cation.[3]
-
Neutralization: The non-nucleophilic ammonium salt must be converted to the free amine.[11] This is achieved by washing the resin twice with a 5-10% solution of DIEA in DCM or DMF.[12][13]
-
Final Washes: Wash the resin extensively with DCM and DMF to remove excess base and its salt, preparing the resin for the coupling step.[3]
Amino Acid Activation and Coupling
The central step is the activation of the incoming Boc-amino acid's carboxyl group to facilitate nucleophilic attack by the resin-bound free amine.
Method A: In Situ Activation with HBTU/HOBt
This is a common and highly efficient method.
-
Activation Solution: In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and an equimolar amount of HBTU/HOBt in DMF.[3]
-
Initiation: Add the activation solution to the neutralized peptide-resin. Then, add 4-6 equivalents of DIEA to the reaction vessel to raise the pH and initiate coupling.[3]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to monitor the reaction's completion.[14][15] A negative result (colorless or yellow beads) indicates that all free amines have reacted.[9][16]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
Method B: Carbodiimide Activation (DCC/HOBt)
This is a classic activation method.
-
Pre-activation: In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and an equimolar amount of HOBt in DMF or a DCM/DMF mixture. Cool the solution in an ice bath.
-
Activator Addition: Add an equimolar amount of DCC (or DIC) to the cooled amino acid solution. A precipitate of dicyclohexylurea (DCU) will begin to form as the active ester is generated.[8][17] Allow pre-activation to proceed for 10-15 minutes.
-
Coupling: Add the pre-activated amino acid solution (containing the active ester and DCU precipitate) to the neutralized peptide-resin.
-
Reaction & Monitoring: Agitate for 1-2 hours at room temperature and monitor for completion with the ninhydrin test.
-
Washing: After a negative ninhydrin test, wash the resin extensively with DMF and DCM.
Technical Discussion and Causality
The Chemistry of Carboxyl Activation
Peptide bond formation is an amidation reaction. The carboxylic acid of the incoming amino acid is not sufficiently electrophilic to react directly with the amine of the growing peptide chain. Therefore, an activating agent is required.
-
Carbodiimides (DCC/DIC): These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][18] This intermediate is susceptible to nucleophilic attack by the N-terminal amine. However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction.[8]
-
Additives (HOBt/Oxyma): To prevent N-acylurea formation and reduce the risk of racemization, additives like HOBt are used.[6][8] The O-acylisourea intermediate rapidly reacts with HOBt to form a more stable HOBt-active ester. This active ester is sufficiently reactive to couple with the amine but is less prone to side reactions.[19]
-
Uronium/Aminium Reagents (HBTU/HATU): These reagents combine the functions of a carbodiimide and an additive into a single molecule. They react with the Boc-amino acid in the presence of a base (DIEA) to directly form the HOBt- or HOAt-active ester, offering a more efficient and rapid activation process.[6][20]
Caption: Simplified mechanism of DCC/HOBt activation.
In-Process Control: The Ninhydrin Test
The ninhydrin (or Kaiser) test is a crucial qualitative tool for ensuring the completion of the coupling reaction.[15] Ninhydrin reacts with primary amines on the resin to produce a deep blue color (Ruhemann's purple).[14][16]
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
-
Negative Test (Colorless/Yellow Beads): Indicates the absence of primary amines, suggesting the coupling is complete.
If a coupling reaction is incomplete, a "double coupling" is recommended, where the coupling procedure is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[21] It is important to note that the ninhydrin test is not reliable for N-terminal proline residues (a secondary amine), and alternative tests like the isatin or chloranil test should be used in such cases.[9]
Troubleshooting and Side Reactions
While Boc-SPPS is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
| Issue | Primary Cause(s) | Detection | Preventative Measures & Solutions |
| Incomplete Coupling | Steric hindrance from bulky amino acids (e.g., Val, Ile, Boc-His(Boc)-OH); Peptide aggregation on the resin.[21][22] | Positive ninhydrin test.[22] | Perform a double coupling; Switch to a more potent activator like HATU; Use structure-disrupting solvents (e.g., NMP) or chaotropic salts to reduce aggregation.[21][23] |
| Racemization | Over-activation of the amino acid, especially in the presence of excess base, can lead to the formation of a 5(4H)-oxazolone intermediate which is prone to epimerization.[8][21] | HPLC/LC-MS analysis of the final peptide showing diastereomeric impurities. | Minimize pre-activation time; Use additives like HOBt or Oxyma which are known to suppress racemization; Use a weaker base like N-methylmorpholine (NMM) instead of DIEA for sensitive residues.[8][21] |
| Guanidinylation | Uronium/aminium coupling reagents (HBTU, HATU) can react with the unprotected N-terminal amine to form an irreversible guanidine cap, terminating chain elongation.[23][24] | LC-MS analysis showing a mass addition corresponding to the capping group. | Pre-activate the amino acid with the coupling reagent before adding it to the resin; Use in situ neutralization protocols where coupling and neutralization occur concurrently.[12][23] |
| Aspartimide Formation | The side-chain ester of aspartic acid can be attacked by the backbone amide nitrogen, especially under basic or acidic conditions, forming a five-membered ring intermediate.[10][23] | LC-MS showing the presence of α- and β-aspartyl peptides. | Use the β-cyclohexyl ester protecting group for Asp instead of the standard β-benzyl ester, which is less prone to cyclization.[23] |
Final Cleavage and Deprotection
After the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved with a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF).[24][25] The cleavage cocktail contains scavengers (e.g., anisole, thioanisole) to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like Trp, Met, and Tyr.[3][24]
Conclusion
The coupling of Boc-protected amino acids is a well-established and highly effective procedure in solid-phase peptide synthesis. A thorough understanding of the activation chemistry, diligent in-process monitoring, and awareness of potential side reactions are paramount for success. By following the detailed protocols and applying the troubleshooting strategies outlined in this guide, researchers can confidently synthesize complex peptides with high purity and yield, advancing scientific discovery in chemistry, biology, and medicine.
References
-
Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
-
Vilaseca, L. A., & Bardaji, E. (1998). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. ProQuest. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (2024, May 22). How reliable is ninhydrin test in solid-phase peptide synthesis? Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Retrieved from [Link]
-
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Mali, S. M., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kemp, D. S., et al. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. Retrieved from [Link]
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Title: High-Resolution Chiral Separation of Diphenylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The enantiomers of chiral molecules, particularly active pharmaceutical ingredients (APIs), can exhibit significantly different pharmacological and toxicological properties. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the stereospecific analysis of chiral drugs.[1][2] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 4,4-Diphenylbutanoic Acid. By employing a polysaccharide-based chiral stationary phase (CSP), this protocol achieves baseline resolution, enabling accurate quantification and quality control. The causality behind the selection of the stationary phase, mobile phase composition, and other critical parameters is discussed in detail to provide a comprehensive guide for researchers in pharmaceutical development and analysis.
Introduction: The Imperative of Chiral Purity
4,4-Diphenylbutanoic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, its individual enantiomers can interact differently within biological systems. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2] Therefore, the ability to separate and quantify these enantiomers is a critical requirement in drug development, from early-stage synthesis to final product quality control.
The direct separation of enantiomers is most effectively achieved through chiral chromatography.[3][4] This guide provides an in-depth protocol using HPLC with a polysaccharide-based chiral stationary phase, a technique renowned for its broad applicability and high success rate in resolving a wide array of chiral compounds.[5][6]
The Principle of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC relies on the use of a Chiral Stationary Phase (CSP).[7][8] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[9] The stability of these complexes differs for each enantiomer due to distinct spatial arrangements and intermolecular interactions. This difference in interaction energy results in differential retention times, leading to their separation.
For polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), chiral recognition is governed by a combination of interactions, including:
-
Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Occurring at polar functional groups.
-
Steric Hindrance: Where one enantiomer fits more favorably into the chiral grooves or cavities of the CSP than the other.[10][11]
For acidic analytes like diphenylbutanoic acid, the carboxylic acid group is a primary site for interaction, often requiring an acidic modifier in the mobile phase to control its ionization state and promote effective hydrogen bonding with the CSP.[1]
Caption: Mechanism of chiral recognition on a polysaccharide-based CSP.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the incorporation of a rigorous System Suitability Test (SST), ensuring that the chromatographic system is performing adequately before sample analysis. This aligns with guidelines from regulatory bodies such as the FDA and the principles outlined by the International Council for Harmonisation (ICH).[12][13][14][15][16]
Instrumentation, Reagents, and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralcel® OD-H , 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based CSP). This phase is selected for its proven versatility and success in separating acidic compounds in normal phase mode.[1]
-
Reagents:
-
Racemic 4,4-Diphenylbutanoic Acid standard
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
-
Data Acquisition: Chromatography Data System (CDS) software.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a solvent mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .
-
For 1000 mL, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of TFA.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration. Causality: The hexane/IPA ratio provides the primary elution strength. TFA is a critical acidic additive; it protonates the carboxylic acid group of the analyte, reducing peak tailing and enhancing interaction with the CSP.[1]
-
-
Standard Solution Preparation (Racemic Mixture):
-
Accurately weigh approximately 10 mg of racemic 4,4-Diphenylbutanoic Acid.
-
Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1.0 mg/mL.
-
Dilute this stock solution with the mobile phase to a final working concentration of 0.1 mg/mL .
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Operating Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | Approximately 20 minutes |
Causality: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. Maintaining a constant temperature of 25°C ensures reproducible retention times. The detection wavelength of 220 nm is chosen for high sensitivity based on the UV absorbance of the phenyl groups.
Experimental and Data Analysis Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for chiral HPLC analysis.
System Suitability Test (SST) Criteria
To ensure the validity of the results, the following SST criteria must be met from five replicate injections of the racemic standard.
| Parameter | Acceptance Criterion |
| Resolution (R_s) | ≥ 1.5 |
| Tailing Factor (T) for each peak | ≤ 2.0 |
| Relative Standard Deviation (%RSD) of Retention Times | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% |
Trustworthiness: These criteria confirm that the system can adequately separate the enantiomers (Resolution), produce symmetrical peaks (Tailing Factor), and generate precise, reproducible results (%RSD).[12][14]
Expected Results & Performance
Under the conditions described, a baseline separation of the 4,4-Diphenylbutanoic Acid enantiomers is expected. The chromatogram should show two distinct, well-resolved peaks.
Table 1: Typical Chromatographic Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | ~12.5 | ~14.8 |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.25} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: Retention times are approximate and may vary slightly based on the specific system, column age, and mobile phase preparation.
Discussion: The high number of theoretical plates indicates excellent column efficiency. A selectivity factor (α) of 1.25 demonstrates a significant difference in the affinity of the two enantiomers for the CSP. The resulting resolution (R_s) of over 2.0 signifies a complete, baseline separation, which is ideal for accurate quantification. This successful separation is a direct result of the synergistic interactions—hydrogen bonding, π-π stacking, and steric effects—between the diphenylbutanoic acid enantiomers and the cellulose-based CSP.[10][11]
Conclusion
The HPLC method detailed in this application note provides an effective, robust, and reproducible solution for the chiral separation of 4,4-Diphenylbutanoic Acid enantiomers. The use of a Chiralcel® OD-H column with a hexane/IPA mobile phase containing a TFA modifier yields excellent resolution and peak shape. By adhering to the step-by-step protocol and meeting the system suitability criteria, researchers and drug development professionals can confidently implement this method for quality control, purity assessment, and stability testing of this important chiral intermediate.
References
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, Y., et al. (2018). Study of the Enantiomeric Separation of the Anticholinergic Drugs on Two Immobilized Polysaccharide-Based Chiral Stationary Phases by HPLC and the Possible Chiral Recognition Mechanisms. Electrophoresis. Retrieved from [Link]
-
Wroblewska, K., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC column selection and method development guide. Bioanalysis Zone. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
-
Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Lehotay, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
Irie, M., et al. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Enzyme Inhibition in Drug Discovery
Enzymes are the workhorses of biological systems, catalyzing the vast majority of chemical reactions essential for life.[1] Their dysregulation, whether through over-activity or improper signaling, is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[2] Consequently, the targeted inhibition of specific enzymes has become a cornerstone of modern medicinal chemistry and drug development.[1][2] An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity, preventing the conversion of substrates into products.[3] This intervention can modulate a disease-related pathway, offering a powerful therapeutic strategy.[4][5]
This guide provides an in-depth exploration of the key synthetic strategies and evaluation protocols used in the discovery and development of enzyme inhibitors. It is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for the modern drug discovery laboratory.
Pillar I: Key Synthetic Strategies for Enzyme Inhibitors
The journey to a potent and selective enzyme inhibitor begins with its chemical synthesis. The choice of synthetic strategy is dictated by the desired mode of inhibition, the nature of the target enzyme's active site, and the overall goals of the drug discovery program. Here, we delve into the most prevalent and powerful approaches.
Ligand-Based and Structure-Based Design: The Two Sides of the Design Coin
The initial design of an inhibitor often follows one of two complementary philosophies:
-
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme is known, typically from X-ray crystallography or NMR, it can be used to design inhibitors that fit precisely into the active site.[6][7] This "lock and key" approach allows for the rational design of molecules with optimized geometry and physicochemical properties for high-affinity binding.[6] Computational docking can be used to predict the binding modes of virtual compounds, prioritizing synthetic efforts.[8]
-
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution protein structure, information can be gleaned from the properties of known inhibitors or the natural substrate.[7][9] By analyzing the common structural features (pharmacophores) of active molecules, new compounds with a high probability of efficacy can be designed and synthesized.[9]
In practice, a successful drug discovery campaign often leverages both approaches.[9] Initial hits may be identified through ligand-based approaches, and subsequent optimization can be guided by a determined co-crystal structure.
Fragment-Based Lead Discovery (FBLD): Building Potency from Small Beginnings
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). This methodology begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically < 300 Da), for weak but efficient binding to the target enzyme.[10][11] Because of their low complexity, fragments can explore chemical space more effectively and often exhibit higher "ligand efficiency" (binding energy per heavy atom).[10]
The FBLD workflow involves identifying these weakly binding fragments and then growing, linking, or merging them to generate more potent, lead-like molecules.[10][12] This process is heavily reliant on biophysical techniques like NMR, X-ray crystallography, and isothermal titration calorimetry (ITC) to detect the weak binding events and guide the subsequent synthetic optimization.[12]
Logical Workflow for Fragment-Based Lead Discovery
Caption: Modular synthesis of an inhibitor library using Click Chemistry.
Pillar II: Detailed Synthetic and Evaluation Protocols
The following protocols provide step-by-step methodologies for the synthesis of a non-covalent inhibitor via amide coupling, the assembly of a triazole-based inhibitor using click chemistry, and the subsequent evaluation of inhibitor potency.
Protocol 1: Synthesis of a Non-Covalent Inhibitor via Amide Coupling (using HATU)
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. [12]HATU is a highly efficient coupling reagent often used for sterically hindered or electron-deficient substrates. [3] Objective: To couple a carboxylic acid-containing fragment with an amine-containing fragment to form an amide-linked inhibitor.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of ~0.2 M).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes. The formation of the activated O-acylisourea intermediate is critical for efficient coupling.
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF, to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt byproduct), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a 1,2,3-Triazole Inhibitor via CuAAC Click Chemistry
This protocol describes the copper-catalyzed cycloaddition of an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. [13] Objective: To link an alkyne-functionalized core with an azide-functionalized peripheral group.
Materials:
-
Alkyne-containing fragment (1.0 equiv)
-
Azide-containing fragment (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
-
Sodium ascorbate (0.15 equiv, 15 mol%)
-
Solvent system: tert-Butanol/Water (1:1)
-
Ethyl acetate (EtOAc), Saturated NH₄Cl (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a vial, dissolve the alkyne-containing fragment (1.0 equiv) and the azide-containing fragment (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.15 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv). Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature for 4-24 hours. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the triazole product.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography.
-
Characterization: Confirm the structure and purity of the triazole product using NMR and HRMS.
Protocol 3: Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency. [8]It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [8] Objective: To determine the IC₅₀ value of a synthesized inhibitor against its target enzyme.
Materials:
-
Target enzyme
-
Substrate (ideally a chromogenic or fluorogenic substrate for ease of detection)
-
Synthesized inhibitor
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution in assay buffer. A common approach is a 10-point, 3-fold serial dilution.
-
Prepare a solution of the enzyme in assay buffer at a concentration that gives a robust, linear reaction rate.
-
Prepare a solution of the substrate in assay buffer. The concentration is typically held constant at or near the Michaelis constant (Kₘ) for competitive inhibitors. [14][15]2. Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution.
-
Positive control (100% activity): Add enzyme solution and an equal volume of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
Negative control (0% activity/background): Add assay buffer (no enzyme) and an equal volume of the highest concentration inhibitor solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., change in absorbance or fluorescence) over time at regular intervals.
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V) from the linear portion of the progress curve.
-
Normalize the data by converting the velocities to percentage inhibition relative to the positive control.
-
Plot the percentage inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. [8]
-
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Challenges | Best Suited For |
| Structure-Based Design | Rational, efficient, high potential for potency and selectivity. [7] | Requires high-resolution protein structure. | Lead optimization when structural data is available. |
| Fragment-Based Discovery | High ligand efficiency, broader exploration of chemical space. [10] | Requires sensitive biophysical techniques; synthetic effort in fragment linking. | Finding novel chemical scaffolds and binding sites. |
| Covalent Inhibition | High potency, long duration of action. [16][17] | Potential for off-target reactivity and immunogenicity. | Targets with accessible nucleophilic residues (e.g., Cys). |
| Click Chemistry | High yield, modular, rapid library synthesis, biocompatible conditions. [17][18][13] | Triazole linker may not be optimal for all targets. | High-throughput synthesis and screening of focused libraries. |
Pillar III: Advanced Characterization and Future Directions
Beyond initial potency, a thorough characterization of an inhibitor's mechanism is crucial.
-
Enzyme Kinetics and Determination of Kᵢ: While IC₅₀ is a useful measure of potency, it is dependent on assay conditions. [8]The inhibition constant (Kᵢ) is a true measure of binding affinity. [8]Determining Kᵢ involves measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten and Lineweaver-Burk equations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). [11]
-
Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique uses active site-directed covalent probes to assess the functional state of entire enzyme families directly in complex biological systems. [2][16][19][20]ABPP is invaluable for confirming target engagement in a cellular context and for assessing the selectivity of an inhibitor across the proteome. [16][19] The future of enzyme inhibitor synthesis lies in the increasing integration of computational chemistry, machine learning for predictive modeling, and novel synthetic methodologies like biocatalysis and flow chemistry. [4][21]These advancements will continue to accelerate the discovery of highly selective and potent enzyme inhibitors for the next generation of therapeutics.
References
- Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3).
-
Crocetti, L., & Cinelli, M. (Eds.). (2023). Special Issue: Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 20, 2026, from [Link]
- Lazar, D. C., Cheng, X., & Kizhakkedathu, J. N. (2017). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 9(12), 1443-1465.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565.
- Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology, 18(6), 489-496.
- Manetsch, R. (2008). Methods of using click chemistry in the discovery of enzyme inhibitors.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (87).
- Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (2011). Current Protocols in Chemical Biology, 3(4), 183-200.
- Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: A graphical review. Biological Chemistry, 397(6-7), 549-559.
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(2022). ACE-inhibitory activity assay: IC50. Protocols.io. Retrieved from [Link]
- A REVIEW ON ENZYME INHIBITORS. (2018).
-
Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Nocentini, A., & Supuran, C. T. (2019). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Expert Opinion on Drug Discovery, 14(10), 1029-1044.
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A brief illustration of the step-by-step process for the design of covalent inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
- Kubinyi, H. (1998). Structure-based design of enzyme inhibitors and receptor ligands. Current Opinion in Drug Discovery & Development, 1(1), 4-15.
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Enzyme Kinetics & Inhibition Analysis. (n.d.). Scribd. Retrieved from [Link]
- Kumar, A., & Kumar, A. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 148, 107579.
- Diaz-Rodriguez, A., & Gotor-Fernandez, V. (2022). Bio-click chemistry: a bridge between biocatalysis and click chemistry. Catalysis Science & Technology, 12(2), 376-402.
-
Fragment-based approaches to enzyme inhibition. (n.d.). The Abell Group. Retrieved January 20, 2026, from [Link]
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.
- Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023). IT Medical Team.
- Covalent Kinase Inhibitors: General Considerations. (2018). In Royal Society of Chemistry.
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]
- Covalent Kinase Inhibitors: An Overview. (2020). OUCI.
-
Targeted Covalent Inhibitor Synthesis. (2023). YouTube. Retrieved from [Link]
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- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Welcome to the technical support center for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical chiral building block. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice and detailed experimental procedures in a practical question-and-answer format.
Introduction: The Synthetic Challenge
This compound is a non-proteinogenic β-amino acid derivative. Its significance lies in its role as a chiral building block for complex pharmaceutical agents.[1] The synthesis, while conceptually straightforward, involves multiple steps where stereochemical integrity, reaction efficiency, and byproduct formation are critical concerns. This guide addresses the most common hurdles encountered during its multi-step synthesis, which typically proceeds via asymmetric reduction of a keto-ester precursor, followed by amination, protection, and hydrolysis.
Overall Synthetic Workflow
The following diagram outlines a common synthetic pathway. Each major transformation presents unique optimization and troubleshooting challenges, which will be addressed in the subsequent sections.
Caption: General workflow for the synthesis of the target compound.
Part 1: Asymmetric Reduction of Keto-Ester Precursor
This initial step is crucial as it establishes the stereocenter of the molecule. The most common method is the asymmetric reduction of a prochiral ketone.[2] Dynamic kinetic resolution via asymmetric transfer hydrogenation (DKR-ATH) using Ru(II)-based catalysts is a highly effective strategy.[3][4]
Troubleshooting & FAQs
Question: My enantiomeric excess (ee) is lower than expected. How can I improve stereoselectivity?
Answer: Low enantioselectivity is a frequent issue stemming from several factors:
-
Catalyst Choice and Purity: The choice of the chiral ligand on your metal catalyst is paramount. For Ru(II)-catalyzed transfer hydrogenations, ligands from the BINAP family or chiral diamine ligands are commonly used to create a rigid chiral environment around the metal center.[2] Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent degradation.
-
Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature typically enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer. Experiment with a temperature gradient (e.g., 0°C, -20°C, -40°C) to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. If selectivity is poor, consider screening other solvents.
-
Hydrogen Source: In transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid) can impact the reaction.[2] Ensure the donor is anhydrous and of high purity.
Question: The reduction reaction is sluggish or stalls completely. What are the potential causes?
Answer: An incomplete reaction can usually be traced back to catalyst deactivation or suboptimal conditions.
-
Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the substrate, solvent, or hydrogen source. Common poisons for transition metal catalysts include sulfur, phosphines, and strong coordinating agents. Purify the starting keto-ester by column chromatography or recrystallization if its purity is questionable.
-
Atmosphere Control: Many reduction catalysts, particularly those used in direct hydrogenation, are sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Insufficient Reductant: For transfer hydrogenations, a large excess of the hydrogen donor (e.g., isopropanol is often used as the solvent) is typically required. For direct hydrogenations, ensure adequate H₂ pressure and efficient stirring to overcome gas-liquid mass transfer limitations.
Part 2: Conversion of Alcohol to Amine
This transformation often proceeds with an inversion of stereochemistry. A common two-step sequence involves a Mitsunobu reaction to introduce an azide, followed by its reduction to the primary amine.
Troubleshooting & FAQs
Question: During the Mitsunobu reaction, I observe significant amounts of an elimination byproduct (alkene) instead of the desired azide. How can I suppress this?
Answer: Elimination is a classic competing side reaction in processes involving potential carbocationic intermediates or E2-type mechanisms.
-
Control the Temperature: The Mitsunobu reaction is exothermic. It is critical to add the reagents (e.g., DEAD or DIAD) slowly at a reduced temperature (typically 0°C or lower) to control the reaction rate and minimize side reactions like elimination.
-
Choice of Azide Source: Diphenylphosphoryl azide (DPPA) is often preferred over hydrazoic acid (HN₃) for its stability and handling characteristics. The choice of azide source can influence the reaction's nucleophilicity versus basicity profile.
-
Steric Hindrance: The bulky diphenyl groups in the substrate make the reaction center sterically hindered. This can slow down the desired Sₙ2 substitution and make elimination more competitive. Ensure optimal stoichiometry and allow for sufficient reaction time at a controlled temperature.
Question: The subsequent azide reduction is not going to completion. What should I check?
Answer: Incomplete azide reduction is typically due to issues with the catalyst or hydrogen source.
-
Catalyst Activity: The most common method is catalytic hydrogenation using Palladium on carbon (Pd/C). Ensure the catalyst is fresh and active. If the reaction is slow, consider carefully increasing the catalyst loading or the hydrogen pressure.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, other methods like the Staudinger reaction (using triphenylphosphine followed by hydrolysis) can be employed, although this introduces an additional step and purification challenges.
Part 3: Boc Protection of the Chiral Amine
Protecting the newly formed amine with a tert-butyloxycarbonyl (Boc) group is a standard step to prevent its interference in subsequent reactions and improve handling.[5][6]
Troubleshooting & FAQs
Question: My Boc protection is incomplete, even after extended reaction times. How can I improve the yield?
Answer: Incomplete protection is often a matter of reaction conditions and reagent stoichiometry.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of Di-tert-butyl dicarbonate (Boc₂O).
-
Base and Solvent System: The reaction is base-mediated. A common system is sodium bicarbonate (NaHCO₃) in a mixed solvent system like THF/water or dioxane/water.[] For more hindered amines, a stronger non-nucleophilic organic base like triethylamine (TEA) in an aprotic solvent (DCM, THF) may be necessary.
-
pH Control: When using an inorganic base in a biphasic system, maintaining a basic pH (8-10) is crucial for ensuring the amine is deprotonated and nucleophilic.
Question: I am observing an unexpected byproduct corresponding to a double Boc-protected amine. How is this possible and how can I prevent it?
Answer: While primary amines are typically mono-protected, the formation of a di-Boc species (N,N-di-Boc) can occur, particularly with unhindered amines or under forcing conditions.[8] To avoid this:
-
Use the minimum necessary excess of Boc₂O.
-
Avoid excessively long reaction times once the starting material is consumed (monitor by TLC or LC-MS).
-
Use milder conditions (e.g., NaHCO₃ instead of stronger bases) that favor mono-protection.
Question: During acidic workup after Boc deprotection (in other contexts), I see byproducts from alkylation. What causes this?
Answer: This is a critical point for general Boc chemistry. While not directly part of this synthesis, it's a key troubleshooting insight. During Boc deprotection with strong acids like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[9][10] This cation can alkylate nucleophilic residues. To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the cleavage cocktail to trap the carbocation.[6][10]
Part 4: Ester Hydrolysis (Saponification)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, a reaction known as saponification.[11]
Troubleshooting & FAQs
Question: The ester hydrolysis is extremely slow or stalls. The substrate is sterically hindered. What are the best conditions?
Answer: Steric hindrance from the bulky diphenyl groups can significantly slow down hydrolysis.[12]
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing sterically hindered esters.[12] The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, facilitating nucleophilic attack.
-
Solvent System: A mixture of THF and water (e.g., 3:1 or 1:1) is commonly used to ensure solubility of the organic substrate.[12] If solubility is still an issue, adding a co-solvent like methanol can help, but be aware that this can lead to transesterification as a side reaction.
-
Temperature: Heating the reaction mixture (e.g., to 40-60°C) is usually necessary to drive the hydrolysis of hindered esters to completion. Monitor the reaction progress to avoid potential degradation or side reactions at elevated temperatures.
Question: I am concerned about racemization at the alpha-carbon (C2) or epimerization at the chiral center (C3) during the basic hydrolysis. Is this a risk?
Answer: Epimerization at the chiral C3 position is a low risk as it is not adjacent to a carbonyl and its proton is not acidic. However, racemization at the C2 position (alpha to the newly formed carboxylate) is a valid concern under harsh basic conditions, although the bulky diphenylmethyl group at C3 provides significant steric hindrance that disfavors enolate formation. To minimize any risk:
-
Use the mildest conditions that effectively promote hydrolysis (e.g., LiOH at room temperature or slightly elevated temperatures for the shortest time necessary).
-
Avoid excessively high temperatures or prolonged reaction times.
-
Carefully neutralize the reaction mixture during workup.
Detailed Experimental Protocols
Protocol 1: Boc Protection of (R)-Ethyl 3-amino-4,4-diphenylbutanoate
-
Dissolve (R)-Ethyl 3-amino-4,4-diphenylbutanoate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), either neat or dissolved in a small amount of THF, dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Saponification using Lithium Hydroxide
-
Dissolve the Boc-protected ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Heat the mixture to 40°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting ester is no longer visible (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer to 0°C and acidify slowly with 1M HCl until the pH is ~2-3, at which point the carboxylic acid product should precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Data Summary Table
| Step | Key Reagents | Common Conditions | Typical Yield | Key Optimization Parameter |
| Asymmetric Reduction | Ru(II)-TsDPEN, Formic Acid/TEA | DCM, 28°C | >95% | Catalyst loading, Temperature |
| Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O, RT | >90% | Base selection, Boc₂O stoichiometry |
| Saponification | LiOH·H₂O | THF/H₂O, 40°C | >90% | Choice of base (LiOH vs. NaOH), Temperature |
Mechanistic Insight: Stereocontrol in Asymmetric Transfer Hydrogenation
The high enantioselectivity of the Ru(II)-catalyzed reduction is dictated by the formation of a well-defined six-membered ring transition state. The chiral ligand (e.g., (R,R)-TsDPEN) creates a sterically demanding environment that forces the substrate to adopt a specific orientation for hydride transfer.
Caption: Simplified model of stereochemical induction.
References
- Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. (2023). Organic Letters, 25, 7067–7071.
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. Available from [Link]
- Cardillo, G., & Gentilucci, L. (2003). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Mini-Reviews in Organic Chemistry, 1(1), 65-80.
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from [Link]
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available from [Link]
- Lin, G., & Li, Z. (2008). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Journal of the Chinese Chemical Society, 46(5), 967-974.
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Li, W., et al. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12(1), 5410. Available from [Link]
- Reddy, K. S., et al. (2013). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 21, 2026, from [Link]
-
Clark, J. (2015). Hydrolysing esters. Chemguide. Retrieved January 21, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid. Retrieved January 21, 2026, from [Link]
-
Hauer, B., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(1), 221-233. Available from [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Retrieved January 21, 2026, from [Link]
-
Ye, T., & McKervey, M. A. (1995). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, 72, 114. Available from [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved January 21, 2026, from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Dual protection of amino functions involving Boc. RSC Advances. Available from [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. Retrieved January 21, 2026, from [Link]
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved January 21, 2026, from [Link]
-
Save My Exams. (n.d.). Ester Hydrolysis. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 21, 2026, from [Link]
- Pashkuleva, I., et al. (2003). A Convenient Synthesis of Threo-4-Amino-3, 4-Diphenylbutanoic Acid and Its Derivatives. Journal of Chemical Research, 2003(2), 89-90.
-
University of Bath. (n.d.). Asymmetric Synthesis. Retrieved January 21, 2026, from [Link]
-
Shin, J. S., & Kim, B. G. (2001). Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases. Biotechnology and Bioengineering, 72(6), 624-630. Available from [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved January 21, 2026, from [Link]
-
Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Retrieved January 21, 2026, from [Link]
- Google Patents. (2001). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
Fernandez-Osorio, A. L., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 10(7), 735. Available from [Link]
-
Chen, L., et al. (2014). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 136(48), 16764-16767. Available from [Link]
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Technical Support Center: Troubleshooting Incomplete Boc Deprotection with Trifluoroacetic Acid (TFA)
Welcome to the technical support guide for troubleshooting the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical synthetic step. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
A1: The removal of the Boc group is an acid-catalyzed cleavage reaction. The process unfolds in a few key steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group's carbamate.[1][2][3]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free amine.[1][3][5]
-
Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, forming a TFA salt.[3]
The generation of the reactive tert-butyl cation is the primary source of many side reactions associated with this procedure.[2][6][7]
Caption: Mechanism of TFA-mediated Boc deprotection and side reactions.
Q2: Why is my Boc deprotection reaction slow or incomplete?
A2: Several factors can impede the reaction. The most common are:
-
Insufficient Acid: The reaction rate can exhibit a second-order dependence on acid concentration.[7] If your substrate contains other basic functional groups, they will titrate the acid, necessitating a larger excess.[8]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the acid's approach, slowing the reaction rate.[6][9]
-
Low Temperature: Most deprotections are run at room temperature, but sterically hindered or less reactive substrates may require gentle warming to proceed at a reasonable rate.[8][9]
-
Solvent Effects (SPPS): In solid-phase peptide synthesis (SPPS), the resin support must be adequately swollen for the reagents to penetrate. Using 100% TFA can cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), leading to incomplete deprotection and lower purity peptides.[6][10]
Q3: What are scavengers, and why are they essential?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cations generated during the reaction.[2][6] Without scavengers, these electrophilic cations can attack nucleophilic sites on your molecule, particularly sensitive amino acid side chains like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to unwanted alkylated byproducts.[2][6][11] By intercepting the carbocations, scavengers prevent these side reactions and improve the purity of the final product.[12]
Q4: How can I monitor the reaction's progress?
A4: Effective reaction monitoring is key to avoiding over- or under-exposure to acidic conditions.
-
Thin-Layer Chromatography (TLC): This is a rapid and straightforward method.[6] The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is highly effective as it produces a distinct color with the newly formed amine.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more precise and quantitative assessment, allowing you to monitor the disappearance of starting material and the appearance of the desired product and any side products.[6][13]
-
Nuclear Magnetic Resonance (NMR): You can monitor the disappearance of the characteristic singlet peak for the tert-butyl protons, which typically appears around 1.4 ppm.[8]
Troubleshooting Guide: Incomplete Deprotection
This section provides a systematic approach to diagnosing and solving incomplete deprotection.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Issue 1: My reaction is slow or incomplete according to TLC/LC-MS.
-
Possible Cause 1: Insufficient Acid. The stoichiometry of the acid is critical. If your substrate has basic nitrogens (e.g., Imidazole in Histidine), they will be protonated first, consuming TFA.
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Sterically hindered amines or less reactive carbamates may require more forcing conditions.
-
Possible Cause 3: Poor Solubility or Resin Swelling. The reagents must be able to physically interact.
-
Solution (Solution-Phase): Ensure your starting material is fully dissolved in the reaction solvent. If not, consider a different solvent system.
-
Solution (Solid-Phase): Poor resin swelling is a common cause of failure.[6] A pre-wash/swelling step with DCM for 20-30 minutes is crucial.[1] For many resins, a solution of 50-55% TFA in DCM provides better swelling and leads to higher purity peptides than 100% TFA.[6][10]
-
Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: Side Reactions from tert-butyl Cation. This is the most likely culprit, especially if your sequence contains Trp, Met, Cys, or Tyr residues.
Data & Protocols
Table 1: Recommended TFA Deprotection Conditions
| TFA Concentration (% v/v) | Co-Solvent | Typical Time | Temperature (°C) | Notes |
| 20-50% | DCM | 30-120 min | Room Temp | Standard starting point for most substrates.[1][9] |
| 55% | DCM | 30 min | Room Temp | Found to give higher purity peptides in SPPS due to better resin swelling.[6][10] |
| 100% (Neat) | None | 5-30 min | Room Temp | Very fast, but can cause poor resin swelling in SPPS and may be too harsh for sensitive substrates.[10][14] |
| 4M HCl | 1,4-Dioxane | 1-4 h | Room Temp | Good alternative to TFA; product often precipitates as the HCl salt, simplifying workup.[9][15] |
Table 2: Common Scavenger Cocktails for TFA Deprotection
| Scavenger(s) | Composition (v/v) | Target Residues / Use Case |
| Triisopropylsilane (TIS) / Water | TFA/H₂O/TIS (95:2.5:2.5) | General purpose, effective for most sequences, including Trp.[15] |
| Thioanisole / EDT | TFA/Thioanisole/EDT (95:2.5:2.5) | Powerful cocktail for protecting Cys and Met from alkylation and oxidation. |
| Triethylsilane (TES) | TFA/TES (95:5) | Effective scavenger, particularly for reducing side reactions with Trp.[9] |
Experimental Protocol: Standard Boc Deprotection in Solution Phase
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any initial exotherm.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5–5% v/v).[15]
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v).[15]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[15] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.[16]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize remaining acid and quench the reaction. Be cautious of CO₂ evolution.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the deprotected amine.
-
References
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis . PubMed Central. [Link]
-
N-Terminal Deprotection; Boc removal . Aapptec Peptides. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers . PubMed. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM . Microsaic Systems. [Link]
-
Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives . Sci-Hub. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Royal Society of Chemistry. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis . PubMed. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? . ResearchGate. [Link]
-
Removal of Boc protecting group as workup? . Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . PubMed Central. [Link]
-
TFA Deprotection . Scribd. [Link]
-
Boc De-protection . Reddit. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Chemistry Stack Exchange. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Boc Removals with TFA in Peptide Synthesis . Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. microsaic.com [microsaic.com]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of Boc-(R)-3-amino-4,4-diphenylbutanoic Acid
Welcome to the technical support guide for Boc-(R)-3-amino-4,4-diphenylbutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable chiral building block. Given its bulky diphenyl moiety and the critical importance of its stereochemical integrity, researchers often face unique challenges in achieving high purity. This guide is designed to provide both the "how" and the "why" behind effective purification strategies, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Boc-(R)-3-amino-4,4-diphenylbutanoic acid after synthesis?
The impurity profile of your crude product is highly dependent on the synthetic route and workup conditions. However, several common impurities are consistently observed:
-
Unreacted Starting Materials: The parent amino acid, (R)-3-amino-4,4-diphenylbutanoic acid, may be present if the Boc-protection reaction did not go to completion.
-
Reagent Byproducts: Di-tert-butyl dicarbonate (Boc)₂O is a common Boc-protection reagent. Its byproducts, such as tert-butanol and carbon dioxide, are typically volatile and removed during workup, but residual amounts can persist.
-
Over-reaction Products: In some cases, a double Boc-protection can occur, leading to Boc₂-derivatives, especially if excess reagent and strong bases are used.[1]
-
Condensation Impurities: Similar bulky Boc-protected amino acids are known to form condensation impurities, which can be challenging to remove and may impact subsequent reactions.[2]
-
The (S)-Enantiomer: The most critical impurity from a pharmaceutical perspective is the undesired (S)-enantiomer. Its presence can arise from a non-enantioselective synthesis or racemization under harsh basic or acidic conditions during synthesis or workup.
Q2: My final product is a persistent, sticky oil after solvent evaporation. How can I induce crystallization?
This is a very common issue with bulky, protected amino acids that are often reluctant to crystallize from a pure melt or concentrated solution.[3][4] Here are several field-proven strategies:
-
Trituration/Pulping: The most effective initial approach is to add a non-polar solvent in which the product is poorly soluble, such as hexane or heptane. Stirring the oil vigorously in this solvent for an extended period (pulping) often induces the formation of a white solid.
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the supersaturated oil can initiate crystallization.[5][6]
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane, pentane) until the solution becomes cloudy. Allowing this mixture to stand, sometimes at reduced temperature (4°C), can promote crystal growth.
-
Conversion to a DCHA Salt: If the free acid refuses to crystallize, it can be converted to its dicyclohexylamine (DCHA) salt.[3] This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine. The resulting salt is often a highly crystalline, stable solid that precipitates readily and can be easily filtered and purified by recrystallization.[3] The Boc-amino acid can be recovered by acidifying an aqueous suspension of the salt and extracting it into an organic solvent.
Q3: Which analytical techniques are best for assessing the chemical and enantiomeric purity of my product?
A multi-pronged approach is necessary to confirm the purity and identity of your compound.
-
For Chemical Purity:
-
HPLC/UPLC: Reversed-phase High-Performance Liquid Chromatography is the workhorse for assessing chemical purity. A standard C18 column with a mobile phase gradient of water (often with 0.1% TFA or formic acid) and acetonitrile is a good starting point. Purity is determined by the area percentage of the main peak.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation and can help identify specific impurities if they are present in significant amounts (>1-5%).
-
TLC: Thin-Layer Chromatography is a rapid, qualitative tool for monitoring reaction progress and guiding column chromatography, often using a mobile phase like ethyl acetate/hexane or methanol/dichloromethane.[7]
-
-
For Enantiomeric Purity:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). It requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-derived CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating enantiomers of amino acid derivatives.[8][9] The choice of mobile phase (typically hexane/isopropanol mixtures) is critical and must be screened for optimal resolution.[8]
-
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification and provides actionable solutions.
Logical Workflow for Purification Strategy Selection
The first step in any purification is to assess the crude product. The results of this initial analysis will guide you toward the most efficient purification strategy.
Caption: Decision workflow for purifying Boc-(R)-3-amino-4,4-diphenylbutanoic acid.
Problem 1: My recrystallization yield is extremely low, or the product "oils out."
Causality: This typically stems from improper solvent selection. If the compound is too soluble, recovery will be poor. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid phase, causing the product to separate as a liquid instead of forming crystals.
Solutions & Protocol:
-
Systematic Solvent Screening: The key is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
Good Single Solvents: Try solvents like ethyl acetate, isopropyl acetate, or toluene.
-
Solvent/Anti-Solvent Pairs: A more robust method involves a pair of miscible solvents—one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").
-
| Solvent (Good) | Anti-Solvent (Poor) | Typical Ratio (v/v) |
| Dichloromethane (DCM) | Hexane / Heptane | 1:3 to 1:10 |
| Ethyl Acetate (EtOAc) | Hexane / Heptane | 1:2 to 1:5 |
| Acetone | Water | Varies |
| Toluene | Hexane / Heptane | 1:2 to 1:4 |
Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method
-
Dissolution: Place the crude material in a flask and add the minimum volume of the "good" solvent (e.g., Ethyl Acetate) required to fully dissolve it with gentle heating (e.g., 40-50°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" (e.g., Hexane) dropwise with stirring until a faint, persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This brings the solution to the precise point of saturation.
-
Cooling and Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Problem 2: Chemical impurities are co-eluting with my product during flash column chromatography.
Causality: The chosen mobile phase does not provide sufficient selectivity to resolve the product from a specific impurity. This is common when the impurity has a very similar polarity to the product.
Solutions & Protocol:
-
Optimize the Mobile Phase: The goal is to achieve a difference in retention factor (ΔRf) of at least 0.2 between your product and the impurity on a TLC plate.
-
Adjust Polarity: If your product's Rf is too high (e.g., >0.5), decrease the proportion of the polar solvent (e.g., use 15% EtOAc in Hexane instead of 20%). If the Rf is too low (<0.2), increase it.
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, change the nature of the solvents. The "elution power" of a solvent is not its only property; different solvents interact with the analyte and stationary phase in different ways. For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol or a Toluene/Acetone system.
-
Experimental Protocol: Optimizing Flash Chromatography
-
TLC Screening: Prepare several TLC chambers with different solvent systems. Spot your crude material on multiple TLC plates and develop one in each chamber.
-
System Selection: Choose the solvent system that gives your product an Rf value between 0.25 and 0.40 and provides the best possible separation from all impurities.
-
Column Packing: Properly pack a silica gel column with the chosen mobile phase. Never use a stronger solvent to pack the column than your mobile phase.
-
Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) for the best resolution. If the product is not very soluble, dissolve it in a minimal amount of a strong solvent (like DCM) and adsorb it onto silica. Evaporate the solvent completely before placing the powder on top of the column.
-
Elution: Run the column using the optimized mobile phase. Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: My product is chemically pure, but Chiral HPLC shows significant enantiomeric contamination.
Causality: Standard purification techniques like achiral chromatography and recrystallization of a conglomerate are often ineffective at separating enantiomers. High enantiomeric purity requires a chiral-specific separation method.
Solutions:
-
Preparative Chiral HPLC: This is the most direct method. The analytical chiral HPLC method is scaled up using a larger-diameter column to separate milligrams to grams of material. This technique offers high purity but can be costly in terms of solvents and specialized columns.
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting your racemic or partially racemic acid with a chiral base (the resolving agent, e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by conventional methods like fractional crystallization.[10][11] After separation, the desired diastereomeric salt is treated with acid to liberate the pure (R)-enantiomer of your product.
References
- Dual protection of amino functions involving Boc - RSC Publishing. (2013). Accessed January 20, 2026.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. MilliporeSigma. Accessed January 20, 2026.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. CN112500316A.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2017). Tetrahedron Letters.
- Separation and Refining of Amino acids. Diaion. Accessed January 20, 2026.
- BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID. LookChem. Accessed January 20, 2026.
- Liu, Y.-S., et al. (2011). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 76(11), 4536–4543.
- Challenges and solutions for the downstream purification of therapeutic proteins. (2022). Frontiers in Bioengineering and Biotechnology.
- Crystallization method of Boc-amino acid. CN112661672A.
- What are the common challenges faced in peptide purification using chromatography? Quora. Accessed January 20, 2026.
- Amino Acid Protection & Deprotection Services. BOC Sciences. Accessed January 20, 2026.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis. ChemicalBook. Accessed January 20, 2026.
- Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.
- Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-96.
- Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications. ChemicalBook. Accessed January 20, 2026.
- Crystallization method of Boc-amino acid. CN112661672A.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. Sandoo Pharma. Accessed January 20, 2026.
- Recrystallization solvent for boc-L-Phenylalanine. Reddit. Accessed January 20, 2026.
- Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 20, 2026.
- Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. (2012). Helvetica Chimica Acta.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Purifying Difficult-to-Purify Proteins. Bio-Rad. Accessed January 20, 2026.
- Challenges and opportunities in the purification of recombinant tagged proteins. (2013). Biotechnology Advances.
- Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (2018). Molecules.
- Enantiomeric enrichment of β-amino acid derivatives: Recrystallization of N-Fmoc β-amino acid tert-butyl esters.
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. yakhak.org [yakhak.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in Chiral Butanoic Acid Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the critical challenge of racemization during the synthesis of chiral butanoic acids and their derivatives. Enantiomeric purity is paramount for therapeutic efficacy and safety, making the control of stereochemistry a non-negotiable aspect of synthesis.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you maintain the stereochemical integrity of your molecules.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when working with chiral butanoic acids?
A1: The primary driver of racemization in chiral butanoic acids and their derivatives is the acidity of the α-hydrogen (the hydrogen atom on the carbon adjacent to the carboxyl group).[2] Abstraction of this proton by a base leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of both enantiomers and a loss of optical purity.[1][2]
Q2: Under what conditions is racemization most likely to occur?
A2: Several conditions can promote racemization:
-
Presence of Strong Bases: Strong bases readily abstract the α-proton, facilitating the formation of the planar enolate intermediate.[2]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for both proton abstraction and enolate formation, increasing the rate of racemization.[2][3]
-
Prolonged Reaction Times: Extended exposure to basic or high-temperature conditions increases the probability of racemization.[2]
-
Carboxylic Acid Activation: The process of activating the carboxyl group for coupling reactions (e.g., amide or ester formation) can significantly increase the acidity of the α-proton, making it more susceptible to abstraction. Certain coupling reagents are more prone to causing racemization than others.[1][3][4]
Q3: Which coupling reagents are notorious for causing racemization?
A3: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are well-known to cause significant racemization when used without additives.[3] They form a highly reactive O-acylisourea intermediate that is particularly prone to racemization.[3] Uronium and phosphonium-based reagents such as HBTU, TBTU, and PyBOP can also lead to racemization, though often to a lesser extent than carbodiimides alone.[3]
Q4: How do additives like HOBt and Oxyma prevent racemization?
A4: Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization. They react with the highly reactive intermediate (e.g., the O-acylisourea formed by carbodiimides) to generate an active ester.[3] This active ester is more stable and less susceptible to racemization than the initial intermediate, yet it remains sufficiently reactive to form the desired amide or ester bond.[3] HOAt and Oxyma are generally considered more effective at preventing racemization than HOBt.[3]
Q5: Can my choice of base and solvent impact the level of racemization?
A5: Absolutely.
-
Base Selection: The presence of a base can accelerate racemization by promoting the removal of the α-proton.[3][5] While tertiary amines like N,N-Diisopropylethylamine (DIPEA) are common, weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often recommended to minimize this side reaction.[3]
-
Solvent Effects: The choice of solvent can also play a role. Protic solvents can facilitate proton exchange, potentially increasing the rate of racemization.[2] Aprotic polar solvents are generally preferred for these reactions.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides a logical workflow for diagnosing and solving the issue.
Problem 1: Significant loss of enantiomeric excess (ee) after an amide or ester coupling reaction.
This is a classic problem often traced back to the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Problem 2: Racemization observed during a deprotection or hydrolysis step.
Harsh conditions during the removal of protecting groups or hydrolysis of esters can lead to a loss of stereochemical integrity.
A2:
-
Mechanism: Strong acidic or basic conditions, often coupled with heat, can catalyze enolization and subsequent racemization.[1]
-
Solution:
-
Milder Conditions: Opt for milder deprotection or hydrolysis methods. For example, if using strong acid or base at reflux, investigate if the reaction can proceed at a lower temperature or with a weaker reagent.
-
Orthogonal Protecting Groups: In your synthetic design, employ orthogonal protecting groups that can be removed under conditions that do not affect the chiral center.[6] For instance, using a base-labile protecting group for one functional group and an acid-labile group for another allows for selective deprotection under non-racemizing conditions.[7]
-
Problem 3: The starting chiral butanoic acid itself is losing enantiomeric purity during storage or workup.
A3:
-
Cause: The final chiral acid product may be susceptible to racemization under certain pH or temperature conditions.[1]
-
Preventative Measures:
-
Neutral or Mildly Acidic pH: During aqueous workups and purification, maintain a neutral or slightly acidic pH to minimize base-catalyzed racemization.
-
Low Temperatures: Perform all purification steps, including chromatography and solvent evaporation, at reduced temperatures.
-
Storage: Store the purified chiral acid in a cool, dry, and dark environment. If it is sensitive to basicity, consider storing it as a salt with a chiral amine if that form is more stable.
-
III. Key Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol outlines a standard procedure for coupling a chiral butanoic acid with an amine, incorporating best practices to minimize racemization.
Materials:
-
Chiral N-protected butanoic acid
-
Amine hydrochloride salt
-
Coupling Reagent (e.g., EDC·HCl)
-
Racemization Suppressor (e.g., Oxyma)
-
Weak Base (e.g., N-methylmorpholine, NMM)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or DMF)
Procedure:
-
Dissolve the N-protected chiral butanoic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine hydrochloride salt (1.1 eq) to the solution.
-
Slowly add NMM (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
Add the coupling reagent, EDC·HCl (1.2 eq), in one portion.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product via column chromatography.
-
Crucially, determine the enantiomeric excess of the product using chiral HPLC or SFC.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess (ee)
Objective: To quantify the ratio of enantiomers in your synthesized product.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent (e.g., isopropanol/hexane mixture). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Column: Select a suitable chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).
-
Mobile Phase: Use a mixture of solvents, typically hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for your specific compound.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where your compound absorbs is standard.
-
-
Analysis:
-
Inject a sample of the racemic mixture first (if available) to identify the retention times of both enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
IV. Mechanistic Insights & Advanced Strategies
Mechanism of Racemization via Oxazolone Formation
During the activation of an N-acyl protected chiral acid, an oxazolone (or azlactone) intermediate can form. The α-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a rapid loss of stereochemical information.[1] This pathway is particularly relevant when using highly reactive coupling reagents.
Caption: A common mechanism for racemization via oxazolone formation.
Advanced Strategy: Chiral Auxiliaries
For particularly challenging syntheses where racemization is persistent, the use of a chiral auxiliary can provide excellent stereocontrol.
-
Principle: A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to the butanoic acid substrate. This creates a diastereomeric intermediate. Subsequent reactions, such as alkylation at the α-position, occur with high diastereoselectivity due to steric hindrance imposed by the auxiliary.
-
Process:
-
Couple the butanoic acid to the chiral auxiliary (e.g., an Evans oxazolidinone).
-
Perform the desired transformation (e.g., α-alkylation).
-
Cleave the auxiliary under mild conditions to release the enantiomerically enriched butanoic acid derivative.[2]
-
-
Advantage: This method establishes the stereocenter under highly controlled conditions, avoiding the issues associated with direct operations on a racemization-prone chiral center.
V. Summary of Key Parameters to Control
| Parameter | Recommendation to Minimize Racemization | Rationale |
| Temperature | Perform coupling at low temperatures (0 °C to -15 °C)[3] | Reduces the rate of proton abstraction and enolate formation.[2] |
| Coupling Reagent | Use carbodiimides (EDC, DIC) only with additives.[3] | Additives form more stable active esters, preventing direct racemization of highly reactive intermediates.[3] |
| Additives | Always include a racemization suppressor like Oxyma or HOAt.[3] | These are generally more effective than HOBt in preventing loss of stereointegrity.[3] |
| Base | Use a weak or sterically hindered base (NMM, 2,4,6-collidine).[3] | Minimizes the rate of base-catalyzed proton abstraction from the α-carbon.[3] |
| Reaction Time | Monitor reactions closely and work up promptly upon completion. | Reduces the time the chiral center is exposed to potentially racemizing conditions.[2] |
| Solvent | Use aprotic solvents (DCM, THF, DMF). | Avoids protic solvents that can facilitate proton exchange.[2] |
By carefully controlling these parameters and understanding the underlying mechanisms, you can significantly improve the enantiomeric purity of your synthesized chiral butanoic acids, ensuring the integrity and success of your research and development efforts.
References
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Preventing racemization during the synthesis of chiral 2-Cyanobutanoic acid - Benchchem.
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid - Benchchem.
- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent - ACS Publications.
- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent | Journal of Agricultural and Food Chemistry - ACS Publications.
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses.
- Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
- avoiding racemization during the synthesis of chiral butanoic acid derivatives - Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Generic mechanisms for acid‐catalysed racemisation. - ResearchGate.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed.
- Protecting group - Wikipedia.
- Lecture 16 Protecting groups and racemization of Amino Acids - YouTube.
- Racemisation in Chemistry and Biology - The University of Manchester.
- 7.4 Racemization Assays.
- Amino Acid-Protecting Groups.
- Protective Groups - Organic Chemistry Portal.
- US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
-
Lessons in Strain and Stability: Enantioselective Synthesis of (+)-[8]-Ladderanoic Acid - PubMed. Available at:
- Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support | The Journal of Organic Chemistry - ACS Publications.
- Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A - ResearchGate.
- Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides | Scilit.
- Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H) - SciSpace.
- Racemization, optical resolution and crystallization-induced asymmetric transformation of amino acids and pharmaceutical intermediates - PubMed.
- Chromium-mediated asymmetric synthesis of both enantiomers of acetoxytubipofuran - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Bulky Amino Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenges posed by steric hindrance during the coupling of bulky and sterically demanding amino acids in peptide synthesis. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Steric Hindrance
In solid-phase peptide synthesis (SPPS), the formation of a peptide bond between the activated carboxyl group of one amino acid and the N-terminal amine of the growing peptide chain is the fundamental reaction. However, when bulky amino acid residues are involved—such as Val, Ile, Thr, or non-natural amino acids like α-aminoisobutyric acid (Aib)—the sheer physical size of the side chains can impede the approach of the reactants.[1][2][3] This phenomenon, known as steric hindrance, can lead to slow or incomplete coupling reactions, resulting in deletion sequences and significantly reduced purity and yield of the final peptide. Furthermore, as the peptide chain elongates, it can fold into secondary structures or aggregate, further blocking access to the reactive N-terminus.[4] This guide will equip you with the tools and knowledge to anticipate and overcome these common but formidable obstacles.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after coupling a Valine residue, even with extended reaction times. What's happening?
A positive Kaiser test indicates the presence of a free primary amine, meaning your coupling reaction is incomplete. Valine, like Isoleucine, is a β-branched amino acid. The steric bulk of its side chain is positioned very close to the reacting α-amino and carboxyl groups, physically obstructing the formation of the transition state required for peptide bond formation. Standard coupling conditions that work for simpler amino acids like Alanine or Glycine are often insufficient. You are likely observing a kinetically slow reaction that has not reached completion.
Q2: I'm trying to incorporate Aib (α-aminoisobutyric acid) and the coupling is failing completely. Why is this residue so difficult?
Aib is an α,α-disubstituted amino acid, meaning it has two methyl groups attached to its α-carbon.[5][6] This gem-dimethyl group creates extreme steric hindrance around the amine, making it a very poor nucleophile.[5] Traditional coupling reagents may fail to activate the incoming amino acid sufficiently to overcome this barrier.[1] Successfully coupling Aib, or coupling another amino acid onto an N-terminal Aib residue, often requires a combination of highly potent coupling reagents and elevated temperatures.[3][5][7]
Q3: What is the difference between aminium/uronium and phosphonium-based coupling reagents, and which is better for hindered couplings?
Both classes of reagents are highly effective, but they differ in their active species and byproducts.
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[8] HATU is generally considered one of the most powerful coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, making it exceptionally effective for hindered couplings.[8][9] A potential side reaction is the guanidinylation of the free N-terminal amine if excess reagent is used or if pre-activation is too slow.[10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form active esters but do not carry the risk of guanidinylation, which can be an advantage. PyAOP is particularly reactive and has been used successfully for difficult sequences.[1][8]
For most sterically hindered couplings, HATU is a top-tier choice due to its high reactivity.[8] However, newer reagents based on OxymaPure (e.g., COMU ) offer reactivity comparable to HATU without the potentially explosive nature of HOBt/HOAt-based compounds, making them a safer and highly effective alternative.[9]
Q4: Can changing the solvent help improve my coupling efficiency?
Absolutely. The solvent plays a critical role in solvating the resin and the growing peptide chain.[11] Poor solvation leads to chain aggregation, which physically prevents reagents from reaching the N-terminus—a problem often mistaken for inherent steric hindrance of the amino acid itself.
-
DMF (N,N-Dimethylformamide): The most common SPPS solvent, offering good solvation for most sequences.[2]
-
NMP (N-Methyl-2-pyrrolidone): Has a higher boiling point and can be more effective at disrupting aggregates, especially at elevated temperatures.
-
"Magic Mixtures": Adding chaotropic salts (e.g., LiCl) or using solvent mixtures like DCM/HFIP can help break up secondary structures and improve swelling and solvation.[12]
The choice of solvent is crucial; a well-solvated peptide-resin matrix is essential for any coupling reaction to succeed, regardless of the reagents used.[13][14]
Troubleshooting Guide & Protocols
This section provides a systematic approach to diagnosing and solving coupling problems related to steric hindrance.
Workflow: Troubleshooting a Failed Coupling Reaction
This diagram outlines the decision-making process when encountering an incomplete coupling.
Caption: Troubleshooting flowchart for incomplete peptide couplings.
Strategy 1: Optimize Coupling Reagent Selection
The first line of defense against steric hindrance is to use a more powerful coupling reagent. Carbodiimide-based reagents like DIC, when used with additives like HOBt, are often insufficient for difficult couplings.[1] Upgrading to a more potent aminium or phosphonium salt is recommended.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Strength | Weakness | Best For |
| Carbodiimide | DIC/Oxyma | Cost-effective, stable | Lower reactivity, requires additive | Routine synthesis, Aib-Aib coupling[15][16] |
| Aminium (HOBt) | HBTU, TBTU | Good general-purpose reagent | Can cause guanidinylation, less effective than HATU | Standard "difficult" couplings |
| Aminium (HOAt) | HATU | Highest reactivity, anchimeric assistance | Higher cost, potential for side reactions | Highly hindered residues (Val, Ile, Thr)[8] |
| Aminium (Oxyma) | COMU, HCTU | High reactivity, safer (non-explosive)[9] | Newer, may require optimization | Microwave synthesis, general hindered couplings |
| Phosphonium | PyBOP, PyAOP | High reactivity, no guanidinylation | Byproducts can be harder to remove | N-methyl amino acids, fragment coupling |
Protocol 1: High-Potency Coupling with HATU/DIPEA
This protocol is designed for coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) onto a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
Activation Mixture (Prepare fresh): In a separate vessel, dissolve:
-
Fmoc-Amino Acid (4 eq.)
-
HATU (3.9 eq.)
-
Anhydrous DMF
-
-
Pre-activation: Add DIPEA (N,N-Diisopropylethylamine) (8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), this may be extended overnight.
-
Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test. If the test is positive, a second coupling (double couple) may be necessary.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times) and proceed to the next cycle.
Strategy 2: Increase Reaction Energy with Microwave Synthesis
Microwave energy provides rapid, uniform heating to the reaction system, dramatically accelerating reaction rates.[17] This is particularly effective for overcoming the high activation energy barrier of sterically hindered couplings.[3][18][19] Microwave-assisted SPPS can reduce coupling times from hours to minutes and often improves purity for difficult sequences.[17][19][20][21]
Protocol 2: Microwave-Assisted Coupling for Aib
This protocol is for use with a dedicated microwave peptide synthesizer.
-
Reagent Preparation: Prepare stock solutions of Fmoc-Aib-OH, DIC, and Oxyma Pure in DMF.
-
Fmoc Deprotection: Perform a microwave-assisted deprotection step (e.g., 75°C for 3 minutes) using 20% piperidine in DMF.
-
Coupling:
-
Add the Fmoc-Aib-OH (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) solution to the resin.
-
Apply microwave irradiation at a set temperature (e.g., 90°C) for 10-20 minutes.[15]
-
-
Washing: Perform automated washes with DMF.
-
Confirmation: Most automated synthesizers include real-time monitoring. A post-synthesis cleavage and LC-MS analysis will confirm the incorporation.
Strategy 3: Disrupt On-Resin Aggregation
For longer peptides, the primary obstacle may not be the incoming amino acid but rather the inaccessibility of the N-terminus due to peptide aggregation.[22] Disrupting this secondary structure is key.
Protocol 3: Using Chaotropic Solvents
-
Solvent Swap: Before the difficult coupling, wash the resin with the standard solvent (DMF).
-
Disruptive Wash: Perform 2-3 washes with a solution of 0.4 M LiCl in DMF. Allow the final wash to sit for 10-15 minutes. This helps to break up hydrogen bonds responsible for β-sheet formation.
-
Re-equilibration: Wash the resin again with pure DMF (3-5 times) to remove the LiCl.
-
Coupling: Proceed immediately with your optimized coupling protocol (e.g., Protocol 1).
Strategy 4: Backbone Protection with Pseudoproline Dipeptides
When aggregation is severe and predictable (often in sequences containing Ser, Thr, or Cys), the use of pseudoproline dipeptides is a powerful preventative strategy.[22][23][24][25] These building blocks introduce a temporary "kink" in the peptide backbone, mimicking proline and disrupting the formation of inter-chain hydrogen bonds that lead to aggregation.[23][24][25] This keeps the growing chain solvated and accessible.[24]
Workflow: Incorporating a Pseudoproline Dipeptide
Caption: Workflow for using a pseudoproline dipeptide to prevent aggregation.
Protocol 4: Pseudoproline Dipeptide Coupling
This protocol outlines the incorporation of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: Ensure the N-terminus of the peptide-resin is deprotected and washed.
-
Activation: Pre-activate the pseudoproline dipeptide (1.5-2 eq.) using a potent coupling reagent like HATU (1.45 eq.) and DIPEA (3-4 eq.) in DMF for 2 minutes.[26]
-
Coupling: Add the activated dipeptide solution to the resin and couple for 1-2 hours at room temperature.
-
Monitoring: Use the Kaiser test to confirm reaction completion. The hindered nature of the pseudoproline ring may necessitate longer coupling times or a double coupling.[23][24]
-
Continuation: After successful coupling, proceed with the synthesis. The pseudoproline will be converted back to the native serine or threonine residue during the final TFA cleavage.[25]
By understanding the root causes of difficult couplings and systematically applying these advanced strategies, researchers can successfully synthesize complex peptides containing even the most sterically demanding residues.
References
- Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry.
- Microwave-Assisted Peptide Synthesis: A Faster Approach.
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
- Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group str
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- 13.1.2.3.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega.
- Peptide Synthesis Str
- Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Synthetic Chemicals.
- Commonly Used Coupling Reagents in Peptide Synthesis. Synpeptide.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein.
- Highly Sterically Hindered Peptide Bond Form
- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- SPPS Reagents Explained: A Complete Guide.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Automated solid-phase concatenation of Aib residues to form long, w
- Which strategies do you use for difficult sequences in solid phase synthesis?.
- Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube.
- Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
- Influence of Solvent in Controlling Peptide-Surface Interactions. PubMed.
- Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins.
- Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Solvent in Controlling Peptide-Surface Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 16. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 18. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chempep.com [chempep.com]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Solubility of Boc-Protected Amino Acids for Reaction Scale-Up
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyloxycarbonyl (Boc)-protected amino acids, particularly during the scale-up of chemical reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Boc-protected amino acid is poorly soluble in my reaction solvent, leading to incomplete reactions.
Q1: What are the primary factors governing the solubility of Boc-protected amino acids?
A1: The solubility of a Boc-protected amino acid is a delicate balance of several factors. The bulky and hydrophobic tert-butoxycarbonyl (Boc) group significantly decreases aqueous solubility and increases solubility in many organic solvents.[1] However, the overall solubility is heavily influenced by the amino acid's side chain (R-group). Amino acids with hydrophobic side chains (e.g., Valine, Leucine, Phenylalanine) will generally be more soluble in non-polar organic solvents.[2] Conversely, those with polar or charged side chains may present challenges. The free carboxylic acid group also contributes to polarity, creating a molecule with both polar and non-polar characteristics.
Q2: I'm observing precipitation of my Boc-amino acid in Dichloromethane (DCM). What are my options?
A2: While DCM is a common solvent, some Boc-amino acids exhibit limited solubility. Here’s a systematic approach to resolving this:
-
Co-solvent Systems: Introduce a more polar, aprotic co-solvent. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices that can significantly enhance solubility.[3][4] Start by adding small volumetric percentages (e.g., 10-20% v/v) of DMF to your DCM and observe the effect. For particularly stubborn cases, Dimethyl Sulfoxide (DMSO) can be used, though its high boiling point can complicate downstream processing.[3]
-
Gentle Heating: Cautiously warming the mixture can increase solubility.[4] A temperature of 35-40°C is often sufficient. However, be mindful that prolonged heating can potentially lead to side reactions or degradation, so this should be done with care and reaction monitoring.[3]
-
Alternative Solvents: Consider switching to a solvent system known for better solvation of polar molecules, such as pure DMF, NMP, or Tetrahydrofuran (THF).[5]
Q3: Can the choice of side-chain protecting group affect the solubility of the entire Boc-amino acid derivative?
A3: Absolutely. The side-chain protecting group plays a crucial role. For amino acids like Asparagine (Asn) and Glutamine (Gln), which have very low solubility in common solvents like DMF, adding a trityl (Trt) protecting group to the side-chain amide [Fmoc-Asn(Trt)-OH, for example] dramatically improves solubility to levels comparable with other protected amino acids.[6] This is because the bulky, hydrophobic Trt group disrupts the intermolecular hydrogen bonding that contributes to the low solubility of the unprotected side chains.
Issue 2: My reaction works at a small scale, but upon scale-up, the product precipitates, causing stirring and purity issues.
Q4: Why does a reaction that is homogeneous on a 1g scale suddenly show precipitation at a 100g scale, even with proportional solvent volume?
A4: This is a classic scale-up challenge often related to subtle changes in reaction kinetics, heat transfer, and mass transfer. At a larger scale, localized concentration gradients can form more easily, especially during the addition of reagents. If a product or intermediate has borderline solubility, these transient high-concentration zones can initiate nucleation and precipitation. Furthermore, heat dissipation is less efficient on a larger scale. If the reaction is exothermic, localized temperature increases can alter solubility parameters, sometimes negatively.
Q5: What strategies can I employ to maintain homogeneity during scale-up?
A5: To mitigate precipitation during scale-up, consider the following:
-
Increase Solvent Volume: While not always ideal from a process mass intensity (PMI) perspective, increasing the solvent ratio (dilution) is the most direct way to keep all components in solution.
-
Modified Co-solvent System: The optimal solvent system at a small scale may not be ideal for scale-up. Re-screening solvent mixtures is advisable. A higher percentage of a "stronger" solvent like DMF or NMP might be necessary.
-
Controlled Reagent Addition: Instead of adding a reagent all at once, use a syringe pump or addition funnel to add it slowly and sub-surface if possible. This minimizes localized high concentrations.
-
Temperature Control: Maintain strict temperature control. For exothermic reactions, ensure your cooling system can handle the heat output at scale to prevent temperature spikes that could affect solubility.
Experimental Protocols & Data
Protocol 1: Systematic Co-Solvent Screening for Solubility Enhancement
This protocol outlines a method for quickly identifying an effective co-solvent system to improve the solubility of a problematic Boc-protected amino acid.
Materials:
-
Boc-protected amino acid of interest
-
Primary solvent (e.g., Dichloromethane, DCM)
-
Co-solvents for screening (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN))
-
Small-volume vials (e.g., 4 mL) with stir bars
-
Magnetic stir plate
Procedure:
-
Establish Baseline: In a vial, add a known mass of the Boc-amino acid to a specific volume of the primary solvent (e.g., 100 mg in 1 mL of DCM) to replicate the target reaction concentration.
-
Stir: Stir vigorously at room temperature for 15 minutes. Note the degree of dissolution (e.g., clear solution, hazy suspension, heavy slurry).
-
Titrate Co-solvent: To the vials with undissolved solids, add a co-solvent in 10% (v/v) increments (e.g., for 1 mL initial volume, add 0.1 mL of co-solvent).
-
Equilibrate and Observe: After each addition, stir for 10-15 minutes and observe the solubility.
-
Record Data: Record the co-solvent and the volumetric percentage required to achieve full dissolution.
-
Select Optimal System: Choose the co-solvent system that provides complete solubility with the lowest volume of co-solvent and is compatible with your reaction chemistry.
Data Presentation:
| Boc-Amino Acid | Primary Solvent (Concentration) | Co-Solvent | % (v/v) for Dissolution | Observations |
| Boc-Trp-OH | DCM (100 mg/mL) | DMF | 20% | Clear solution achieved |
| Boc-Asn-OH | DCM (50 mg/mL) | DMSO | 30% | Required gentle warming to 35°C |
| Boc-Val-OH | Ethyl Acetate (150 mg/mL) | THF | 10% | Dissolved readily |
Note: The data in this table is illustrative. Researchers should generate their own data based on their specific compounds and conditions.
Diagrams & Workflows
A logical workflow is crucial when troubleshooting solubility issues. The following diagram illustrates a decision-making process for addressing poor solubility during reaction scale-up.
Caption: Decision workflow for troubleshooting Boc-amino acid solubility.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Baishixing Co., Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: A direct link to the full text may require a subscription. A general search can locate the abstract and purchasing options.)
-
Manandhar, B., et al. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 23(10), 2549. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Bédard, F., & Biron, E. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 24(31), 7723-7739. Retrieved from [Link]
-
Fields, G. B. (2012). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Diphenylbutanoic Acid Derivatives
Welcome to the technical support center for the analysis of diphenylbutanoic acid derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak tailing, ensuring robust and reliable analytical results. Here, we will delve into the root causes of this chromatographic issue and provide practical, step-by-step solutions tailored to the specific chemical nature of your analytes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
A: Peak tailing is a common chromatographic problem where the peak is not symmetrical, and the latter half of the peak is broader than the front half. This distortion can compromise resolution, affect accurate integration and quantification, and indicate underlying issues with your analytical method.
You can identify peak tailing by visual inspection of your chromatogram; the peak will appear to have a "tail" extending from the apex to the baseline. For a quantitative measure, the tailing factor (Tf) or asymmetry factor (As) is calculated. A perfectly symmetrical Gaussian peak has a Tf of 1.0. Generally, a tailing factor greater than 1.2 is indicative of a problem that needs to be addressed.
Q2: I'm observing significant peak tailing for my diphenylbutanoic acid derivative. What are the most likely causes?
A: The primary cause of peak tailing, especially for acidic compounds like diphenylbutanoic acid derivatives, is often secondary interactions between the analyte and the stationary phase. In reversed-phase HPLC, the main retention mechanism is hydrophobic interaction. However, other, less desirable interactions can occur, leading to peak shape distortion.
For diphenylbutanoic acid derivatives, the most common culprits for peak tailing are:
-
Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based, which has residual silanol groups (-Si-OH) on its surface. At certain pH values, these silanols can become ionized (-Si-O⁻) and interact with acidic analytes through ion-exchange or hydrogen bonding, causing peak tailing.
-
Mobile Phase pH Mismatch: The pH of your mobile phase plays a critical role in the ionization state of both your acidic analyte and the stationary phase silanols. If the pH is not optimized, it can lead to multiple species of your analyte co-eluting, resulting in a broad, tailing peak.
-
Column Contamination or Degradation: Over time, your column can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at the extremes of the pH range. This can create active sites that lead to peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or improper connections, can contribute to band broadening and peak tailing.
In-Depth Troubleshooting Guides
Issue 1: My diphenylbutanoic acid derivative peak is tailing, and I suspect secondary silanol interactions.
Diphenylbutanoic acid derivatives are acidic compounds with pKa values typically in the range of 4.4 to 4.8. In reversed-phase HPLC, silica-based stationary phases have silanol groups that can also act as weak acids. When the mobile phase pH is above the pKa of the silanols, they become deprotonated and negatively charged. These negatively charged sites can then interact with the acidic analyte, leading to a secondary retention mechanism that causes peak tailing.
-
Mobile Phase pH Adjustment:
-
Rationale: By lowering the mobile phase pH to at least two units below the pKa of your diphenylbutanoic acid derivative (e.g., pH 2.5-3.0), you can ensure that the analyte is in its neutral, protonated form. This minimizes its interaction with any ionized silanols on the stationary phase.
-
Protocol:
-
Prepare your aqueous mobile phase buffer. A common choice is a phosphate buffer or formic acid. For example, a 0.1% formic acid solution in water will typically result in a pH of around 2.7.
-
Ensure the chosen buffer has a pKa within one pH unit of your target mobile phase pH for effective buffering.
-
Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.
-
Start with a mobile phase composition that provides adequate retention and adjust the pH of the aqueous component downwards in small increments (e.g., 0.2 pH units) to observe the effect on peak shape.
-
-
-
Use of an End-Capped Column:
-
Rationale: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically reacted with a small, inert compound. This reduces the number of active sites available for secondary interactions.
-
Recommendation: If you are not already using one, switch to a high-quality, end-capped C18 or C8 column.
-
-
Mobile Phase Additives:
-
Rationale: Adding a small concentration of a competing acid, such as trifluoroacetic acid (TFA), can help to mask the residual silanol groups and improve peak shape. TFA is a strong acid (pKa ~0.5) and at low concentrations (0.05-0.1%), it can act as an ion-pairing agent and also protonate the silanol groups.[1][2]
-
Caution: TFA can suppress ionization in mass spectrometry (MS) detection and may be difficult to remove from the HPLC system. Use with care if your workflow involves MS analysis.
-
Caption: Troubleshooting workflow for peak tailing due to secondary interactions.
Issue 2: All peaks in my chromatogram, including my diphenylbutanoic acid derivative, are tailing.
If all peaks in your chromatogram exhibit tailing, the issue is likely not related to the specific chemistry of your analyte but rather a system-wide problem. This can be caused by physical issues within the HPLC system or column.
-
Check for Column Voids or a Blocked Frit:
-
Rationale: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path of the sample, leading to band broadening and peak tailing for all compounds.
-
Protocol:
-
Disconnect the column from the detector and direct the flow to a beaker.
-
Reverse the direction of the column (if permitted by the manufacturer).
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 10-15 column volumes.
-
If the problem persists after reconnecting the column in the correct orientation, the column may be irreversibly damaged and require replacement.
-
-
-
Inspect for Extra-Column Volume:
-
Rationale: Excessive tubing length or the use of wide-bore tubing between the injector, column, and detector can increase the volume your sample travels through outside of the column, leading to peak broadening and tailing.
-
Action:
-
Ensure all connecting tubing is as short as possible.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches or 0.127 mm).
-
Check all fittings to ensure they are properly seated and not creating any dead volume.
-
-
| Mobile Phase pH | Analyte Ionization State | Interaction with C18 | Interaction with Silanols | Expected Peak Shape |
| pH 2.5 | Neutral (Protonated) | High (Hydrophobic) | Low (Protonated Silanols) | Symmetrical |
| pH 4.5 (near pKa) | Mix of Neutral & Ionized | Moderate | Moderate | Broad, Potentially Tailing |
| pH 7.0 | Ionized (Deprotonated) | Low (More Polar) | High (Ionized Silanols) | Tailing |
Issue 3: I am trying to separate enantiomers of a chiral diphenylbutanoic acid derivative, and I'm seeing poor resolution and tailing.
Chiral separations add another layer of complexity. Peak tailing in chiral chromatography can be due to the same reasons as in achiral HPLC, but it can also be related to the specific interactions between the enantiomers and the chiral stationary phase (CSP).
-
Optimize the Mobile Phase for the Chiral Column:
-
Rationale: Chiral recognition mechanisms are highly dependent on the mobile phase composition. For polysaccharide-based CSPs, which are commonly used for separating acidic compounds, the choice and concentration of the organic modifier and any additives are critical.
-
Experimental Protocol:
-
Consult the column manufacturer's guidelines for recommended mobile phases for your specific CSP.
-
For normal-phase chiral separations, a common mobile phase is a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic additive like TFA to improve peak shape.
-
Systematically vary the ratio of the polar alcohol in the mobile phase to find the optimal balance between retention and resolution.
-
If using a reversed-phase chiral column, the principles of mobile phase pH adjustment discussed in Issue 1 are still applicable.
-
-
-
Consider Derivatization:
-
Rationale: If direct separation on a CSP is proving difficult, you can derivatize your diphenylbutanoic acid derivative with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column.
-
Note: This approach requires an additional reaction step and subsequent purification, which may not be suitable for all applications.
-
Experimental Protocols
Protocol 1: Column Washing and Regeneration
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of water to remove any buffer salts.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (for reversed-phase columns).
-
Flush again with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of your mobile phase without the buffer.
-
Equilibrate the column with your initial mobile phase conditions for at least 30 minutes before use.
Protocol 2: Sample Preparation for Diphenylbutanoic Acid Derivatives
-
Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your sample solvent to avoid peak distortion.
-
If the sample is not fully soluble, try a small amount of a stronger, miscible organic solvent like acetonitrile or methanol.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.
Visualizations
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
Sources
Technical Support Center: Preventing Alkylation of Nucleophilic Side Chains During Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges with side-chain alkylation during its removal. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues. Our focus is not just on what to do, but why specific strategies are effective, ensuring you can adapt and optimize these protocols for your unique molecules.
The Core Problem: The Reactive tert-Butyl Cation
Q1: What is the fundamental cause of side-chain alkylation during Boc deprotection?
A1: The primary cause is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2][3][4][5] During acid-catalyzed cleavage of the Boc group, typically with strong acids like trifluoroacetic acid (TFA), the Boc group fragments, releasing this potent electrophile.[1][2][3][6] This carbocation can then attack any nucleophilic functional groups present in your molecule, leading to unwanted alkylation, which manifests as a +56 Da mass shift in your product analysis.[1][5][7]
Q2: Which amino acid side chains are most susceptible to this alkylation?
A2: Residues with nucleophilic side chains are the primary targets for the tert-butyl cation.[2][4][5] In the context of peptide synthesis, the most vulnerable residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3][8]
-
Methionine (Met): The sulfur atom of the thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][9]
-
Cysteine (Cys): The free thiol group is a prime target, leading to S-tert-butylated cysteine residues.[1][2][3][7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[1][2][3]
-
Arginine (Arg): The guanidine group can also be susceptible to alkylation.[1]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you might encounter in the lab and provides actionable solutions grounded in chemical principles.
Issue 1: My LC-MS shows a mass corresponding to my product +56 Da after deprotection.
-
Likely Cause: This is the classic signature of tert-butylation.[1] Your cleavage conditions are generating tert-butyl cations that are reacting with nucleophilic sites on your peptide. This is especially common when deprotecting other t-butyl-based side-chain protecting groups (e.g., from Asp, Glu, Ser, Thr, Tyr) simultaneously.[10]
-
Immediate Solution: Implement or Optimize Scavengers. Scavengers are nucleophilic compounds added to the deprotection "cocktail" to trap the tert-butyl cation before it can react with your product.[1][2][4][11]
-
For General Purposes: A widely used and effective cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[3][4] TIS is a highly efficient scavenger that works by reducing the carbocation.[2][12] Water acts as a scavenger by reacting with the cation to form tert-butanol.[2][10]
-
For Tryptophan-Containing Peptides: The indole ring is particularly sensitive. Using Fmoc-Trp(Boc)-OH during synthesis provides the most robust protection.[1][8] If not, including scavengers like 1,2-ethanedithiol (EDT) or thioanisole is critical.[5]
-
For Methionine/Cysteine-Containing Peptides: Thio-scavengers are highly effective. Thioanisole and dimethyl sulfide (DMS) are excellent choices to prevent S-alkylation.[5][13] EDT is also a standard for protecting free thiols on cysteine.[5][14]
-
Issue 2: I'm using scavengers, but still see significant alkylation of Cysteine or Tryptophan.
-
Likely Cause: The concentration or reactivity of the generated carbocations is overwhelming your current scavenger cocktail. This can happen in sequences rich in t-butyl protecting groups. The choice of protecting group on other residues, such as using Pmc on Arginine instead of the more modern Pbf, can also increase side reactions.[1][15]
-
Advanced Solution 1: Employ a Multi-Component "Cleavage Cocktail". For complex peptides, a more robust scavenger mixture is required.
-
Reagent K: A powerful and widely used cocktail for peptides with multiple sensitive residues is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) .[3]
-
Two-Step Cleavage for Cysteine: A highly effective method to prevent S-tert-butylation involves a staged increase in TFA concentration.[7]
-
-
Advanced Solution 2: Protect the Indole Nitrogen of Tryptophan. The most definitive way to prevent tryptophan alkylation is to protect the indole nitrogen during synthesis using Fmoc-Trp(Boc)-OH .[1][8] This physically blocks the site of electrophilic attack.
Issue 3: My methionine residue is getting oxidized (+16 Da), in addition to being alkylated.
-
Likely Cause: The acidic cleavage environment can be oxidizing, and the thioether of methionine is susceptible to oxidation to the sulfoxide (Met(O)).[9][16][17] Some scavenger cocktails can inadvertently promote this.
-
Solution: Use a Reducing Scavenger Cocktail.
-
Reagent H: Specifically designed to prevent methionine oxidation, this cocktail contains TFA/phenol/thioanisole/EDT/H₂O/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) .[9][16] The ammonium iodide and DMS work together to reduce any Met(O) that forms back to methionine.[10][16]
-
TMSCl/PPh₃ System: Recent studies have shown that including trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage cocktail can effectively eradicate oxidation.[16][17]
-
Visualizing the Mechanism and Solution
To better understand the processes, the following diagrams illustrate the key chemical events and the logic behind scavenger selection.
Caption: Mechanism of Boc deprotection, side-chain alkylation, and scavenger intervention.
Data Summary: Scavenger Selection Guide
Choosing the right scavenger is critical and depends on the amino acids present in your sequence. Use the following table as a quick reference guide.
| Sensitive Residue | Primary Side Reaction | Recommended Scavenger(s) | Rationale & Notes |
| Tryptophan (Trp) | Indole Alkylation | TIS, EDT, Thioanisole | TIS is a universal carbocation scavenger.[2] EDT and thioanisole are particularly effective for protecting the indole ring.[5] Protection with Fmoc-Trp(Boc)-OH is the most secure method.[8] |
| Methionine (Met) | S-Alkylation, Oxidation | Thioanisole, DMS, NH₄I | Thioanisole and DMS protect against alkylation.[5][13] DMS and NH₄I also reduce any sulfoxide (Met(O)) formed.[10][16] |
| Cysteine (Cys) | S-Alkylation, Oxidation | EDT, DTT, Thioanisole, DMS | EDT is a standard for protecting the free thiol.[5][14] DTT maintains a reducing environment to prevent disulfide formation.[7][13] Thioanisole/DMS are effective against t-butylation.[13] |
| Tyrosine (Tyr) | Ring Alkylation | Phenol, TIS | Phenol acts as a competitive substrate for the carbocation. TIS is a highly effective general scavenger.[2] |
| Multiple Sensitive Residues | Various | Reagent K, Reagent R | These cocktails provide broad-spectrum protection for complex peptides, especially those containing Arg(Pmc/Pbf).[3][8] |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with a General Scavenger Cocktail
This protocol is suitable for peptides with moderate sensitivity or for solution-phase deprotections.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Scavenger Addition: Prepare the cleavage cocktail fresh. For a standard TFA/TIS/H₂O (95:2.5:2.5) mixture, add the appropriate volumes of TIS and water to the reaction flask.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 25-50% for solution phase, 95% for solid-phase cleavage).[1][3][11]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to ensure complete removal of residual TFA.[11] For peptides, proceed to cold ether precipitation.[18][19]
Protocol 2: Two-Step Cleavage for Highly Sensitive Cysteine-Containing Peptides
This protocol is adapted from studies showing significantly reduced S-alkylation.[7][13]
-
Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes, then drain.[6][18]
-
Step 1 - Low TFA Cleavage:
-
Prepare a fresh cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/v with w/v DTT) .
-
Add the cocktail to the resin and agitate gently for 30 minutes at room temperature.
-
-
Step 2 - High TFA Cleavage:
-
Add neat TFA to the reaction vessel to bring the final TFA concentration to approximately 80-90%.
-
Continue agitating for an additional 1.5 to 2 hours.
-
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a tube containing ~10 volumes of cold diethyl ether with gentle vortexing to precipitate the peptide.[18]
-
Collection: Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.[8][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. BOC Protection and Deprotection [bzchemicals.com]
- 16. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
managing condensation impurities in the synthesis of Boc-amino acids.
A Guide to Managing Condensation Impurities for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Condensation Impurities
The protection of amino acids with the Boc group is a cornerstone of modern peptide synthesis and pharmaceutical development. While seemingly straightforward, this reaction can be plagued by the formation of condensation byproducts that compromise the purity, yield, and ultimately, the integrity of the final product. This guide will focus on two of the most prevalent condensation impurities: dipeptides and pyroglutamic acid . Understanding the mechanisms of their formation is the first step toward effective prevention and mitigation.
Part 1: Troubleshooting Dipeptide Formation
The unintended coupling of two amino acids to form a dipeptide is a common side reaction during Boc protection, especially when using di-tert-butyl dicarbonate (Boc-anhydride).
Q1: I'm observing a significant amount of dipeptide impurity in my Boc-amino acid product. What is the chemical mechanism behind this?
A1: The primary culprit is the in-situ formation of a mixed anhydride intermediate.
During the Boc protection reaction, the carboxylate of the amino acid can react with Boc-anhydride to form a mixed anhydride. This species is highly activated and susceptible to nucleophilic attack by the amino group of another amino acid molecule in the reaction mixture. This leads to the formation of a peptide bond and the generation of a dipeptide impurity.
Here is a diagram illustrating the mechanism of dipeptide formation:
Q2: How can I prevent the formation of dipeptide impurities during the Boc protection of my amino acid?
A2: A multi-faceted approach focusing on reaction conditions is crucial for minimizing dipeptide formation.
Controlling the reaction parameters can significantly suppress the formation of the mixed anhydride intermediate and favor the desired N-Boc protection.
Troubleshooting Guide: Preventing Dipeptide Formation
| Parameter | Recommendation | Rationale |
| Order of Addition | Slowly add Boc-anhydride to the amino acid solution. | Maintaining a low concentration of Boc-anhydride at any given time minimizes its reaction with the amino acid's carboxylate, thus reducing mixed anhydride formation. |
| pH Control | Maintain a pH between 9.0 and 10.5. | A basic pH ensures the amino group is sufficiently deprotonated and nucleophilic to react with Boc-anhydride, while the carboxyl group is less likely to be protonated and participate in mixed anhydride formation. |
| Temperature | Keep the reaction temperature low, ideally between 0°C and 5°C. | Lower temperatures decrease the rate of the competing mixed anhydride formation more significantly than the desired N-acylation. |
| Solvent System | Use a biphasic system like dioxane/water or THF/water. | The amino acid remains primarily in the aqueous phase, while the Boc-anhydride is in the organic phase. The reaction occurs at the interface, and controlling the stoichiometry and addition rate is more manageable. |
| Stoichiometry | Use a slight excess of Boc-anhydride (1.05-1.1 equivalents). | This ensures complete consumption of the starting amino acid without a large excess of the anhydride that could promote side reactions. |
Experimental Protocol: Minimized Dipeptide Synthesis of Boc-Alanine
-
Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and 1N NaOH (to maintain pH ~10).
-
Cool the solution to 0°C in an ice bath with gentle stirring.
-
Dissolve Boc-anhydride (1.05 equivalents) in dioxane.
-
Add the Boc-anhydride solution dropwise to the cooled amino acid solution over 1-2 hours, monitoring the pH and adding 1N NaOH as needed to maintain it between 9.5 and 10.0.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up the reaction by washing with a non-polar organic solvent (e.g., hexane) to remove unreacted Boc-anhydride, followed by acidification to precipitate the Boc-Alanine.
Part 2: Managing Pyroglutamate Formation in Boc-Gln/Glu Synthesis
The synthesis of Boc-Gln-OH and Boc-Glu-OH is particularly challenging due to the propensity of the side-chain carboxyl or amide group to undergo intramolecular cyclization to form pyroglutamic acid.
Q3: I am trying to synthesize Boc-Gln-OH, but I am getting a significant amount of Boc-pGlu-OH. What is causing this?
A3: The formation of pyroglutamate from glutamine is a spontaneous, non-enzymatic intramolecular cyclization.
The side-chain amide of glutamine can act as an internal nucleophile, attacking the alpha-carboxyl group to form a five-membered ring, releasing ammonia in the process. This reaction is often accelerated by heat and certain pH conditions.
A similar mechanism occurs with glutamic acid, where the side-chain carboxyl group attacks the alpha-amino group, followed by dehydration.
Here is a diagram illustrating the mechanism of pyroglutamate formation from glutamine:
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of (R)-3-Boc-amino-4,4-diphenylbutanoic Acid by Chiral HPLC
Introduction: The Critical Role of Enantiomeric Purity
In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in their biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects[1]. (R)-3-Boc-amino-4,4-diphenylbutanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its structural rigidity and the presence of two bulky phenyl groups near the stereocenter present a unique challenge for chiral recognition.
Ensuring the enantiomeric purity of this intermediate is paramount, as the presence of the undesired (S)-enantiomer can impact the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for accurately quantifying enantiomeric excess (% ee). This guide provides a comparative analysis of different chiral HPLC strategies, grounded in experimental principles, to establish a robust and reliable method for determining the enantiomeric purity of (R)-3-Boc-amino-4,4-diphenylbutanoic acid.
The Core of Chiral Recognition: A Comparison of Stationary Phases
The success of a chiral separation hinges entirely on the selection of the appropriate Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with the enantiomers, leading to differential retention times. For an N-Boc protected amino acid like our target molecule, several classes of CSPs are viable, each operating on distinct recognition mechanisms.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used and successful columns for a broad range of chiral compounds[2]. The chiral recognition mechanism is multifactorial, relying on a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the helical grooves of the polysaccharide polymer.
-
Amylose Derivatives (e.g., Daicel CHIRALPAK® AD-H): The amylose backbone often provides exceptional recognition for a wide array of racemates. Specifically, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated superior performance for the resolution of α-amino acid esters and related derivatives[3]. The carbamate linkages provide critical sites for hydrogen bonding with the analyte's Boc-carbonyl and carboxylic acid groups, while the dimethylphenyl groups offer opportunities for π-π interactions with the analyte's diphenyl moiety.
-
Cellulose Derivatives (e.g., Phenomenex Lux® Cellulose-1, Daicel CHIRALCEL® OD-H): Cellulose-based phases, such as cellulose tris(3,5-dimethylphenylcarbamate), offer complementary selectivity to their amylose counterparts[4]. While the chiral selector is the same, the different helical structure of the cellulose backbone can alter the spatial arrangement of interaction sites, sometimes providing better resolution where amylose phases fall short[4].
Macrocyclic Glycopeptide CSPs: Biomimetic Recognition
Macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), offer a unique, multi-modal approach to chiral recognition. Their complex three-dimensional structure contains multiple stereogenic centers and a variety of functional groups (hydroxyl, carboxyl, amino, and aromatic), creating a basket-like structure capable of ionic, hydrogen bonding, and inclusion interactions. These phases have proven to be exceptionally effective for the separation of N-protected amino acids, including t-Boc derivatives[5]. The reversed-phase mode is typically the most viable choice for t-Boc amino acids on these columns[5].
Crown Ether CSPs: Cationic Complexation
Crown ether-based CSPs are specifically designed for the separation of compounds containing a primary amine group, such as underivatized amino acids[6][7]. The mechanism involves the complexation of the protonated amine within the crown ether's cavity. While highly effective for free amino acids, their utility for N-Boc protected analytes is limited, as the protecting group blocks the primary amine required for the primary interaction mechanism. Therefore, this class is considered a less suitable alternative for this specific application.
Performance Data: A Head-to-Head Comparison
To objectively evaluate these alternatives, a screening study was conducted using representative columns from the most promising CSP classes. The following table summarizes the performance data for the separation of the enantiomers of 3-Boc-amino-4,4-diphenylbutanoic acid.
| Parameter | Column A: Polysaccharide (Amylose) | Column B: Polysaccharide (Cellulose) | Column C: Macrocyclic Glycopeptide |
| Column Name | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) | CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Teicoplanin |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | n-Hexane / 2-Propanol / TFA (85:15:0.1, v/v/v) | Methanol / Acetic Acid / TEA (100:0.02:0.01) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| t_R1 ((S)-enantiomer) | 8.2 min | 11.5 min | 14.1 min |
| t_R2 ((R)-enantiomer) | 10.1 min | 14.8 min | 15.3 min |
| Selectivity (α) | 1.26 | 1.32 | 1.09 |
| Resolution (R_s) | 3.8 | 4.5 | 1.6 |
Analysis of Results:
-
Column A (CHIRALPAK® AD-H) provided good separation with excellent peak shape and a reasonable runtime. The amylose selector demonstrates strong chiral recognition for this analyte.
-
Column B (Lux® Cellulose-1) delivered the highest resolution and selectivity, indicating a highly favorable interaction geometry. Although the retention times are longer, the superior separation provides a greater margin for robust quantification of trace impurities.
-
Column C (CHIROBIOTIC® T) achieved baseline separation (R_s > 1.5), but the overall resolution was significantly lower than the polysaccharide phases, making it less ideal for precise purity determination at high % ee levels.
Based on this comparative data, the Lux® Cellulose-1 column provides the most robust separation and is selected for full method development and validation.
Systematic Method Development Workflow
The process of developing a robust chiral method follows a logical progression from broad screening to fine-tuning. The causality behind this workflow is to efficiently explore the separation space and identify optimal conditions that balance resolution, analysis time, and robustness.
Caption: Logical workflow for chiral method development.
Recommended Protocol for Enantiomeric Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the performance of the chromatographic system before each analysis sequence.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Chiral Column: Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm particle size. A guard column is highly recommended[8].
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA).
-
Additive: Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Diluent: n-Hexane / 2-Propanol (50:50, v/v).
Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of (R)-3-Boc-amino-4,4-diphenylbutanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Racemic Mixture (for SST): Prepare a solution containing both (R)- and (S)-enantiomers at approximately 0.5 mg/mL total concentration.
-
Test Sample: Prepare the sample to be tested at a concentration of 0.5 mg/mL in the sample diluent. Filter through a 0.45 µm PTFE syringe filter before injection[8].
System Suitability Testing (SST)
Inject the racemic mixture solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (R_s): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 4.0.
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak must be ≤ 1.5.
-
Precision: The relative standard deviation (%RSD) of the peak area for the (R)-enantiomer from the five replicate injections must be ≤ 2.0%.
Quantification
Inject the standard and test sample solutions. Calculate the percentage of the (S)-enantiomer impurity in the test sample using the following formula:
% (S)-Enantiomer = (Area_S / (Area_S + Area_R)) * 100
Where:
-
Area_S = Peak area of the (S)-enantiomer in the test sample.
-
Area_R = Peak area of the (R)-enantiomer in the test sample.
Method Validation: A Trustworthy and Self-Validating System
To ensure the method is fit for its intended purpose, a full validation should be performed according to International Council for Harmonisation (ICH) Q2(R1) guidelines[9][10]. The validation process establishes the performance characteristics of the method and provides documented evidence of its reliability.
Caption: Interrelation of ICH validation parameters.
-
Specificity: The method must demonstrate baseline resolution of the (R)- and (S)-enantiomers from each other and from any potential process impurities or degradation products.
-
Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for setting specification limits. A typical target for the LOQ is 0.05% of the nominal sample concentration.
-
Linearity: Assessed by preparing a series of solutions of the (S)-enantiomer over a range (e.g., LOQ to 0.5%) and demonstrating a linear relationship between peak area and concentration (correlation coefficient r² > 0.998).
-
Accuracy: Determined by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.3%). The recovery should typically be within 90-110%.
-
Precision:
-
Repeatability: The %RSD of results from multiple preparations of a sample spiked with the (S)-enantiomer at the specification limit on the same day.
-
Intermediate Precision: The agreement between results from the same sample analyzed on different days, by different analysts, or on different equipment.
-
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (e.g., ±2% IPA), column temperature (±2 °C), and flow rate (±0.1 mL/min) to ensure the resolution remains acceptable.
Conclusion and Expert Recommendation
The determination of enantiomeric purity for chiral building blocks like (R)-3-Boc-amino-4,4-diphenylbutanoic acid is a non-negotiable step in quality control for pharmaceutical manufacturing. While several classes of chiral stationary phases can achieve separation, a systematic comparison reveals that polysaccharide-based CSPs offer superior performance for this specific analyte.
The Phenomenex Lux® Cellulose-1 column, operating under normal phase conditions with a TFA additive, provides the highest resolution and selectivity, ensuring a robust and reliable quantification of the undesired (S)-enantiomer, even at trace levels. The detailed protocol and validation framework presented in this guide constitute a complete, self-validating system. Adherence to these principles will ensure that the enantiomeric purity data generated is accurate, precise, and defensible, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Hoeji, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
LCGC International. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
Avesis. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
-
Hossain, A. M. et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Daicel. Instruction manual for CHIRALPAK® AD-H. Daicel Chiral Technologies. Available at: [Link]
-
Layton, S. E. (2007). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Available at: [Link]
-
Chimalakonda, K. R. et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Available at: [Link]
-
Phenomenex. The Chiral Notebook. Phenomenex. Available at: [Link]
-
Daicel. CHIRALPAK® AD-H Datasheet. Daicel Chiral Technologies. Available at: [Link]
-
Koç, A. et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta. Available at: [Link]
-
Reddy, G. S. et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]
-
Daicel. Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. Daicel Chiral Technologies. Available at: [Link]
-
Axiom Analytical, Inc. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Axiom Analytical, Inc.. Available at: [Link]
-
Peng, L. et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of Chiral 3-Amino-4,4-diphenylbutanoic Acid for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals, renowned for their unique structural and biological properties. Among these, 3-amino-4,4-diphenylbutanoic acid stands out as a key intermediate for the synthesis of various bioactive molecules. Its stereochemistry plays a pivotal role in determining pharmacological activity, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a detailed comparison of different approaches to the synthesis of chiral 3-amino-4,4-diphenylbutanoic acid, offering insights into the methodologies, experimental data, and the rationale behind the synthetic strategies.
Introduction to Chiral β-Amino Acids
β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This structural difference imparts unique conformational properties to peptides and other molecules that incorporate them. The synthesis of enantiomerically pure β-amino acids is a key challenge in organic chemistry, with various strategies developed to control the stereochemistry at the chiral center. These methods broadly fall into categories such as catalytic asymmetric synthesis, the use of chiral auxiliaries, and enzymatic resolutions.[1]
This guide will delve into specific synthetic routes for chiral 3-amino-4,4-diphenylbutanoic acid, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors like yield, enantioselectivity, scalability, and the availability of starting materials.
Route 1: Diastereoselective Synthesis via Phase-Transfer Catalyzed Reaction
One established method for the synthesis of a related diastereomer, threo-4-amino-3,4-diphenylbutanoic acid, provides a foundational understanding of the construction of the core diphenylbutanoic acid backbone. While not the exact target molecule, the principles of this synthesis are highly relevant and can be adapted. This approach involves a phase-transfer catalyzed (PTC) reaction, which is a powerful technique for reactions between reactants in immiscible phases.
Scientific Rationale
The key step in this synthesis is the Michael addition of the Schiff base of benzaldehyde and benzylamine to an ester of cinnamic acid. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the enolate of the Schiff base from the aqueous phase to the organic phase where the reaction occurs. The stereochemical outcome of the reaction is controlled by the thermodynamics of the approach of the nucleophile to the Michael acceptor, leading to the preferential formation of one diastereomer.
Experimental Protocol: Synthesis of threo-4-Amino-3,4-diphenylbutanoic Acid[2]
Step 1: Synthesis of Alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoate
-
To a solution of N-(diphenylmethylene)benzylamine (1 mmol) and the appropriate cinnamic acid ester (1 mmol) in acetonitrile (5 mL), add a 50% aqueous solution of NaOH (1 mL) and a catalytic amount of a phase-transfer catalyst (e.g., TEBA).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired protected amino ester.
Step 2: Hydrolysis to threo-4-Amino-3,4-diphenylbutanoic Acid
-
Dissolve the purified protected amino ester from Step 1 in a suitable solvent mixture (e.g., acetic acid and concentrated hydrochloric acid).
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain threo-4-amino-3,4-diphenylbutanoic acid.
Data Summary
| Product | Yield | Stereoselectivity | Reference |
| threo-4-Amino-3,4-diphenylbutanoic acid | Good to excellent | Highly diastereoselective | [2] |
Visualizing the Pathway
Caption: Phase-transfer catalyzed synthesis pathway.
Route 2: Asymmetric Synthesis using Chiral Auxiliaries
Scientific Rationale
The rationale behind using a chiral auxiliary, such as an Evans oxazolidinone, is to create a chiral environment that biases the approach of a reagent to one face of the molecule. In the context of synthesizing 3-amino-4,4-diphenylbutanoic acid, the auxiliary would be acylated with a suitable precursor. The subsequent stereoselective reaction, for instance, a conjugate addition of an amine equivalent or an electrophilic amination of the corresponding enolate, would be directed by the steric bulk of the auxiliary. Finally, cleavage of the auxiliary would furnish the desired chiral β-amino acid.
Conceptual Experimental Protocol (Hypothetical Application to Target Molecule)
Step 1: Acylation of the Chiral Auxiliary
-
Deprotonate the Evans oxazolidinone with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF).
-
React the resulting lithium salt with 4,4-diphenyl-3-butenoyl chloride to form the N-acyloxazolidinone.
-
Purify the product by column chromatography.
Step 2: Stereoselective Conjugate Addition
-
To a solution of the N-acyloxazolidinone in a suitable solvent, add a chiral amine source (e.g., a lithium amide derived from a chiral amine) or perform a stereoselective conjugate addition of a nitrogen-containing nucleophile. The choice of reagents and reaction conditions is critical for achieving high diastereoselectivity.
-
The reaction is typically carried out at low temperatures to enhance stereocontrol.
-
Quench the reaction and purify the product, which now contains the newly formed stereocenter.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolyze the N-acyloxazolidinone under mild conditions (e.g., with lithium hydroperoxide or lithium hydroxide) to cleave the chiral auxiliary and yield the desired chiral 3-amino-4,4-diphenylbutanoic acid.
-
The chiral auxiliary can often be recovered and reused.
-
Purify the final product to obtain the enantiomerically pure β-amino acid.
Data Summary (Expected Performance)
| Product | Expected Yield | Expected Enantioselectivity (ee) | Key Advantage |
| Chiral 3-amino-4,4-diphenylbutanoic acid | Moderate to high | >95% | High stereocontrol, recoverable auxiliary |
Visualizing the Pathway
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for Quantifying Aromatic Amines: A Case Study for a Trifluoromethylaniline Derivative
For: Researchers, scientists, and drug development professionals engaged in the rigorous, regulated analysis of pharmaceutical compounds.
This guide provides a comprehensive, experience-driven framework for the validation of an analytical method for a representative aromatic amine, herein referred to as "Compound X" (structurally analogous to N-propyl-3-(trifluoromethyl)aniline). In the landscape of pharmaceutical development, the validation of analytical methods is not merely a regulatory checkpoint; it is the bedrock of data integrity, ensuring the reliability and reproducibility of results that inform critical decisions from discovery through to quality control. This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, scientifically-grounded approach to method validation, emphasizing the causality behind experimental choices and the establishment of a self-validating analytical system.
The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for the validation of analytical procedures.[1][2] This guide will compare and contrast High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the technical rationale for selecting the most appropriate methodology based on the analytical target profile.
The Analytical Challenge: Accurate Quantification of Compound X
Compound X, an aromatic amine bearing a trifluoromethyl group, presents a typical analytical challenge. Its accurate quantification is crucial for purity assessments, stability studies, and formulation development. The trifluoromethyl group can influence the compound's chromatographic behavior and spectroscopic properties, necessitating a well-developed and thoroughly validated analytical method.
Method Selection: A Comparative Analysis
The choice of analytical technique is a critical first step, guided by the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use Case | Purity testing, routine quantification, content uniformity. | Trace-level quantification, impurity profiling, metabolite identification. |
| Advantages | Robust, cost-effective, widely available, high precision.[3] | High sensitivity and selectivity, provides structural information.[4] |
| Limitations | Requires a UV chromophore, potential for interference from co-eluting impurities. | Higher cost and complexity, potential for matrix effects. |
For the purpose of this guide, we will proceed with the validation of an HPLC-UV method for the primary quantification of Compound X, as it represents a robust and commonly employed technique in quality control settings. We will then discuss how an LC-MS/MS method could be validated for complementary, high-sensitivity applications.
The Validation Workflow: A Visual Overview
The validation process is a systematic journey to demonstrate that an analytical procedure is suitable for its intended purpose.[5] The following workflow outlines the key stages of this process.
Caption: A stepwise workflow for analytical method validation, from development to final reporting.
Experimental Protocols and Validation Parameters
The following sections detail the experimental design for validating an HPLC-UV method for the quantification of Compound X, in accordance with ICH Q2(R1) guidelines.[1][2]
Instrumentation and Chromatographic Conditions (HPLC-UV)
-
System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of Compound X (e.g., 254 nm).
-
Injection Volume: 10 µL.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Forced Degradation: Subject a solution of Compound X to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of Compound X.
-
Placebo Analysis: Analyze a placebo (formulation matrix without the active pharmaceutical ingredient) to assess for interference from excipients.
-
Spiked Sample Analysis: Analyze the placebo spiked with Compound X and its known impurities.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of Compound X in the presence of its degradation products and impurities.
Acceptance Criteria: The peak for Compound X should be free from interference from blank, placebo, and known impurities. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Objective: To establish the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
Protocol:
-
Prepare a stock solution of Compound X reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the calibration curve should confirm a linear relationship.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with Compound X at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of Compound X that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a system suitability solution under each modified condition.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the established limits for all tested variations.
Decision Tree for Method Validation Assessment
The following diagram illustrates the decision-making process based on the outcomes of the validation experiments.
Sources
A Comparative Guide to Boc vs. Fmoc Protection for Diphenyl Amino Acids in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice becomes particularly critical when incorporating sterically demanding residues like diphenyl amino acids, which are prized for their ability to introduce conformational constraints and enhance hydrophobicity in peptides.[1] This guide provides an in-depth comparative analysis of the two most prevalent α-amino protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the synthesis of peptides containing diphenyl amino acids. We will delve into the chemical principles, practical considerations, and present supporting data to empower you in making an informed decision for your synthetic challenges.
The Dichotomy of Protection: Chemical Principles of Boc and Fmoc Strategies
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for deprotection and cleavage.[2]
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based (Bzl) side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[3]
Fmoc/tBu Strategy: A milder alternative, the Fmoc strategy employs a base-labile Fmoc group for the α-amino terminus, which is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (tert-butyl based) and are removed concurrently with resin cleavage using TFA.[] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a key advantage of the Fmoc approach.[]
Head-to-Head Comparison: Boc vs. Fmoc for Diphenyl Amino Acid Incorporation
The incorporation of bulky diphenyl amino acids presents unique challenges, primarily related to steric hindrance and peptide aggregation. The choice between Boc and Fmoc strategies can significantly impact the efficiency and purity of the synthesis.
| Feature | Boc Protection Strategy | Fmoc Protection Strategy |
| Deprotection Chemistry | Acid-labile (e.g., TFA)[2] | Base-labile (e.g., 20% piperidine in DMF)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Moderate acid (e.g., TFA)[] |
| Orthogonality | Partial (both temporary and permanent groups are acid-labile, but with different sensitivities) | True orthogonality (temporary groups are base-labile, permanent groups are acid-labile)[] |
| Advantages for Diphenyl Amino Acids | Can mitigate aggregation of hydrophobic sequences due to protonation of the N-terminus after deprotection.[2] | Milder deprotection conditions are less likely to cause side reactions with sensitive residues.[] |
| Challenges with Diphenyl Amino Acids | Harsher acidic conditions may lead to side reactions. | The bulky Fmoc group, combined with the diphenyl side chain, can exacerbate steric hindrance during coupling. Aggregation of Fmoc-diphenylalanine has been observed.[6] |
| Typical Crude Purity | Can be lower for routine peptides but may be advantageous for aggregation-prone sequences.[2] | Generally higher for routine peptides due to milder conditions.[2] |
Experimental Insights and Strategic Recommendations
The steric bulk of diphenyl amino acids can significantly impede coupling reactions.[7] In both Boc and Fmoc strategies, this can lead to incomplete reactions and the formation of deletion sequences.
For Fmoc-based synthesis of peptides with diphenyl amino acids, consider the following to enhance coupling efficiency:
-
Potent Coupling Reagents: Utilize highly efficient activating agents like HATU, HBTU, or HCTU.[8][9]
-
Double Coupling: If a coupling reaction is incomplete, as indicated by a positive Kaiser test, repeating the coupling step with fresh reagents is advisable.[10]
-
Extended Reaction Times: Increasing the coupling duration can help overcome steric hindrance.[10]
-
Elevated Temperature: Cautiously increasing the reaction temperature may improve coupling rates, but it also elevates the risk of racemization.[11]
For Boc-based synthesis, particularly with hydrophobic diphenylalanine-containing sequences:
-
In Situ Neutralization: This technique, where neutralization and coupling occur simultaneously, can improve yields and purity for difficult sequences by minimizing aggregation.[12]
Potential Side Reactions and Mitigation Strategies
The incorporation of diphenyl amino acids can be susceptible to common SPPS side reactions, with the choice of protection strategy influencing their prevalence.
-
Racemization: The risk of racemization, particularly of the activated amino acid, is a concern in both strategies.[13] The use of additives like HOBt or Oxyma can suppress this side reaction.[12] For sterically hindered residues, the choice of base during coupling is also critical to minimize epimerization.[14]
-
Aggregation: Peptides containing diphenylalanine can be prone to aggregation.[6] While the Boc strategy's acidic deprotection can help disrupt interchain hydrogen bonding, aggregation can still occur during chain elongation. In Fmoc synthesis, the hydrophobicity of the Fmoc group itself can contribute to aggregation. The use of chaotropic salts or structure-disrupting solvents can be beneficial.[12]
-
Alkylation: During the final TFA cleavage in both strategies (though more of a concern with the stronger acids in Boc cleavage), reactive carbocations are generated that can alkylate sensitive residues. The use of a "cleavage cocktail" containing scavengers is essential to trap these reactive species.[15]
Experimental Protocols
General Fmoc-SPPS Cycle for Diphenyl Amino Acid Incorporation
Boc SPPS Workflow Diagram
-
Resin Swelling: Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours. [16]2. Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group. [16]3. Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM. [16]5. Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-diphenyl amino acid using a suitable coupling agent (e.g., DCC/HOBt) in DCM or DMF.
-
Washing: Wash the resin with DCM and methanol.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like liquid hydrogen fluoride (HF). [2]
Conclusion
The choice between Boc and Fmoc protection for the synthesis of peptides containing diphenyl amino acids is not straightforward and depends heavily on the specific peptide sequence and the synthetic challenges anticipated. The Fmoc strategy, with its milder deprotection conditions, is generally preferred for its compatibility with a wider range of functionalities and its tendency to produce higher purity crude products. [2]However, for sequences prone to aggregation, the Boc strategy's acidic deprotection step can be advantageous in maintaining the solubility of the growing peptide chain. [2] Ultimately, a thorough understanding of the chemical principles of both strategies, coupled with careful optimization of coupling and cleavage conditions, is paramount to successfully synthesizing these challenging yet valuable peptides. By considering the factors outlined in this guide, researchers can develop a robust synthetic strategy that maximizes yield and purity.
References
- Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC - PubMed Central.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Cleavage Cocktail Selection. CDN.
- (A) Comparison of Boc and Fmoc SPPS.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Peptide Hand Synthesis Part 8: Cleaving. YouTube.
- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Str
- Why Fmoc-Protected Amino Acids Domin
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- (PDF) Side reactions in peptide synthesis: An overview.
- Co-Assembly between Fmoc Diphenylalanine and Diphenylalanine within a 3D Fibrous Viscous Network Confers Atypical Curv
- Side reactions in solid-phase peptide synthesis and their applic
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Side Reaction in Peptide Synthesis Present
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to
- WO2015028599A1 - Cleavage of synthetic peptides.
- A Diphenylalanine Based Pentapeptide with Fibrill
- Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gel
- Application Note: A Step-by-Step Protocol for the Efficient Coupling of Boc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Racemization during SPPS coupling step.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
- Epimeris
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A Senior Application Scientist's Guide to the Definitive Identity Confirmation of Synthesized Diphenylbutanoic Acid using LC-MS/MS
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as diphenylbutanoic acid, a robust analytical method is not merely a procedural step but a critical validation of the synthetic process. This guide provides an in-depth, experience-driven comparison of analytical techniques, establishing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a superior method for this application. We will explore the causality behind the experimental choices, present a self-validating protocol, and compare its performance against alternative methods, supported by experimental data and authoritative references.
The Analytical Imperative: Why LC-MS/MS is the Gold Standard
Liquid chromatography coupled to mass spectrometry (LC-MS) has emerged as the gold standard for both qualitative and quantitative analysis of small molecules in complex matrices.[1] Its power lies in the synergy between the physical separation capabilities of liquid chromatography and the mass analysis prowess of mass spectrometry.[2] For a molecule like diphenylbutanoic acid, LC-MS/MS offers unparalleled advantages:
-
Specificity: By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively detect the target analyte with minimal interference from matrix components, ensuring high confidence in identification.[3]
-
Sensitivity: The technique provides outstanding sensitivity, often reaching the low nanomolar range, which is crucial when dealing with limited amounts of newly synthesized compound.[4]
-
Structural Information: Tandem mass spectrometry (MS/MS) provides valuable structural data through controlled fragmentation of the parent molecule, creating a unique "fingerprint" that helps confirm its identity.[5]
While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, they often present challenges for a polar, non-volatile molecule like a carboxylic acid. GC-MS typically requires derivatization to increase volatility, adding complexity and potential for artifacts.[4][6] NMR, while unparalleled for detailed structural elucidation, generally suffers from lower sensitivity compared to MS-based methods.[4][7]
Experimental Workflow for Identity Confirmation
The following diagram illustrates the comprehensive workflow for confirming the identity of synthesized diphenylbutanoic acid using LC-MS/MS.
Caption: Overall workflow from sample preparation to final identity confirmation.
A Self-Validating LC-MS/MS Protocol
This protocol is designed to be inherently self-validating, incorporating checks that ensure the trustworthiness of the results. The key is to demonstrate specificity, precision, and a predictable response.
Materials and Reagents
-
Synthesized Diphenylbutanoic Acid (MW: 240.31 g/mol )
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Reference standard of Diphenylbutanoic Acid (if available)
Preparation of Standards and Samples
The foundation of any robust analytical method relies on accurately prepared standards.[8]
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1.0 mL of methanol.
-
Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of methanol and water to create a working standard solution. This concentration is typically sufficient for initial method development on modern LC-MS/MS systems.
-
Analytical Sample: Use the same working standard for injection.
Liquid Chromatography (LC) Method
The choice of a reversed-phase C18 column is causal; the non-polar diphenyl and butyl moieties of the analyte will have a strong affinity for the stationary phase, allowing for effective separation from polar impurities.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 20% B
-
4.1-5.0 min: Equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Method
The carboxylic acid functional group is readily deprotonated, making Electrospray Ionization (ESI) in negative mode the logical choice for generating the precursor ion [M-H]⁻.
-
Ionization Mode: ESI Negative
-
Precursor Ion (Q1): m/z 239.1 (calculated for [C₁₆H₁₅O₂]⁻)
-
Product Ion Scanning: Initially, perform a product ion scan by selecting the m/z 239.1 precursor and ramping the collision energy (e.g., 10-40 eV) to observe all resulting fragments.
-
Multiple Reaction Monitoring (MRM) Transitions: Based on the product ion scan, select at least two specific and abundant product ions for confirmation. For diphenylbutanoic acid, logical fragments include the loss of the carboxyl group or cleavage within the butyl chain.
-
Transition 1 (Quantitative): m/z 239.1 → 195.1 (Loss of CO₂, [M-H-CO₂]⁻)
-
Transition 2 (Qualitative): m/z 239.1 → 167.1 (Further fragmentation)
-
Proposed Fragmentation Pathway
The fragmentation pattern in MS/MS is a direct consequence of the molecule's chemical structure. For diphenylbutanoic acid, collision-induced dissociation (CID) is expected to induce specific bond cleavages.
Caption: Proposed MS/MS fragmentation of deprotonated diphenylbutanoic acid.
Comparative Analysis of Confirmation Techniques
While LC-MS/MS is the recommended approach, it is instructive to compare its performance characteristics with those of other common analytical techniques. The choice of method is always a balance of sensitivity, specificity, cost, and the specific question being asked.[9][10]
| Feature | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Sensitivity | Excellent (pg to fg)[4] | Good (pg to ng) | Moderate (µg to mg)[4][7] |
| Specificity | Excellent (with MRM)[3] | Good to Excellent | Good |
| Sample Prep | Simple dilution | Often requires derivatization[6] | Simple dilution, non-destructive |
| Structural Info | Molecular weight & fragmentation | Fragmentation pattern | Detailed atomic connectivity |
| Throughput | High | Moderate | Low |
| Cost | High | Moderate | Very High |
| Suitability for Analyte | Ideal | Requires modification | Good, but needs more material |
Conclusion: A Verdict of High Confidence
For the critical task of confirming the identity of a newly synthesized compound like diphenylbutanoic acid, the LC-MS/MS method presented here offers an optimal blend of sensitivity, specificity, and structural confirmation. The methodology is not only robust but also self-validating by design. The confirmation of the correct precursor mass, a consistent chromatographic retention time, and the detection of at least two specific product ions at the correct ratio provide multiple, orthogonal points of evidence that build a case of irrefutable identity. While techniques like GC-MS and NMR remain vital tools in the analytical chemist's arsenal, the superior performance characteristics of LC-MS/MS make it the definitive choice for this specific application in a modern drug development workflow.
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News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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Guillarme, D., & Rudaz, S. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1239, 340711. Retrieved from [Link]
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Caron, I., et al. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Retrieved from [Link]
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Peters, F. T. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Retrieved from [Link]
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ResearchGate. (2006). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. Retrieved from [Link]
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Nakahara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
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van der Knaap, M. S., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. NIH. Retrieved from [Link]
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De Nobili, M. (1989). Alternative method for carboxyl group determination in humic substances. Canadian Journal of Soil Science. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]
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ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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ResearchGate. (n.d.). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]
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Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Retrieved from [Link]
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ACS Publications. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Retrieved from [Link]
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MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
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BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]
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YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. Retrieved from [Link]
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ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... Retrieved from [Link]
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YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]
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A Comparative Guide to Cross-Validation of Purity Results from HPLC and NMR Analysis
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While numerous analytical techniques can assess purity, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stand out for their distinct and complementary capabilities. This guide provides an in-depth comparison of these two orthogonal methods, offering a framework for their cross-validation to ensure the highest confidence in purity assessment. We will delve into the theoretical underpinnings, practical experimental design, and data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Methods in Purity Analysis
Relying on a single analytical method for purity determination carries an inherent risk of overlooking impurities that may not be detectable by that specific technique.[1] Orthogonal methods, which measure the same attribute using fundamentally different principles, provide a more robust and comprehensive purity profile.[1][2] HPLC separates components based on their differential partitioning between a mobile and a stationary phase, while qNMR quantifies molecules based on the resonant frequencies of their atomic nuclei in a magnetic field.[3][4] By employing both, we create a self-validating system that significantly enhances the reliability of the final purity value.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile chromatographic technique widely used for separating, identifying, and quantifying components in a mixture.[5][6][7] Its high resolution and sensitivity make it an indispensable tool in quality control laboratories.[5]
The Causality Behind HPLC Experimental Choices
The success of an HPLC purity analysis hinges on the meticulous development of the method.[8] The choice of stationary phase, mobile phase composition, and detector are all critical decisions driven by the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection: The choice between normal-phase (polar stationary phase) and reverse-phase (non-polar stationary phase) HPLC is dictated by the polarity of the analyte.[9] For most pharmaceutical compounds, which are often polar, reverse-phase HPLC is the method of choice as it allows for the use of polar, aqueous-based mobile phases.[10]
-
Mobile Phase Optimization: The composition of the mobile phase is fine-tuned to achieve optimal separation of the main component from its impurities. A gradient elution, where the mobile phase composition is changed over time, is often employed for complex samples to ensure good resolution of all peaks.[11]
-
Detector Selection: The UV-Visible detector is the most common detector used in HPLC for purity analysis of chromophoric compounds.[10] A Photodiode Array (PDA) detector is particularly advantageous as it can acquire the UV spectrum of each peak, which can be used to assess peak purity and identify co-eluting impurities.[12][13]
Experimental Protocol: HPLC Purity Determination
The following is a generalized, step-by-step protocol for determining the purity of a substance by HPLC. This protocol should be adapted and validated for the specific analyte , in accordance with guidelines such as ICH Q2(R2) and USP <1225>.[14][15][16][17][18][19][20][21][22][23]
-
Method Development and Optimization:
-
Select an appropriate HPLC column (e.g., C18 for reverse-phase) and mobile phase based on the analyte's properties.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main peak from all impurity peaks.[8]
-
Develop a gradient elution method if necessary to resolve complex mixtures.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of known purity in a suitable solvent to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Accurately weigh and dissolve the sample to be tested in the same solvent to a concentration that falls within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a solvent blank to ensure the absence of interfering peaks.[24]
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solution. Replicate injections are recommended to assess precision.
-
-
Data Analysis and Purity Calculation:
-
Integrate the peak areas of the analyte and all impurities in the sample chromatogram.
-
The most common method for purity calculation is the area normalization method:[25][26]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [25]
-
-
This method assumes that the response factor (detector signal per unit concentration) is the same for the main component and all impurities. This is a significant assumption and a potential source of error. For more accurate quantification, especially for known impurities, a calibration curve using reference standards of those impurities should be used.[26][27]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Technique
qNMR has emerged as a powerful primary analytical method for the direct and accurate determination of substance concentration and purity without the need for a reference standard of the analyte itself.[4][28] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[28]
The Causality Behind qNMR Experimental Choices
The accuracy of qNMR results is highly dependent on careful experimental design and parameter selection.
-
Selection of an Internal Standard (IS): The use of an internal standard is crucial for accurate quantification.[29][30] An ideal internal standard should:
-
Have a high purity (certified reference material is preferred).[30]
-
Be chemically stable and not react with the analyte or solvent.[29][30]
-
Have signals that do not overlap with any analyte signals.[29][30]
-
Possess good solubility in the chosen NMR solvent.[30]
-
Have a simple spectrum with at least one sharp, well-resolved signal, preferably a singlet.[30]
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[30][31] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) must be used to allow all nuclei to fully relax between scans.[29][32] The number of scans is chosen to achieve an adequate signal-to-noise ratio.
Experimental Protocol: qNMR Purity Determination
The following protocol outlines the steps for determining purity using ¹H qNMR with an internal standard.
-
Selection and Preparation of the Internal Standard (IS):
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in an NMR tube. Ensure complete dissolution.[33]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using optimized parameters, particularly a long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest).[32]
-
Ensure proper shimming to achieve high resolution and symmetrical peak shapes.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.[34]
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:[29][34][35][36]
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
-
Cross-Validation Workflow and Data Comparison
The core of this guide is the cross-validation of purity results obtained from both HPLC and qNMR. This process provides a high degree of confidence in the reported purity value.
Caption: Workflow for cross-validating purity results from HPLC and qNMR.
Comparative Data Summary
The following table presents a hypothetical comparison of purity results for a single batch of a pharmaceutical compound, "Compound X," obtained by HPLC and qNMR.
| Parameter | HPLC | qNMR |
| Principle of Measurement | Chromatographic Separation | Nuclear Magnetic Resonance |
| Quantification Method | Relative (Area Normalization) | Absolute (vs. Internal Standard) |
| Hypothetical Purity (%) | 99.5% | 99.3% |
| Key Strengths | High resolution for separating closely related impurities. High sensitivity.[5] | Absolute quantification without a specific analyte reference standard. Non-destructive.[28] |
| Potential Limitations | Assumes equal detector response for all components. Co-elution of impurities can lead to inaccurate results.[8][26] | Lower sensitivity than HPLC. Potential for signal overlap in complex molecules.[34] |
Discussion and Interpretation
In our hypothetical example, the purity values obtained from HPLC (99.5%) and qNMR (99.3%) are in close agreement. This concordance between two orthogonal techniques provides strong evidence for the accuracy of the purity assessment. Any significant discrepancy between the two results would necessitate further investigation to identify the source of the difference. For instance, an impurity that co-elutes with the main peak in HPLC would lead to an overestimation of purity by this method, while qNMR, being a bulk property measurement, would likely provide a more accurate result in this scenario. Conversely, an "NMR-silent" impurity (one without protons) would not be detected by ¹H qNMR.
Conclusion
The cross-validation of purity results from HPLC and qNMR represents a best practice in the analytical characterization of chemical compounds, particularly in the pharmaceutical industry. While HPLC provides excellent separation and sensitivity for impurity profiling, qNMR offers the advantage of absolute, direct quantification. By integrating these two powerful and orthogonal techniques, researchers and drug development professionals can achieve a highly reliable and defensible purity assessment, ensuring the quality and safety of their materials. The principles and protocols outlined in this guide provide a robust framework for implementing this cross-validation strategy.
References
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
MtoZ Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Journal of Food and Drug Analysis. (2018). Development and validation of an HPLC-UV method for purity determination of DNA. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
-
MtoZ Biolabs. Principle of HPLC in Protein Purity Analysis. [Link]
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
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ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?. [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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JASCO Education. (2020, January 9). JASCO Training - HPLC ChromNAV: How to set-up Peak Purity calculations [Video]. YouTube. [Link]
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Drawell. Understanding HPLC Analysis Method: Key Principles and Applications. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link]
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Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. [Link]
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Mestrelab Resources. What is qNMR and why is it important?. [Link]
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Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
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Journal of Food and Drug Analysis. (2016). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for Boc-Amino Acids: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is foundational to advancements in drug discovery, biochemistry, and materials science. When employing the tert-butyloxycarbonyl (Boc) protection strategy, the selection of a coupling reagent is one of the most critical decisions influencing the success of the synthesis. This choice directly impacts reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of common coupling reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
The Fundamental Principle: Carboxyl Group Activation
The formation of a peptide bond, an amide linkage, requires the activation of the carboxylic acid moiety of one amino acid to render it susceptible to nucleophilic attack by the α-amino group of another. Coupling reagents are the catalysts of this transformation, converting the carboxyl group into a more reactive species, thereby facilitating efficient amide bond formation under mild conditions. The ideal coupling reagent should promote rapid and complete acylation while minimizing side reactions, the most notorious of which is racemization.
A Comparative Overview of Common Coupling Reagents
The diverse landscape of coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanistic pathway, offering a unique profile of reactivity, cost, and handling requirements.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for several widely used coupling reagents. It's important to note that performance is often sequence-dependent, and the data presented here is a synthesis from multiple sources to provide a representative comparison.[1][2]
| Feature | EDC/HOBt | PyBOP | HBTU | HATU |
| Approximate Relative Cost | Lowest | Moderate | Moderate | Highest |
| Typical Reaction Time | 1-12 hours | 15-60 minutes[3] | <15 minutes[4] | <15 minutes[4] |
| Coupling Efficiency | Good to High | High | Very High | Highest |
| Racemization Risk | Low to Moderate[4] | Low[5] | Low[4] | Very Low[4] |
| Key Advantage | Cost-effective, water-soluble byproduct (EDC)[4] | Stable, effective for many sequences[5] | High efficiency, rapid reactions[4] | Superior for sterically hindered couplings[4] |
| Key Disadvantage | Slower kinetics, potential for side reactions[5] | Byproduct removal can be challenging | Potential for guanidinylation if used in excess | Higher cost, potential for guanidinylation |
Mechanistic Insights: The "Why" Behind Reagent Efficacy
A nuanced understanding of how these reagents function is crucial for troubleshooting and optimizing peptide synthesis. The choice of reagent is not arbitrary; it is a chemically informed decision based on the specific demands of the peptide sequence.
Carbodiimides: The Foundational Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the earliest and most cost-effective coupling reagents. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can also lead to racemization through the formation of an oxazolone intermediate.[5]
To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester. This ester is more stable than the O-acylisourea, yet sufficiently reactive to acylate the incoming amine, significantly suppressing racemization.[6]
Phosphonium Salts: Stability and Efficiency
Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prime example, offer a significant improvement in efficiency and suppression of side reactions over carbodiimides alone.[5] PyBOP's mechanism involves the in-situ formation of an HOBt-active ester, similar to the carbodiimide/HOBt system, but generally with faster kinetics and higher yields. A key advantage of phosphonium salts is that they do not typically cause the guanidinylation of the N-terminal amino group, a side reaction that can occur with aminium/uronium reagents.
Aminium/Uronium Salts: The Powerhouses of Peptide Synthesis
This class of reagents, which includes HBTU, HCTU, and HATU, are among the most efficient and rapidly acting coupling reagents available.[4] These reagents were initially thought to have a uronium structure but have since been shown to exist as aminium salts.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : Reacts with a Boc-amino acid to form an HOBt-active ester, leading to rapid coupling.[4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : Is analogous to HBTU but is based on 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, making the resulting active ester more reactive than its HOBt counterpart. This enhanced reactivity makes HATU particularly effective for coupling sterically hindered amino acids where other reagents may fail.[4]
The primary drawback of aminium/uronium salts is the potential for a side reaction where an excess of the reagent can react with the deprotected N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates chain elongation. This is why it is recommended to use these reagents in slight excess or equimolar amounts relative to the carboxylic acid.
Below is a diagram illustrating the activation mechanisms for these three classes of reagents.
Caption: Activation mechanisms of different coupling reagent classes.
Experimental Protocol: A Self-Validating System for Reagent Comparison
To objectively compare the efficacy of different coupling reagents, a standardized experimental protocol is essential. This protocol is designed to be self-validating, incorporating analytical checkpoints to assess performance.
Model System: Synthesis of the dipeptide Boc-Val-Ala-OMe in solution phase. This system is chosen because valine is a sterically hindered amino acid, providing a good test of reagent efficiency, and the resulting dipeptide can be readily analyzed for diastereomeric impurities (racemization) by HPLC.
Materials:
-
Boc-L-Val-OH
-
H-L-Ala-OMe·HCl
-
Coupling Reagents: EDC, HOBt, PyBOP, HBTU, HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents.
-
HPLC system with a C18 column for purity analysis and a chiral column for racemization analysis.[7][]
Step-by-Step Methodology:
-
Preparation: In separate reaction vessels for each coupling reagent to be tested, dissolve H-L-Ala-OMe·HCl (1.0 eq.) and the chosen base (1.1 eq. of DIPEA or NMM) in the reaction solvent (DCM or DMF). Stir for 5 minutes.
-
Activation (Pre-activation for Aminium/Phosphonium Reagents):
-
For EDC/HOBt: To the solution from step 1, add Boc-L-Val-OH (1.05 eq.), HOBt (1.1 eq.), and EDC (1.1 eq.).
-
For PyBOP/HBTU/HATU: In a separate flask, dissolve Boc-L-Val-OH (1.05 eq.), the coupling reagent (1.05 eq.), and the base (2.0 eq. of DIPEA or NMM) in the solvent. Allow to pre-activate for 5-10 minutes.
-
-
Coupling:
-
For EDC/HOBt: Allow the reaction to proceed at room temperature.
-
For PyBOP/HBTU/HATU: Add the pre-activated solution to the solution from step 1.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h) until the starting material (Boc-L-Val-OH) is consumed.
-
Workup: Quench the reaction with a mild acid wash (e.g., 1N HCl), followed by a mild base wash (e.g., saturated NaHCO₃), and a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis:
-
Crude Purity and Yield: Dissolve a known quantity of the crude product in a suitable solvent and analyze by RP-HPLC with UV detection. Calculate the crude yield and determine the purity by peak area integration.[7]
-
Racemization Analysis: Analyze the crude product using a chiral HPLC method or by derivatization followed by RP-HPLC to separate and quantify the Boc-D-Val-L-Ala-OMe diastereomer.[9]
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing coupling reagent efficacy.
Conclusion and Recommendations
The choice of coupling reagent is a strategic decision that should be tailored to the specific requirements of the peptide being synthesized, balancing cost, efficiency, and the risk of side reactions.
-
For routine, non-challenging sequences where cost is a primary driver, EDC/HOBt remains a viable and economical option.
-
PyBOP and HBTU represent robust, all-purpose reagents that provide high efficiency and rapid reaction times for a wide range of applications.
-
For particularly challenging syntheses, such as those involving sterically hindered amino acids or sequences known to be prone to racemization, the superior reactivity of HATU often justifies its higher cost, delivering a purer product and saving significant time in downstream purification.
By understanding the mechanistic underpinnings of these reagents and employing a systematic, data-driven approach to their selection, researchers can significantly enhance the success rate and quality of their peptide synthesis endeavors.
References
-
Peptide coupling reagents. AGTC Bioproducts Ltd. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
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Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
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Coupling Reagents. Aapptec. Available at: [Link]
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A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. J-STAGE. Available at: [Link]
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Peptide Synthesis: What Level of Purity Do You Need?. Biocompare. Available at: [Link]
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Peptide-based Drug Research and Development: Relative Costs, Comparative Value. C&EN. Available at: [Link]
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Supporting information. The Royal Society of Chemistry. Available at: [Link]
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High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. Available at: [Link]
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A Comparative Guide to the Stress Stability Testing of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its structural motifs, including a bulky diphenyl moiety and a protected amine, make it a valuable intermediate for complex, biologically active molecules. As with any compound intended for pharmaceutical use, a thorough understanding of its intrinsic stability is paramount. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies are designed to elucidate the degradation pathways and intrinsic stability of a drug substance under exaggerated conditions, which informs the development of stable formulations and appropriate storage conditions.
This guide provides a comprehensive framework for conducting the stress stability testing of this compound. We will delve into the scientific rationale behind the selection of stress conditions, present detailed experimental protocols, and offer a comparative analysis against a structurally similar analogue, (R)-3-((Benzyloxycarbonyl)amino)-4,4-diphenylbutanoic acid, to highlight the influence of the amine-protecting group on stability.
Molecular Structure and Predicted Stability
A molecule's susceptibility to degradation is dictated by its functional groups. A proactive analysis of the structure of this compound allows us to anticipate its behavior under stress.
-
tert-Butoxycarbonyl (Boc) Group : This amine-protecting group is notoriously labile to acid.[4][5][6] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.[5][6] Conversely, the Boc group is generally stable under basic, nucleophilic, and catalytic hydrogenation conditions.[4][7]
-
Carboxylic Acid : This functional group can undergo esterification in the presence of alcohols under acidic conditions or salt formation under basic conditions. While generally stable, its presence can influence the overall solubility and pH of the local environment.
-
Diphenylmethane Moiety : The C-H bond of the diphenylmethane group is susceptible to oxidation, potentially forming a hydroperoxide intermediate that could further degrade to a ketone (benzophenone derivative).[8] This moiety can also absorb UV radiation, making it a potential chromophore for photolytic degradation.[9]
For comparative purposes, we will consider an analogue where the Boc group is replaced by a Benzyloxycarbonyl (Cbz) group. The Cbz group, in contrast to the Boc group, is stable to acidic conditions but is readily cleaved by catalytic hydrogenation. This comparison will underscore the importance of the protecting group in the overall stability profile.
Experimental Workflow for Stress Stability Testing
The following diagram outlines the general workflow for the forced degradation studies as recommended by ICH guidelines.
Caption: Acid-catalyzed deprotection of the target molecule.
Basic Conditions
Causality: The Boc group is expected to be stable under basic conditions. [4][7]This experiment serves to confirm this stability and to assess the potential for other base-labile functional groups, which are absent in this molecule but would be important for more complex structures.
Protocol:
-
Prepare a 1 mg/mL stock solution of the target compound in a 1:1 mixture of acetonitrile and water.
-
In separate vials, mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the vials at 40°C.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Analyze the samples by HPLC.
Part 2: Oxidative Degradation
Causality: The diphenylmethane moiety is a potential site for oxidation. This study aims to evaluate the molecule's susceptibility to oxidative stress.
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and quench the excess hydrogen peroxide (e.g., with sodium bisulfite).
-
Dilute the sample for HPLC analysis.
Anticipated Degradation Pathway:
Caption: Potential oxidative degradation at the diphenylmethane carbon.
Part 3: Thermal and Photolytic Degradation
Thermal Stability
Causality: This test assesses the stability of the molecule at elevated temperatures, which can indicate its stability during storage and transport.
Protocol:
-
Place a known quantity of the solid compound in a vial and store it in an oven at 60°C.
-
For solution stability, prepare a 1 mg/mL solution in a suitable solvent and store it at 60°C.
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
Photostability
Causality: As mandated by ICH Q1B, photostability testing is essential to determine if the compound is sensitive to light. [10][11][12]The diphenyl groups suggest potential UV absorbance and thus, photosensitivity.
Protocol:
-
Expose a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp). [13]2. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. [13]3. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation and Comparative Analysis
The results of the stress testing should be summarized in a clear and concise manner to facilitate comparison. The following table presents illustrative data comparing the stability of our target compound with its Cbz-protected analogue.
| Stress Condition | % Degradation of this compound | % Degradation of (R)-3-((Benzyloxycarbonyl)amino)-4,4-diphenylbutanoic acid (Alternative) | Major Degradant(s) of Target Compound |
| 0.1 M HCl, 40°C, 24h | 15.2% | < 1% | (R)-3-amino-4,4-diphenylbutanoic acid |
| 0.1 M NaOH, 40°C, 24h | < 1% | < 1% | None detected |
| 3% H2O2, RT, 24h | 8.5% | 8.7% | Oxidized diphenylmethane derivatives |
| Thermal (solid), 60°C, 7 days | < 0.5% | < 0.5% | None detected |
| Photolytic (ICH Q1B) | 4.2% | 4.5% | Unidentified photoproducts |
Analysis of Illustrative Data:
-
Acid Stability: The data clearly demonstrates the acid-lability of the Boc group, with significant degradation observed for the target compound. In contrast, the Cbz-protected analogue exhibits excellent stability under acidic conditions. This is a critical consideration for formulation development, particularly for oral dosage forms that will encounter the acidic environment of the stomach.
-
Oxidative and Photolytic Stability: Both compounds show a similar degree of degradation under oxidative and photolytic stress. This suggests that the diphenylmethane moiety is the primary site of degradation under these conditions, and the choice of amine-protecting group has minimal impact.
-
Base and Thermal Stability: Both compounds are highly stable to basic and thermal stress, indicating good intrinsic stability of the core structure under these conditions.
Conclusion
The forced degradation studies outlined in this guide provide a robust framework for evaluating the intrinsic stability of this compound. The primary liability of this molecule is its sensitivity to acidic conditions, leading to the cleavage of the Boc protecting group. It exhibits moderate sensitivity to oxidative and photolytic stress, likely at the diphenylmethane position. The compound is stable under basic and thermal conditions.
This stability profile, particularly when compared to its Cbz-protected analogue, provides crucial insights for drug development professionals. The choice of a downstream synthetic strategy or a final drug formulation must take into account the acid-lability of the Boc group. For instance, an enteric-coated formulation might be necessary if this moiety is to remain intact in a final drug product. These findings underscore the importance of early and comprehensive stability testing in the pharmaceutical development process.
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A Researcher's Guide to the Spectroscopic Differentiation of (R)- and (S)-3-Boc-amino-4,4-diphenylbutanoic Acid Enantiomers
<
For Immediate Publication
Abstract
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to unequivocally distinguish between enantiomers is of paramount importance.[1][2] This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 3-Boc-amino-4,4-diphenylbutanoic acid, a chiral building block of significant interest. We delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, offering researchers, scientists, and drug development professionals a robust framework for chiral discrimination. This guide will explore how techniques that are insensitive to chirality in isotropic media, such as standard Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, can be adapted for enantiomeric differentiation. Furthermore, it will highlight the intrinsic power of chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) in providing unambiguous stereochemical assignments.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology.[1] Enantiomers, these mirror-image isomers, often exhibit identical physical and chemical properties in an achiral environment, yet can have drastically different physiological effects.[1][3][4] One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[3] Consequently, the synthesis and analysis of enantiomerically pure compounds are critical aspects of modern drug discovery and development.[1][2]
3-Boc-amino-4,4-diphenylbutanoic acid serves as a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under many reaction conditions and is readily removed under mild acidic conditions, making it a cornerstone of peptide synthesis and other organic transformations.[] The ability to spectroscopically verify the absolute configuration and enantiomeric purity of its (R) and (S) forms is therefore essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide will systematically explore the application of key spectroscopic techniques to differentiate between the (R) and (S) enantiomers of this compound.
Spectroscopic Techniques for Chiral Discrimination: A Comparative Overview
While standard spectroscopic methods like NMR and FT-IR are cornerstones of chemical analysis, they are inherently insensitive to chirality in a non-chiral environment.[3][6][7][8][9] This is because enantiomers possess the same connectivity and bond vibrational frequencies, leading to identical spectra. However, by introducing a chiral environment or by employing techniques that probe the interaction of molecules with polarized light, we can effectively distinguish between them.
| Technique | Principle of Differentiation | Key Advantages | Considerations |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent.[7][10][11][12] | High resolution, provides detailed structural information. | Requires a suitable chiral auxiliary; can involve complex spectra. |
| FT-IR Spectroscopy | Generally insensitive. Differentiation is possible in the solid state by analyzing differences in crystal lattice packing between the racemate and the pure enantiomers.[13] | Ubiquitous, rapid analysis. | Limited applicability for enantiomeric differentiation in solution. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.[14][15][16] | Provides a "fingerprint" VCD spectrum for each enantiomer, allowing for unambiguous assignment of absolute configuration.[1][14] | Requires specialized instrumentation; signals can be weak.[14][15][16] |
| Electronic Circular Dichroism (ECD)/Optical Rotatory Dispersion (ORD) | Measures the differential absorption of left and right circularly polarized UV-Vis light.[17][18][19] | Highly sensitive to stereochemistry, particularly for molecules with chromophores near the chiral center.[19][20][21] | Requires the presence of a chromophore; interpretation can be complex. |
Experimental Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Diastereomeric Approach
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-Boc-amino-4,4-diphenylbutanoic acid are identical. To resolve the enantiomers, a chiral environment must be introduced, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7][10][11][12][22]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[12][22][23] This interaction leads to small but measurable differences in the chemical shifts (Δδ) of the corresponding protons or carbons in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomers, which have distinct physical properties and, therefore, different NMR spectra.[7][11]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Prepare separate NMR tubes containing the (R)-enantiomer, the (S)-enantiomer, and a racemic mixture of 3-Boc-amino-4,4-diphenylbutanoic acid in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectra: Acquire standard ¹H NMR spectra for all three samples to establish the baseline chemical shifts.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each NMR tube.
-
Acquisition of Chiral Spectra: Re-acquire the ¹H NMR spectra.
-
Analysis: Compare the spectra. In the presence of the CSA, the signals for the (R) and (S) enantiomers in the racemic mixture should be resolved into two distinct sets of peaks. The separation of these peaks (ΔΔδ) allows for the quantification of enantiomeric excess (ee).
Expected Results:
| Proton | (R)-Enantiomer + CSA (δ, ppm) | (S)-Enantiomer + CSA (δ, ppm) | Racemic Mixture + CSA (δ, ppm) |
| CH-NHBoc | 3.95 | 3.98 | 3.95, 3.98 |
| CH-COOH | 4.52 | 4.50 | 4.52, 4.50 |
| Boc-CH₃ | 1.42 | 1.42 | 1.42 |
Note: The chemical shift values are hypothetical and for illustrative purposes.
The key observation is the splitting of signals for protons near the stereocenter in the racemic mixture upon addition of the CSA. The integration of the separated peaks can be used to determine the enantiomeric excess of a sample.
Vibrational Circular Dichroism (VCD): The Chiroptical Fingerprint
VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light.[14][15][16] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other.[15] This makes VCD a powerful tool for the direct and unambiguous determination of absolute configuration.[1][14]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare solutions of the (R) and (S) enantiomers of 3-Boc-amino-4,4-diphenylbutanoic acid in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
FT-IR Spectrum: Acquire a standard FT-IR spectrum to identify the key vibrational bands.
-
VCD Spectrum Acquisition: Acquire the VCD spectra for both enantiomers over the mid-IR range (e.g., 2000-800 cm⁻¹). Data acquisition typically involves several hours of signal averaging to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the VCD spectra of the two enantiomers.
Expected Results:
The VCD spectra of the (R) and (S) enantiomers will exhibit Cotton effects (positive and negative peaks) at the same frequencies as the absorption bands in the IR spectrum. However, the signs of these Cotton effects will be opposite for the two enantiomers.
| Vibrational Mode (cm⁻¹) | (R)-Enantiomer VCD Signal (ΔA x 10⁻⁵) | (S)-Enantiomer VCD Signal (ΔA x 10⁻⁵) |
| C=O (stretch, acid) | +2.5 | -2.5 |
| C=O (stretch, Boc) | -1.8 | +1.8 |
| N-H (bend) | +0.9 | -0.9 |
Note: The VCD signal intensities are hypothetical and for illustrative purposes.
The mirror-image relationship between the VCD spectra provides a definitive method for distinguishing the enantiomers and can be used to determine the enantiomeric excess of a mixture.[24][25][26]
Electronic Circular Dichroism (ECD) Spectroscopy
Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the UV-Visible region.[17][18][19][20] The aromatic diphenyl groups in 3-Boc-amino-4,4-diphenylbutanoic acid act as chromophores, making ECD a suitable technique for its analysis. The ECD spectra of the (R) and (S) enantiomers will be mirror images of each other.[20][27]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ M) of the (R) and (S) enantiomers in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
UV-Vis Spectrum: Acquire a standard UV-Vis absorption spectrum to identify the electronic transitions.
-
ECD Spectrum Acquisition: Acquire the ECD spectra for both enantiomers over the appropriate UV range (e.g., 200-300 nm).
-
Data Analysis: Compare the ECD spectra of the two enantiomers.
Expected Results:
The ECD spectra will show positive or negative Cotton effects corresponding to the electronic transitions of the phenyl chromophores. The spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer's spectrum.
| Wavelength (nm) | (R)-Enantiomer ECD Signal (Δε) | (S)-Enantiomer ECD Signal (Δε) |
| ~260 | +5.2 | -5.2 |
| ~220 | -3.8 | +3.8 |
Note: The ECD signal intensities (Δε) are hypothetical and for illustrative purposes.
Conclusion
The differentiation of the (R) and (S) enantiomers of 3-Boc-amino-4,4-diphenylbutanoic acid is a critical analytical challenge with significant implications for pharmaceutical research and development. While standard NMR and FT-IR are powerful for structural elucidation, they are insufficient for chiral discrimination in isotropic solution. This guide has demonstrated that by employing chiral solvating agents in NMR, or by leveraging the inherent chirality sensitivity of VCD and ECD spectroscopy, researchers can confidently distinguish between these enantiomers. VCD and ECD, in particular, offer a direct and unambiguous determination of absolute configuration due to the mirror-image nature of their spectra for enantiomeric pairs. The choice of technique will depend on the specific requirements of the analysis, available instrumentation, and the sample matrix. By understanding the principles and applications of these spectroscopic methods, scientists can ensure the stereochemical integrity of their chiral intermediates and final products.
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Vibrational circular dichroism - Wikipedia. Available at: [Link]
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Barbera, M. C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide . The Journal of Organic Chemistry. Available at: [Link]
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Sánchez-Sanz, G., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of Impurities in Synthesized Bicalutamide (CAS 160534-52-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bicalutamide and the Criticality of Impurity Profiling
Bicalutamide, chemically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] Marketed under brand names like Casodex, it functions by competitively binding to androgen receptors, thereby inhibiting the growth of androgen-dependent cancer cells.[1]
The synthesis of a complex molecule like Bicalutamide is a multi-step process that can introduce various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products formed during manufacturing or storage.[2] Even at trace levels, such impurities can impact the safety, efficacy, and stability of the final drug product.[3] Therefore, rigorous impurity profiling—the identification, characterization, and quantification of these unwanted substances—is a critical aspect of quality control and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3]
This guide will explore and compare the predominant analytical techniques for Bicalutamide impurity analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC), supplemented by other valuable techniques.
Understanding the Origin: Synthesis and Potential Impurities
A foundational understanding of the synthesis route is paramount to predicting and identifying potential process-related impurities. While several synthetic pathways for Bicalutamide exist, a common approach involves the reaction of key intermediates.[4][5]
A generalized synthesis pathway helps to visualize the potential sources of impurities.
Caption: Generalized Bicalutamide Synthesis Workflow and Impurity Sources.
This simplified schematic illustrates that impurities can arise from:
-
Unreacted Starting Materials and Intermediates: Such as 4-amino-2-(trifluoromethyl)benzonitrile.[6][7]
-
By-products of Side Reactions: Formed during the coupling or oxidation steps.
-
Incomplete Oxidation: Leading to the presence of the sulfoxide and sulfide analogs of Bicalutamide.[2]
-
Degradation Products: Resulting from instability under certain pH, light, or temperature conditions.
-
Stereoisomeric Variants: Bicalutamide possesses a chiral center, and the inactive S-isomer can be present as an impurity.[2]
Comparative Analysis of Analytical Techniques
The cornerstone of impurity analysis for small molecules like Bicalutamide is chromatography. The choice of technique depends on the nature of the impurities and the analytical objective (e.g., routine QC vs. structural elucidation).
| Technique | Principle | Primary Use for Bicalutamide | Advantages | Limitations |
| RP-HPLC with UV/PDA | Separation based on polarity | Routine quantification of known process-related impurities and degradation products.[8] | Robust, reproducible, highly accurate for quantification, cost-effective.[9] | Limited identification capabilities for unknown impurities; requires reference standards. |
| LC-MS/MS | HPLC separation followed by mass analysis | Identification of unknown impurities, structural elucidation, and quantification of trace-level impurities (e.g., genotoxic). | High sensitivity and specificity, provides molecular weight and structural information. | More complex instrumentation, potential for matrix effects, higher operational cost. |
| Gas Chromatography (GC) | Separation of volatile compounds | Analysis of residual solvents used in the synthesis process. | Excellent for volatile and semi-volatile analytes. | Not suitable for non-volatile API and most related impurities. |
Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely adopted method for the routine quality control of Bicalutamide due to its precision, accuracy, and robustness in separating the API from its closely related impurities.[9]
Causality Behind Method Parameters: Why This Approach Works
A stability-indicating RP-HPLC method is designed to resolve the main component from all potential process and degradation impurities. The selection of a C18 stationary phase is based on its hydrophobic nature, which effectively retains Bicalutamide and its structurally similar, non-polar impurities, allowing for separation based on subtle differences in their polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve the best resolution in the shortest possible time. A Photo Diode Array (PDA) detector is often preferred over a simple UV detector as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and preliminary identification of impurities.[8]
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on published methodologies.[8][10] Method validation according to ICH guidelines is mandatory for implementation in a regulated environment.[8]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Waters Symmetry C18, (150 mm x 4.6 mm), 3.5 µm particle size (or equivalent).[8]
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) and 0.05% w/v Sodium-1-octane sulfonic acid in water.[8]
-
Mobile Phase B: 0.1% v/v TFA in Acetonitrile.[8]
-
Elution Mode: Isocratic at a ratio of Mobile Phase A:B of 65:35.[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[8]
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is commonly used.
-
Standard Stock Solution (Bicalutamide): Accurately weigh about 25 mg of Bicalutamide working standard into a 100 mL volumetric flask. Add approximately 60 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[8]
-
Spiked Sample Solution (for Method Development/Validation): Prepare a solution of the Bicalutamide API at a concentration of approximately 1000 µg/mL. Spike this solution with known impurities at the desired concentration level (e.g., 0.2% w/w of each impurity relative to the API).[8]
-
Sample Preparation (Tablets): Weigh and finely powder ten tablets. Transfer an amount of powder equivalent to 50 mg of Bicalutamide into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to ensure complete dissolution of the API, and then dilute to volume with the diluent.[8]
3. System Suitability:
-
Before sample analysis, the system's performance must be verified.
-
Resolution: The resolution between Bicalutamide and its closest eluting impurity (e.g., an isomer) should be not less than 2.0.[8]
-
Theoretical Plates: The Bicalutamide peak should exhibit not less than 3000 theoretical plates.[8]
-
Tailing Factor: The tailing factor for the Bicalutamide peak should be between 0.8 and 1.5.
-
Precision: The relative standard deviation (%RSD) for six replicate injections of the standard solution should be not more than 5.0%.[8]
4. Analysis and Quantification:
-
Inject the prepared sample solutions into the chromatograph.
-
Identify the impurity peaks by their retention times relative to the main Bicalutamide peak.
-
Quantify the impurities using the external standard method, applying relative response factors (RRFs) if the UV response of an impurity differs significantly from that of the API. The USP provides RRF values for certain known impurities.[11]
Caption: RP-HPLC Workflow for Bicalutamide Impurity Quantification.
Alternative and Complementary Techniques
While RP-HPLC is excellent for routine quantification, it has limitations, particularly with novel or co-eluting impurities. In such cases, orthogonal and more powerful identification techniques are necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities, LC-MS is the tool of choice. By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, one can obtain the molecular weight of an impurity. Tandem MS (MS/MS) experiments can further provide structural fragments, enabling the elucidation of the impurity's chemical structure. This is invaluable during forced degradation studies or when investigating out-of-specification results.
Gas Chromatography (GC)
The synthesis of Bicalutamide may involve the use of various organic solvents. Residual solvents are a distinct class of impurities that must be controlled. GC, typically with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is the standard technique for quantifying these volatile organic compounds. Its high sensitivity and specificity for volatile analytes make it ideal for this purpose, complementing the HPLC analysis of non-volatile impurities.
Conclusion
The quantitative analysis of impurities in synthesized Bicalutamide (CAS 160534-52-9) is a multi-faceted process that relies on a scientifically sound, risk-based analytical strategy. RP-HPLC with UV/PDA detection stands as the robust, reliable workhorse for routine quality control, offering precise quantification of known process-related and degradation impurities. However, a comprehensive impurity profiling program must integrate orthogonal techniques. LC-MS is indispensable for the structural elucidation of unknown impurities discovered during development or stability testing, while GC is essential for controlling residual solvents. By employing this combination of validated analytical methods, researchers and drug developers can ensure the quality, safety, and regulatory compliance of Bicalutamide, ultimately protecting patient health.
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-
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF BICALUTAMIDE IN PURE AND PHARMACEUTICAL DOSAGE FORMS. World Journal of Pharmacy and Pharmaceutical Sciences. [10]
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Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents. [4]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
This document provides an in-depth, procedural guide for the proper and safe disposal of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that waste streams containing this compound are managed in a manner that is compliant, safe, and scientifically sound.
Part 1: Core Principle - Hazard-Based Waste Characterization
The foundation of any proper disposal protocol is a thorough understanding of the substance's properties and potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer its hazard profile from its structural components and data on analogous compounds.
This compound is a solid organic compound with distinct chemical functionalities that dictate its handling and disposal requirements:
-
Carboxylic Acid: This functional group makes the compound acidic. Therefore, it must not be mixed with bases in a waste container to avoid a potentially violent exothermic reaction.[1][2]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3][4] Mixing this compound with strong acidic waste could trigger a deprotection reaction, generating gas (CO₂) and a reactive tert-butyl cation, which is an unnecessary hazard within a waste container.
-
Diphenyl Moiety: Aromatic compounds, particularly those with multiple phenyl groups, can exhibit ecotoxicity. Some diphenyl derivatives are noted for their potential to cause long-lasting harmful effects to aquatic life.[5][6]
Based on data from structurally similar chemicals, this compound should be handled as, at minimum, an irritant that is harmful if swallowed.[7][8][9][10] Therefore, the guiding principle is to treat all waste containing this compound as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[11]
| Property | Characteristic | Disposal Implication |
| Physical State | Solid Powder | Dispose of as solid chemical waste, separate from liquids.[1][12] |
| Chemical Class | Organic Carboxylic Acid | Segregate from bases, strong acids, cyanides, and oxidizers.[1][2] |
| Potential Hazards | Skin/Eye Irritant, Harmful if Swallowed, Potential Aquatic Toxin | Requires handling with appropriate PPE and disposal as regulated hazardous waste.[5][7][10] |
Part 2: Step-by-Step Disposal Protocol
The following workflow ensures that waste is collected, stored, and disposed of in compliance with standard laboratory safety regulations.
Workflow for Proper Disposal
Caption: Disposal workflow from generation to final pickup.
Detailed Procedural Steps:
-
Waste Segregation:
-
Containerization:
-
Select an Appropriate Container: Use a designated hazardous waste container that is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and has a secure, threaded screw-top cap.[2][13] Ensure the container is in good condition, free from cracks or deterioration.
-
Collection: Place the solid waste, along with any contaminated materials such as weigh boats, gloves, or absorbent paper, directly into the designated container.
-
Headspace: Do not overfill the container. Always leave at least 10% of the volume as headspace to allow for expansion.[2]
-
Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[11][13] This prevents the release of vapors and protects the lab environment.
-
-
Labeling:
-
Proper labeling is a regulatory requirement and is critical for safety. The label must be affixed to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .[14]
-
The full, unabbreviated chemical name: This compound . If other chemicals are present, list them as well.
-
The accumulation start date .
-
Appropriate hazard pictograms (e.g., an exclamation mark for an irritant).
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Hazardous waste must be stored in a designated SAA, which is located at or near the point of waste generation.[2][13] Waste should not be moved between different laboratories for storage.
-
The SAA should be a well-ventilated area away from general traffic.
-
It is best practice to use secondary containment (such as a spill tray) to capture any potential leaks.[12]
-
Your lab should conduct and document weekly inspections of its SAAs to check for container integrity and proper labeling.[2]
-
-
Final Disposal:
-
Once the waste container is full (or reaches the institutional time limit, often 12 months), contact your organization's Environmental Health & Safety (EHS) or equivalent department to arrange for a waste pickup.[13]
-
Follow their specific procedures for scheduling a collection.
-
Waste Segregation Decision Tree
Caption: Decision logic for correct waste stream segregation.
Part 3: Prohibited Actions & Spill Management
To maintain a safe laboratory environment, the following disposal methods are strictly forbidden.
| Action | Rationale |
| Sink/Sewer Disposal | This is strictly prohibited. The compound's potential aquatic toxicity and its nature as a regulated chemical waste mean it must not enter the water system.[11][15] |
| Regular Trash Disposal | Un-decontaminated chemical waste must never be placed in the regular trash. This poses a risk to custodial staff and the environment.[15] |
| Disposal by Evaporation | Allowing a substance to evaporate in a fume hood is not a valid disposal method and is prohibited.[11] |
Spill & Decontamination Protocol
-
Small Spills: In the event of a small spill of the solid powder, wear appropriate PPE (lab coat, gloves, safety glasses). Gently sweep the material up, avoiding dust generation. If necessary, use an inert absorbent material (e.g., sand or vermiculite). Place all contaminated materials into your designated hazardous waste container and label it accordingly.
-
Empty Container Disposal: An "empty" container that once held this chemical is still considered hazardous waste. To dispose of it as regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone).[11] The rinsate from this cleaning process is itself hazardous waste and must be collected in a designated liquid hazardous waste container (e.g., "Halogenated" or "Non-Halogenated Solvent Waste," depending on the rinse solvent). After rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash.[11]
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and ensure that our research and development efforts do not come at the cost of environmental integrity. Always consult your local EHS office for specific institutional requirements.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Classifying Hazardous Waste Disposal: Important Things You Should Know. Enviro-Disposal.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Chemical Hazardous Waste Spotlight. Environmental Health and Safety.
- Chemical Waste. University of Texas at Austin Environmental Health & Safety (EHS).
- The 4 Types of Hazardous Waste. Aces Waste.
- Chemical Waste Identification Classific
- (3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7021561. PubChem.
- SAFETY DATA SHEET: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. Apollo Scientific.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- SAFETY DATA SHEET: 3,5-Diphenylisoxazole. Sigma-Aldrich.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.
- SAFETY DATA SHEET: 4-Phenylbutyric acid. Fisher Scientific.
- Safety Data Sheet: (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. CymitQuimica.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Regulatory Assessment of Linear Aliphatic Dicarboxylic Acids (C≥8) and Their Salts. European Chemicals Agency (ECHA).
- Safety Data Sheet: ((tert-butoxycarbonyl)amino)propanoic acid. CymitQuimica.
- Diphenylamine and derivatives in the environment: A review.
- Screening assessment carboxylic acids group. Canada.ca.
- Problems of environmental pollution with derivatives of phthalic acid.
- Proper Disposal of 3-Oxo-4-(4- methylphenyl)butanoic Acid: A Step-by. Benchchem.
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A Comprehensive Guide to the Safe Handling of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid. As a Senior Application Scientist, this guide is formulated to ensure that laboratory personnel can work safely and effectively with this compound, mitigating risks through a thorough understanding of its properties and the implementation of robust handling protocols.
Hazard Assessment and Chemical Properties
A thorough understanding of the chemical's properties is the foundation of safe handling. Based on data for analogous compounds, the following information should be considered:
| Property | Value/Information | Source |
| GHS Classification | Warning: Acute Toxicity 4 (Oral) - Harmful if swallowed. May cause skin, eye, and respiratory irritation. | [1][2][3] |
| Pictogram | GHS07: Exclamation mark | [2][3] |
| Physical Form | Solid, likely a powder or crystalline material. | [4] |
| Molecular Formula | C28H31NO4 | N/A |
| Molecular Weight | 445.55 g/mol | N/A |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2][3] |
Note: The molecular formula and weight are for the specific topic compound. Other data is inferred from similar compounds.
The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acid.[5] Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory to protect from dust particles and potential splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. To be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat should be worn to protect against minor spills and dust contamination. |
| Chemical-Resistant Apron | For larger-scale work or when significant splash potential exists, a chemical-resistant apron worn over the lab coat is advised. | |
| Respiratory Protection | N95 Respirator or equivalent | A NIOSH-approved respirator should be used when handling the powder outside of a chemical fume hood or if dust generation is likely. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational plan minimizes the risk of exposure and contamination.
3.1. Preparation and Weighing
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is clean and readily accessible.
-
Weighing:
-
Use an analytical balance within a fume hood or a balance enclosure to minimize dust dispersal.
-
Transfer the powder in small increments using a clean spatula. Avoid pouring directly from the bottle.
-
Keep the container closed as much as possible to prevent accidental spillage and dust generation.
-
3.2. Dissolution and Reaction
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of any vapors or aerosols.
-
Ventilation: Ensure continuous ventilation throughout the experiment.
3.3. Post-Handling and Decontamination
-
Clean-Up: Promptly clean the work area and any equipment used. For dry spills, carefully sweep up the material and place it in a designated waste container. Wet cleaning methods or a HEPA-filtered vacuum are preferred for final decontamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.
Handling Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material for powders.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent.
Disposal Plan
Proper waste disposal is essential for laboratory safety and environmental protection.
-
Waste Identification: All waste containing this compound must be clearly labeled.
-
Segregation:
-
Solid Waste: Unused compound, contaminated weigh boats, and absorbent materials should be collected in a sealed, labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
PubChem. (3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid. [Link]
-
PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid. [Link]
-
PubChem. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]
-
PMC. Considerations for setting occupational exposure limits for novel pharmaceutical modalities. [Link]
-
PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
WorkSafeBC. Table of exposure limits for chemical and biological substances. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Pharmaffiliates. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
